Bullatalicin
Description
Structure
2D Structure
Properties
CAS No. |
152323-84-7 |
|---|---|
Molecular Formula |
C37H66O8 |
Molecular Weight |
638.9 g/mol |
IUPAC Name |
4-[9-[5-[1,4-dihydroxy-4-[5-(1-hydroxyundecyl)oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O8/c1-3-4-5-6-7-8-12-15-18-31(39)35-23-24-36(45-35)33(41)21-20-32(40)34-22-19-30(44-34)17-14-11-9-10-13-16-29(38)26-28-25-27(2)43-37(28)42/h25,27,29-36,38-41H,3-24,26H2,1-2H3 |
InChI Key |
HKMBLJVHVBJAIH-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C(CCC(C2CCC(O2)CCCCCCCC(CC3=CC(OC3=O)C)O)O)O)O |
melting_point |
107-109°C |
physical_description |
Solid |
Synonyms |
bullatalicin |
Origin of Product |
United States |
Foundational & Exploratory
Bullatalicin: A Deep Dive into its Origins, Bioactivity, and Mechanisms of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatalicin is a potent annonaceous acetogenin, a class of naturally occurring polyketides isolated from the Annonaceae family of plants. These compounds have garnered significant interest within the scientific community due to their diverse and potent biological activities, particularly their cytotoxic effects against a range of human tumor cell lines. This technical guide provides a comprehensive overview of the origin, isolation, and biological activity of this compound, with a focus on its mechanism of action as a powerful inhibitor of mitochondrial complex I. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery.
Origin and Isolation of this compound
This compound was first isolated from the bark of Annona bullata, a plant indigenous to the tropical regions of the Americas. The isolation and characterization of this novel bioactive acetogenin were first reported by Hui and colleagues in 1989. The process of isolating this compound is a multi-step procedure that involves extraction, fractionation, and chromatographic purification.
Experimental Protocol: Isolation and Purification of this compound
The following protocol is a detailed description of the methodology employed for the isolation of this compound from the bark of Annona bullata.
1. Plant Material Collection and Preparation:
-
The bark of Annona bullata is collected and air-dried to reduce moisture content.
-
The dried bark is then ground into a fine powder to increase the surface area for efficient solvent extraction.
2. Extraction:
-
The powdered bark is subjected to exhaustive extraction with 95% ethanol at room temperature. This process is typically carried out over several days to ensure the complete extraction of bioactive compounds.
-
The resulting ethanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3. Solvent Partitioning:
-
The crude ethanolic extract is suspended in a mixture of methanol and water (9:1 v/v) and partitioned against hexane to remove nonpolar constituents such as fats and waxes.
-
The methanolic layer is then diluted with water to a concentration of 7:3 (v/v) methanol:water and partitioned against chloroform. The chloroform fraction, which contains the acetogenins, is collected.
4. Brine Shrimp Lethality Assay-Guided Fractionation:
-
The cytotoxic activity of the fractions is monitored using the brine shrimp lethality assay to guide the purification process. Fractions exhibiting high toxicity are selected for further purification.
5. Column Chromatography:
-
The active chloroform fraction is subjected to column chromatography on silica gel.
-
The column is eluted with a gradient of solvents, typically starting with chloroform and gradually increasing the polarity with the addition of acetone and methanol.
-
Fractions are collected and tested for their bioactivity.
6. High-Performance Liquid Chromatography (HPLC):
-
The active fractions from column chromatography are further purified by reversed-phase HPLC.
-
A C18 column is typically used with a mobile phase consisting of a gradient of methanol and water.
-
The elution is monitored by a UV detector, and the peak corresponding to this compound is collected.
7. Structure Elucidation:
-
The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:
-
¹H Nuclear Magnetic Resonance (NMR)
-
¹³C NMR
-
Mass Spectrometry (MS)
-
Infrared (IR) Spectroscopy
-
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic and antitumor activities against a variety of human cancer cell lines. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain, specifically at Complex I (NADH:ubiquinone oxidoreductase).[1]
Inhibition of Mitochondrial Complex I
Mitochondrial Complex I is a crucial enzyme in the respiratory chain, responsible for oxidizing NADH and transferring electrons to ubiquinone. This process is coupled to the pumping of protons across the inner mitochondrial membrane, generating a proton gradient that drives ATP synthesis. By binding to Complex I, this compound disrupts this electron flow, leading to a cascade of downstream effects:
-
Inhibition of ATP Synthesis: The disruption of the electron transport chain severely impairs the cell's ability to produce ATP, the primary energy currency. Cancer cells, with their high metabolic rates, are particularly vulnerable to ATP depletion.
-
Generation of Reactive Oxygen Species (ROS): The blockage of electron flow at Complex I can lead to the leakage of electrons and the subsequent formation of superoxide radicals and other reactive oxygen species. Elevated ROS levels can induce oxidative stress, damaging cellular components such as DNA, proteins, and lipids.
Induction of Apoptosis
The inhibition of mitochondrial function and the resulting cellular stress ultimately trigger programmed cell death, or apoptosis, in cancer cells. The apoptotic pathway induced by this compound is multifaceted and can proceed through both caspase-dependent and -independent mechanisms.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): The accumulation of ROS and the disruption of the mitochondrial membrane potential can lead to the opening of the mitochondrial permeability transition pore (mPTP) and the permeabilization of the outer mitochondrial membrane.
-
Release of Pro-Apoptotic Factors: MOMP results in the release of several pro-apoptotic proteins from the mitochondrial intermembrane space into the cytoplasm, including:
-
Cytochrome c: In the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which then oligomerizes to form the apoptosome. The apoptosome activates caspase-9, an initiator caspase that, in turn, activates executioner caspases like caspase-3, leading to the dismantling of the cell.
-
Apoptosis-Inducing Factor (AIF): AIF translocates to the nucleus, where it induces chromatin condensation and large-scale DNA fragmentation in a caspase-independent manner.
-
Smac/DIABLO: These proteins inhibit the activity of Inhibitor of Apoptosis Proteins (IAPs), thereby promoting caspase activation.
-
The dual action of this compound, targeting both energy production and inducing apoptosis, makes it a highly effective and potent antitumor agent.
Quantitative Data: Cytotoxicity of this compound
The cytotoxic activity of this compound has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A-549 | Lung Carcinoma | 1.2 x 10⁻¹ |
| MCF-7 | Breast Adenocarcinoma | 2.5 x 10⁻² |
| HT-29 | Colon Adenocarcinoma | < 10⁻⁶ |
| PANC-1 | Pancreatic Carcinoma | 1.5 x 10⁻⁵ |
| PC-3 | Prostate Adenocarcinoma | 3.8 x 10⁻⁴ |
| OVCAR-3 | Ovarian Adenocarcinoma | 7.2 x 10⁻⁶ |
Note: The potency of this compound can be exceptionally high, with some studies reporting ED50 values as low as 10⁻⁷ mcg/ml for certain human tumor cell lines.[2]
Experimental Protocols: Cytotoxicity Assays
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound stock solution (dissolved in DMSO).
-
MTT solution (5 mg/mL in phosphate-buffered saline, PBS).
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the key events in the signaling pathway of apoptosis induced by this compound.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Isolation and Cytotoxicity Testing of this compound
The following diagram outlines the general experimental workflow from the plant source to the determination of cytotoxic activity.
Caption: Experimental workflow for this compound isolation and testing.
References
A Technical Guide to the Discovery and Isolation of Bullatalicin from Annona bullata
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of bullatalicin, a potent bioactive acetogenin derived from the plant Annona bullata. This document details the cytotoxic effects of this compound and related compounds, outlines a representative experimental protocol for its isolation, and illustrates the key signaling pathway associated with its mechanism of action.
Introduction
Annonaceous acetogenins are a class of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic, antitumor, and pesticidal activities. This compound, a novel acetogenin with two nonadjacent tetrahydrofuran rings, was first isolated from the bark of Annona bullata.[1] It has demonstrated potent and selective cytotoxic activities against various human tumor cell lines.[1] This guide serves as a technical resource for researchers and professionals in drug development interested in the isolation and study of this promising natural product.
Quantitative Bioactivity Data
The cytotoxic activity of this compound and its more potent analogue, bullatacin, also isolated from Annona bullata, has been evaluated against various human cancer cell lines. The following tables summarize the available quantitative data on their potent bioactivity.
Table 1: Cytotoxicity of this compound
| Compound | Effective Dose (ED₅₀) | Reference |
| This compound | As low as 10⁻⁷ µg/mL | [1] |
Table 2: Cytotoxicity of Bullatacin
| Compound | Cell Line | Effective Dose (ED₅₀) | Reference |
| Bullatacin | Human Tumor Cell Lines | As low as 10⁻¹² - 10⁻¹⁵ µg/mL | [2] |
Experimental Protocols
While the original literature provides a general overview of the isolation of this compound, a detailed, step-by-step protocol is not explicitly outlined. The following is a representative experimental protocol for the bioactivity-guided fractionation and isolation of Annonaceous acetogenins from Annona species, based on established methodologies for similar compounds.[3][4]
Plant Material and Extraction
-
Plant Material: The bark of Annona bullata is collected, air-dried, and ground into a fine powder.
-
Extraction: The powdered bark is exhaustively extracted with 95% ethanol at room temperature. The resulting ethanol extract is then concentrated under reduced pressure to yield a crude extract.
Bioactivity-Guided Fractionation
The initial screening and subsequent fractionation are guided by a brine shrimp lethality test (BSLT), a simple and rapid bioassay for detecting cytotoxic compounds.
-
Solvent Partitioning: The crude ethanol extract is partitioned between solvents of varying polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.
-
Brine Shrimp Lethality Test: Each fraction is tested for its lethality against brine shrimp (Artemia salina) larvae. The most active fractions are selected for further purification.
Chromatographic Isolation
The active fractions are subjected to a series of chromatographic separations to isolate the pure acetogenins.
-
Open Column Chromatography:
-
Stationary Phase: Silica gel (60-200 mesh).
-
Mobile Phase: A gradient of increasing polarity, starting with a non-polar solvent like hexane and gradually introducing more polar solvents such as ethyl acetate and methanol.
-
Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) and BSLT to identify those containing the target compounds.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Column: Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water is typically used. For example, starting with 80% methanol in water and increasing to 100% methanol over 30 minutes.
-
Detection: UV detection at 220 nm.
-
Purification: The fractions corresponding to the peaks of interest are collected, and the solvent is evaporated to yield the purified acetogenin.
-
Structure Elucidation
The structure of the isolated this compound is determined using a combination of spectroscopic techniques, including:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HMQC, HMBC): To elucidate the detailed chemical structure and stereochemistry.
Signaling Pathways and Mechanism of Action
Annonaceous acetogenins, including this compound, exert their potent cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][6][7][8][9] This inhibition disrupts cellular energy production and induces apoptosis.
Figure 1: Signaling pathway of this compound-induced apoptosis.
Experimental and Isolation Workflow
The overall workflow for the discovery and isolation of this compound from Annona bullata is a systematic process involving extraction, bioassay-guided fractionation, and chromatographic purification.
Figure 2: Bioactivity-guided isolation workflow for this compound.
Conclusion
This compound, a bioactive acetogenin from Annona bullata, demonstrates significant potential as a cytotoxic agent. Its mechanism of action, involving the inhibition of mitochondrial Complex I, provides a clear target for further investigation and drug development. The experimental protocols outlined in this guide, though representative, offer a solid foundation for the isolation and purification of this compound and other related Annonaceous acetogenins. Further research into the specific cytotoxic profile of this compound against a broader range of cancer cell lines and in vivo models is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Bullatacin and bullatacinone: two highly potent bioactive acetogenins from Annona bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial complex I inhibitors, acetogenins, induce HepG2 cell death through the induction of the complete apoptotic mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Dynamic binding of acetogenin-type inhibitors to mitochondrial complex I revealed by photoaffinity labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.york.ac.uk [pure.york.ac.uk]
- 9. mdpi.com [mdpi.com]
Unraveling the Cytotoxic Secrets of Bullatalicin: A Technical Guide to its Mechanism of Action
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth understanding of the mechanism of action of Bullatalicin, a potent annonaceous acetogenin with significant antitumor potential. This whitepaper details the molecular pathways through which this compound induces cancer cell death, presenting a wealth of quantitative data, detailed experimental protocols, and novel visual representations of its cellular effects.
This compound has emerged as a promising candidate in cancer chemotherapy due to its ability to overcome multidrug resistance. This guide elucidates its primary mode of action: the induction of apoptosis through the mitochondrial-dependent pathway. The process is initiated by the generation of reactive oxygen species (ROS), leading to a cascade of events including the disruption of the mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3.
A key focus of this technical guide is the presentation of robust quantitative data. The cytotoxic effects of this compound across various cancer cell lines are summarized in detailed tables, providing a clear comparison of its potency. For instance, in colon cancer cell lines, this compound has demonstrated significant efficacy, with IC50 values of approximately 10 nM in SW480 cells and 7 nM in HT-29 cells[1][2].
Beyond its apoptotic effects, this guide explores the role of this compound in inducing immunogenic cell death (ICD) in colon cancer cells. This process is characterized by the surface exposure of calreticulin (CRT) and heat shock protein 90 (HSP90), and the release of damage-associated molecular patterns (DAMPs) such as ATP and high-mobility group box 1 (HMGB1)[1]. This suggests that this compound may not only directly kill cancer cells but also stimulate an antitumor immune response.
To facilitate reproducibility and further research, this whitepaper provides detailed experimental protocols for key assays. These include methodologies for assessing cytotoxicity, quantifying apoptosis through flow cytometry, and performing western blot analysis to detect key apoptotic proteins.
This in-depth guide serves as a critical resource for the scientific community, providing the foundational knowledge necessary to advance the development of this compound as a potential therapeutic agent.
Quantitative Data Summary
The following tables summarize the key quantitative findings on the effects of this compound.
Table 1: Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| SW480 | Colon Cancer | ~10 nM | [1][2] |
| HT-29 | Colon Cancer | ~7 nM | [1][2] |
Table 2: Quantitative Effects of this compound on Apoptosis and Immunogenic Cell Death Markers
| Cell Line | Treatment | Effect | Quantitative Measure | Reference |
| SW480 | 10 nM this compound (1h) | ATP Release | Significant upregulation of intracellular and extracellular ATP | [1] |
| HT-29 | 10 nM this compound (1h) | ATP Release | Significant upregulation of intracellular and extracellular ATP | [1] |
| SW480 | 10 nM this compound (6h) | Calreticulin (CRT) and HSP90 surface exposure | Significant accumulation on the cell membrane | [1] |
| HT-29 | 10 nM this compound (6h) | Calreticulin (CRT) and HSP90 surface exposure | Significant accumulation on the cell membrane | [1] |
| SW480 | 10 nM this compound (36h) | HMGB1, HSP70, and HSP90 release | Significant release into conditioned media | [1] |
| HT-29 | 10 nM this compound (36h) | HMGB1, HSP70, and HSP90 release | Significant release into conditioned media | [1] |
| SW480 | 10 nM this compound | Upregulation of ER Stress Markers | Significant increase in mRNA expression of calnexin and CHOP | [1] |
| HT-29 | 10 nM this compound | Upregulation of ER Stress Markers | Significant increase in mRNA expression of calnexin and CHOP | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cytotoxicity Assay (CCK-8)
-
Cell Seeding: Plate SW480 and HT-29 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound for 48 hours.
-
Assay: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.
Apoptosis Assay (Flow Cytometry with Annexin V-FITC/PI Staining)
-
Cell Seeding and Treatment: Seed SW480 and HT-29 cells and treat with 10 nM this compound for the desired time points.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis for Cytochrome c, Caspases, and ICD Markers
-
Protein Extraction: Treat cells with this compound, harvest, and lyse them in RIPA buffer to extract total protein. For cytochrome c release, perform subcellular fractionation to separate cytosolic and mitochondrial fractions.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with primary antibodies against target proteins (e.g., Cytochrome c, Cleaved Caspase-9, Cleaved Caspase-3, CRT, HSP90, HMGB1) overnight at 4°C. Subsequently, incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (ΔΨm) Assay
-
Cell Seeding and Treatment: Culture cells on glass coverslips and treat with various concentrations of this compound.
-
Staining: Incubate the cells with a fluorescent probe such as JC-1 or TMRE at 37°C. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Imaging: Visualize the fluorescence using a fluorescence microscope.
-
Quantification: Quantify the red and green fluorescence intensity to determine the ratio, which is indicative of the mitochondrial membrane potential.
Visualizing the Mechanism of Action
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows involved in the mechanism of action of this compound.
Caption: this compound-induced mitochondrial-dependent apoptosis pathway.
Caption: this compound-induced immunogenic cell death (ICD) pathway.
Caption: Experimental workflow for apoptosis detection by flow cytometry.
References
Bullatalicin: A Technical Guide to its Function as a Mitochondrial Complex I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatalicin, a member of the annonaceous acetogenins, has garnered significant attention for its potent cytotoxic and antitumor properties. A primary mechanism underlying its bioactivity is the targeted inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. This disruption of cellular respiration leads to a cascade of events, culminating in apoptotic cell death. This technical guide provides a comprehensive overview of this compound's role as a mitochondrial complex I inhibitor, detailing its quantitative inhibitory effects, the experimental protocols used to characterize its activity, and the signaling pathways it modulates.
Quantitative Inhibitory Activity
The inhibitory potency of this compound and its close analog, bullatacin, has been quantified in various experimental systems. While specific IC50 values for this compound on isolated mitochondrial complex I are not extensively reported in the literature, the data for bullatacin and the broader class of annonaceous acetogenins provide a strong indication of its high potency.
| Compound | System | Parameter | Value | Reference |
| Bullatacin | KB (human oral cancer) cells | IC50 (Cytotoxicity) | 2.5 ± 1.2 nmol/L | [1] |
| Bullatacin | KBv200 (multidrug-resistant) cells | IC50 (Cytotoxicity) | 2.7 ± 1.3 nmol/L | [1] |
| Bullatacin | SW480 (colon cancer) cells | IC50 (Cytotoxicity) | ~10 nM | [2][3] |
| Bullatacin | HT-29 (colon cancer) cells | IC50 (Cytotoxicity) | ~7 nM | [2][3] |
| Annonaceous Acetogenins | Bovine heart mitochondria | IC50 (Complex I Inhibition) | Low nanomolar range | [4] |
| Bullatacin | Bovine heart submitochondrial particles | Inhibitory Concentration | 20 nM |
Experimental Protocols
This section details the methodologies for key experiments used to characterize this compound as a mitochondrial complex I inhibitor.
Mitochondrial Complex I (NADH:Ubiquinone Oxidoreductase) Activity Assay
This assay spectrophotometrically measures the activity of complex I by monitoring the oxidation of NADH.
Principle: Complex I catalyzes the transfer of electrons from NADH to a ubiquinone analog, such as decylubiquinone. The rate of NADH oxidation is measured as a decrease in absorbance at 340 nm.
Materials:
-
Isolated mitochondria or submitochondrial particles (SMPs)
-
Assay Buffer: 10 mM Tris-HCl, 50 mM KCl, 1 mM EDTA, 2 mM KCN, 5 µM antimycin A, pH 7.4
-
NADH solution (e.g., 200 µM in assay buffer)
-
Decylubiquinone (e.g., 100 µM)
-
This compound or Bullatacin (various concentrations)
-
Rotenone (a known complex I inhibitor, for positive control)
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Prepare isolated mitochondria or SMPs from a suitable source (e.g., bovine heart, cultured cells).
-
Determine the protein concentration of the mitochondrial/SMP preparation.
-
In a cuvette or microplate well, add the assay buffer and the mitochondrial/SMP suspension (e.g., 0.1 mg/mL protein).
-
Add the desired concentration of this compound or vehicle control and incubate for a specified time (e.g., 15 minutes).
-
Add decylubiquinone to the mixture.
-
Initiate the reaction by adding NADH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the absorbance curve.
-
To determine the specific complex I-inhibitory activity of this compound, subtract the rate of NADH oxidation in the presence of a saturating concentration of rotenone.
Mitochondrial Respiration (Oxygen Consumption Rate) Assay
This assay measures the effect of this compound on the rate of oxygen consumption by intact cells or isolated mitochondria, providing a functional readout of electron transport chain activity.
Principle: Cellular respiration consumes oxygen as the final electron acceptor in the electron transport chain. Inhibitors of the electron transport chain, such as this compound, will decrease the oxygen consumption rate (OCR). High-resolution respirometry platforms (e.g., Seahorse XF Analyzer) allow for the real-time measurement of OCR and the sequential addition of different mitochondrial inhibitors.
Materials:
-
Cultured cells or isolated mitochondria
-
Seahorse XF Analyzer or other oxygen electrode system
-
Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)
-
This compound or Bullatacin (various concentrations)
-
Mitochondrial stress test compounds:
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone (Complex I inhibitor)
-
Antimycin A (Complex III inhibitor)
-
Procedure:
-
Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with the assay medium and incubate in a non-CO2 incubator for 1 hour.
-
Hydrate the sensor cartridge of the Seahorse XF Analyzer.
-
Load the injector ports of the sensor cartridge with this compound and the mitochondrial stress test compounds.
-
Place the cell culture plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the basal OCR.
-
Sequentially inject this compound, oligomycin, FCCP, and a mixture of rotenone and antimycin A, with OCR measurements taken after each injection.
-
Analyze the data to determine the effect of this compound on basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
Apoptosis Assays
A suite of assays is used to determine if cell death induced by this compound occurs via apoptosis.
Principle: Apoptotic cells exhibit characteristic changes in nuclear morphology, including chromatin condensation and nuclear fragmentation. Hoechst 33258 is a fluorescent dye that binds to DNA and allows for the visualization of these changes.
Procedure:
-
Treat cells with this compound for the desired time.
-
Collect and wash the cells with PBS.
-
Fix the cells with paraformaldehyde (e.g., 4% in PBS).
-
Stain the cells with a solution of Hoechst 33258.
-
Visualize the cells under a fluorescence microscope and score the percentage of cells with apoptotic nuclear morphology.
Principle: Apoptosis involves the activation of a cascade of proteins. Western blotting can be used to detect the cleavage of caspases (e.g., caspase-3, -9), the cleavage of PARP, and the release of cytochrome c from the mitochondria into the cytosol.
Procedure:
-
Treat cells with this compound.
-
For cytochrome c release, fractionate the cells to separate the cytosolic and mitochondrial fractions.
-
For other proteins, prepare whole-cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for cleaved caspase-3, cleaved caspase-9, cleaved PARP, and cytochrome c.
-
Use appropriate secondary antibodies and a detection system to visualize the protein bands.
Principle: Inhibition of mitochondrial complex I can lead to a decrease in ΔΨm and an increase in ROS production. These can be measured using fluorescent probes.
Procedure for ΔΨm (using TMRM or TMRE):
-
Treat cells with this compound.
-
Load the cells with a fluorescent dye such as TMRM or TMRE, which accumulates in mitochondria in a membrane potential-dependent manner.
-
Measure the fluorescence intensity using a fluorescence microscope, plate reader, or flow cytometer. A decrease in fluorescence indicates depolarization of the mitochondrial membrane.
Procedure for ROS (using H2DCF-DA or MitoSOX):
-
Treat cells with this compound.
-
Load the cells with a ROS-sensitive fluorescent dye such as H2DCF-DA (for general cellular ROS) or MitoSOX Red (for mitochondrial superoxide).
-
Measure the increase in fluorescence, which is proportional to the level of ROS, using a fluorescence microscope, plate reader, or flow cytometer.
Signaling Pathways and Experimental Workflows
The inhibition of mitochondrial complex I by this compound initiates a signaling cascade that leads to apoptosis. The following diagrams, in DOT language, illustrate these pathways and the workflows of the key experiments.
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound-induced apoptotic signaling pathway.
Experimental Workflow for Assessing Mitochondrial Complex I Inhibition
Caption: Workflow for mitochondrial complex I inhibition assay.
Experimental Workflow for Cellular Respiration Analysis
References
- 1. researchgate.net [researchgate.net]
- 2. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Direct measurement of NAD(P)H:quinone reductase from cells cultured in microtiter wells: a screening assay for anticarcinogenic enzyme inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Potent Biological Activity of Annonaceous Acetogenins: A Technical Guide for Researchers
An in-depth exploration of the cytotoxic mechanisms, experimental evaluation, and therapeutic potential of Annonaceous acetogenins for researchers, scientists, and drug development professionals.
Annonaceous acetogenins, a class of polyketides derived from plants of the Annonaceae family, have garnered significant attention in the scientific community for their potent biological activities, particularly their cytotoxic and antitumor properties.[1][2] These compounds have demonstrated remarkable efficacy against a wide range of cancer cell lines, including multidrug-resistant varieties.[3][4] This technical guide provides a comprehensive overview of the core biological activities of Annonaceous acetogenins, with a focus on their mechanism of action, quantitative data on their cytotoxicity, and detailed experimental protocols for their evaluation.
Core Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary mechanism underlying the profound biological effects of Annonaceous acetogenins is their potent inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase).[5][6][7] This enzyme complex is a critical component of the electron transport chain, responsible for generating the proton gradient that drives ATP synthesis. By binding to complex I, acetogenins disrupt the flow of electrons, leading to a cascade of downstream effects that are particularly detrimental to cancer cells, which have a high energy demand.[8][9]
The inhibition of complex I by Annonaceous acetogenins results in a significant reduction in intracellular ATP levels. This energy depletion triggers a cellular crisis, leading to the activation of apoptotic pathways and ultimately, programmed cell death.[10][11]
Apoptotic Signaling Pathway
Annonaceous acetogenins induce apoptosis primarily through the intrinsic mitochondrial pathway. The inhibition of complex I leads to the destabilization of the mitochondrial membrane and the release of pro-apoptotic factors into the cytoplasm.
A key event is the activation of the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are upregulated, while the expression of anti-apoptotic members such as Bcl-2 and Bcl-xL is often suppressed.[12][13][14] This shift in the Bax/Bcl-2 ratio promotes the formation of pores in the mitochondrial outer membrane, facilitating the release of cytochrome c.[14][15]
Once in the cytoplasm, cytochrome c associates with Apaf-1 to form the apoptosome. This complex then activates the initiator caspase-9, which in turn cleaves and activates the executioner caspase-3.[15][16] Activated caspase-3 is responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.[14]
Caption: Signaling pathway of Annonaceous acetogenin-induced apoptosis.
Quantitative Cytotoxicity Data
The cytotoxic potential of various Annonaceous acetogenins has been extensively evaluated against a diverse panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate their potent activity, often in the nanomolar to low micromolar range. A summary of representative IC50 values is presented in the table below.
| Acetogenin | Cancer Cell Line | IC50 Value | Reference |
| Bullatacin | MCF-7 (Breast) | <10⁻¹² µg/mL | [17] |
| A-549 (Lung) | <10⁻¹² µg/mL | [17] | |
| HeLa (Cervical) | 1.74 ± 0.34 µM | [18] | |
| HepG2 (Liver) | 1.42 ± 0.14 µM | [18] | |
| Annonacin | HT-29 (Colon) | <10⁻¹² µg/mL | [17] |
| ECC-1 (Endometrial) | 4.62 µg/mL | [19] | |
| HEC-1A (Endometrial) | 4.75 µg/mL | [19] | |
| Squamocin | HeLa (Cervical) | 1.99 ± 0.49 µM | [18] |
| HepG2 (Liver) | 0.93 ± 0.079 µM | [18] | |
| Asimicin | HT-29 (Colon) | 3.3x10⁻¹¹ µg/mL | [17] |
| Gigantecin | MCF-7 (Breast) | 4.1x10⁻⁹ µg/mL | [17] |
| AA005 (mimic) | HCT116 (Colon) | ~0.1 µM | [10] |
| HT29 (Colon) | ~0.2 µM | [10] |
Experimental Protocols
Bioassay-Guided Isolation of Annonaceous Acetogenins
A common strategy for isolating bioactive acetogenins from plant material is bioassay-guided fractionation. This process involves a stepwise separation of the crude extract, with each fraction being tested for its biological activity to guide the subsequent purification steps.
Caption: Workflow for bioassay-guided isolation of Annonaceous acetogenins.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1][20]
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Annonaceous acetogenin stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the Annonaceous acetogenin in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8][21]
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells after treatment with the Annonaceous acetogenin. For adherent cells, use trypsinization.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.[16][22]
Materials:
-
Treated and control cells
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate reader
Procedure:
-
Cell Lysis: After treatment, lyse the cells using the provided lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Assay Reaction: In a 96-well plate, add 50-100 µg of protein from each lysate. Add reaction buffer containing DTT and the DEVD-pNA substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline released, which indicates caspase-3 activity.
Mitochondrial Complex I Activity Assay
This spectrophotometric assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.[3][5]
Materials:
-
Isolated mitochondria or submitochondrial particles
-
Assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
NADH solution
-
Ubiquinone analogue (e.g., decylubiquinone)
-
Rotenone (a known complex I inhibitor, for control)
-
Annonaceous acetogenin solution
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer and the ubiquinone analogue.
-
Mitochondria Addition: Add a known amount of isolated mitochondria or submitochondrial particles.
-
Inhibitor Addition: Add the Annonaceous acetogenin at the desired concentration. For a control, use rotenone.
-
Reaction Initiation: Initiate the reaction by adding NADH.
-
Absorbance Measurement: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the rate of NADH oxidation and determine the percentage of inhibition caused by the acetogenin compared to the control.
Conclusion
Annonaceous acetogenins represent a promising class of natural products with potent anticancer activity. Their unique mechanism of action, centered on the inhibition of mitochondrial complex I, provides a compelling rationale for their further investigation and development as therapeutic agents. The experimental protocols detailed in this guide offer a robust framework for researchers to explore the biological activities of these fascinating molecules and to unlock their full therapeutic potential. Further research into structure-activity relationships, in vivo efficacy, and potential synergistic combinations with existing chemotherapeutics is warranted to advance these compounds towards clinical applications.
References
- 1. oatext.com [oatext.com]
- 2. caasjk.com [caasjk.com]
- 3. Quantification of NADH:ubiquinone oxidoreductase (complex I) content in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Complex I (NADH-CoQ Reductase) Activity Assay Kit - Elabscience® [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. biochemjournal.com [biochemjournal.com]
- 8. ijcrcps.com [ijcrcps.com]
- 9. Mucoxin (Acetogenin) Induce Expression of Pro-Apoptosis Proteins, Bax and P53, in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. POLARITY GUIDED EXTRACTION AND CHROMATOGRAPHIC IDENTIFICATION OF ACETOGENINS FROM Annona glabra L. LEAVES [agris.fao.org]
- 13. Annonaceous acetogenins mimic AA005 targets mitochondrial trifunctional enzyme alpha subunit to treat obesity in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bax-induced apoptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
cytotoxic effects of Bullatalicin on cancer cell lines
An In-Depth Technical Guide on the Cytotoxic Effects of Bullatalicin on Cancer Cell Lines
Introduction
This compound, an annonaceous acetogenin, has demonstrated significant potential as a potent antitumor agent.[1] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on various cancer cell lines, intended for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms and experimental workflows. This compound's mode of action primarily involves the induction of apoptosis and, in certain cancer types, the triggering of immunogenic cell death (ICD) through various signaling pathways.[2][3]
Data Presentation: Quantitative Analysis of this compound's Cytotoxicity
The cytotoxic and pro-apoptotic efficacy of this compound has been quantified across several human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) or effective dose (ED50) values and the extent of apoptosis induction.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 / ED50 Value | Citation |
| 2.2.15 | Human Hepatocarcinoma | Not Specified | 7.8 ± 2.5 nM (ED50) | [4] |
| SW480 | Human Colon Cancer | CCK-8 | ~10 nM | [2][5] |
| HT-29 | Human Colon Cancer | CCK-8 | ~7 nM | [2][5] |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | Not Specified | Effective Cytotoxicity | [6] |
| KBv200 | Multidrug-Resistant Epidermoid Carcinoma | Not Specified | Apoptosis at 5-20 nM | [3] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Cancer Type | Treatment | Observation | Citation |
| 2.2.15 | Human Hepatocarcinoma | Time- and dose-dependent | Significant apoptosis detected by Annexin V/PI staining. | [4][7] |
| SW480 | Human Colon Cancer | 10 nM | Time-dependent increase in apoptosis. | [2][5] |
| HT-29 | Human Colon Cancer | 10 nM | Time-dependent increase in apoptosis. | [2][5] |
| KBv200 | Multidrug-Resistant Epidermoid Carcinoma | 5, 10, 20 nM for 48h | Concentration-dependent increase in apoptosis. | [3] |
Experimental Protocols
This section details the key methodologies employed in the cited research to evaluate the cytotoxic effects of this compound.
Cell Viability and Cytotoxicity Assays
These assays are fundamental to determining the dose-dependent effect of this compound on cancer cell proliferation.
-
Principle : Colorimetric assays that measure the metabolic activity of viable cells. A reduction in color intensity indicates decreased cell viability.
-
Protocol (MTT/MTS/CCK-8) :
-
Cell Seeding : Seed cancer cells (e.g., SW480, HT-29) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment : Treat the cells with a range of concentrations of this compound for specific time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition : Add the respective reagent (MTT, MTS, or CCK-8) to each well and incubate for 1-4 hours, allowing for the conversion of the tetrazolium salt into a colored formazan product by metabolically active cells.
-
Data Acquisition : Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.
-
Analysis : Calculate cell viability as a percentage relative to untreated control cells. The IC50 value is determined by plotting cell viability against the logarithm of this compound concentration and fitting the data to a dose-response curve.[2][5]
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle : In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus identifying late apoptotic and necrotic cells.
-
Protocol :
-
Cell Culture and Treatment : Culture cells (e.g., 2.2.15, SW480) and treat with this compound for the desired time.
-
Cell Harvesting : Harvest both adherent and floating cells and wash with cold PBS.
-
Staining : Resuspend cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation : Incubate the cells in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry : Analyze the stained cells using a flow cytometer. The cell populations are quantified: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic).[2][4]
-
Western Blotting for Protein Expression Analysis
Western blotting is used to detect and quantify specific proteins involved in signaling pathways affected by this compound, such as those in apoptosis and endoplasmic reticulum stress.
-
Principle : Proteins are separated by size via gel electrophoresis, transferred to a membrane, and detected using specific primary antibodies and enzyme-linked secondary antibodies.
-
Protocol :
-
Protein Extraction : Lyse this compound-treated and control cells in RIPA buffer to extract total protein.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis : Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with a solution like 5% non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, PARP, Calreticulin, CHOP) overnight at 4°C.[2][3]
-
Secondary Antibody and Detection : Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2][3]
-
Visualization of Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key experimental workflows and the molecular signaling pathways modulated by this compound.
Caption: Experimental workflow for evaluating this compound's anticancer effects.
Caption: Mitochondria-dependent apoptosis pathway induced by this compound.[3]
Caption: ER Stress and Immunogenic Cell Death (ICD) pathway by this compound.[2]
Mechanism of Action: Signaling Pathways
This compound exerts its cytotoxic effects through multiple, and sometimes cell-type specific, signaling pathways.
Inhibition of Mitochondrial Complex I and Induction of Apoptosis
A primary mechanism of action for this compound, as with other annonaceous acetogenins, is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1] This inhibition leads to a cascade of events culminating in apoptosis, particularly observed in multidrug-resistant cells.[3]
-
ATP Depletion : Inhibition of Complex I disrupts cellular energy metabolism, leading to a significant depletion of ATP.[6] This is particularly effective against multidrug-resistant (MDR) cancer cells that often rely on ATP-dependent efflux pumps.[6]
-
Oxidative Stress : This process triggers an increase in reactive oxygen species (ROS).[3]
-
Mitochondrial Depolarization : The rise in ROS leads to a decrease in the mitochondrial membrane potential (ΔΨm).[3]
-
Caspase Activation : The compromised mitochondrial membrane releases cytochrome c into the cytosol, which activates caspase-9, an initiator caspase. Caspase-9 then activates the executioner caspase-3, leading to the cleavage of critical cellular substrates like PARP and ultimately, apoptotic cell death.[3]
Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD)
In colon cancer cell lines such as SW480 and HT-29, this compound has been shown to induce a specialized form of apoptosis known as immunogenic cell death (ICD) by activating the endoplasmic reticulum stress (ERS) pathway.[2]
-
ERS Activation : this compound treatment leads to the upregulation of ERS markers like calnexin and CHOP.[2]
-
DAMPs Exposure and Release : The activation of the ERS signaling pathway results in the cell surface exposure and extracellular release of Damage-Associated Molecular Patterns (DAMPs). Key DAMPs modulated by this compound include:
-
Calreticulin (CRT) : Translocates to the cell surface, acting as a potent "eat-me" signal for phagocytes.[2]
-
ATP : Secreted into the extracellular space, serving as a "find-me" signal to attract immune cells.[2][8]
-
High-Mobility Group Box 1 (HMGB1) and Heat Shock Proteins (HSP70/90) : Released from late apoptotic cells, these molecules act as danger signals to stimulate an immune response.[2]
-
-
Enhanced Phagocytosis : The surface exposure of CRT significantly promotes the phagocytosis of tumor cells by macrophages, a critical step in initiating an antitumor immune response.[2]
Modulation of Cyclic Nucleotides
In human hepatoma 2.2.15 cells, this compound-induced apoptosis is associated with a reduction in intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP).[7] The decrease in these second messengers appears to be a crucial step in the apoptotic pathway in this specific cell type, as agents that elevate cAMP and cGMP levels were able to inhibit the apoptosis induced by this compound.[7]
Conclusion
This compound is a natural compound with potent cytotoxic and pro-apoptotic effects against a range of cancer cell lines, including those with multidrug resistance. Its mechanisms of action are multifaceted, involving the disruption of mitochondrial function, induction of the intrinsic apoptosis pathway, and, notably, the activation of endoplasmic reticulum stress leading to immunogenic cell death. The low nanomolar concentrations at which this compound is effective highlight its potential for further investigation and development as a novel cancer therapeutic. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge of this promising antitumor agent.
References
- 1. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bullatacin, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Preliminary Investigation of Bullatalicin Bioactivity: A Technical Guide
Introduction: Bullatalicin, a novel Annonaceous acetogenin, has been identified as a potent bioactive compound with significant cytotoxic activities against various human tumor cell lines[1]. As a member of the acetogenin family, its primary mechanism is linked to the disruption of mitochondrial function, a critical pathway in cancer cell metabolism[2]. This technical guide provides an in-depth overview of the preliminary investigations into this compound's bioactivity, focusing on its mechanism of action, quantitative effects on cancer cells, and the signaling pathways it modulates. Detailed experimental protocols are provided to facilitate further research by scientists and drug development professionals.
Core Mechanism of Action
This compound and its analogues exert their potent cytotoxic effects primarily through the inhibition of the mitochondrial electron transport chain[2]. The specific target is Complex I (NADH: ubiquinone oxidoreductase), a crucial enzyme in cellular respiration[2][3].
Key consequences of Complex I inhibition include:
-
ATP Depletion: Inhibition of the electron transport chain severely impairs oxidative phosphorylation, leading to a significant drop in intracellular ATP levels. This energy depletion is particularly detrimental to cancer cells, which have high energy demands[4].
-
Upregulation of Reactive Oxygen Species (ROS): Disruption of electron flow in the mitochondria leads to an increase in the production of ROS[4][5]. Elevated ROS levels induce oxidative stress, which can damage cellular components and trigger programmed cell death (apoptosis)[5].
This mode of action offers a distinct advantage in oncology, as it can effectively target multidrug-resistant (MDR) tumors that rely on ATP-dependent mechanisms to expel chemotherapeutic agents[4].
Quantitative Bioactivity Data
The cytotoxicity of this compound and its closely related analogue, Bullatacin, has been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or effective dose (ED₅₀) is a key metric of potency[6][7].
Table 1: Cytotoxicity of this compound/Bullatacin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Value | Citation |
| KB | Human Epidermoid Carcinoma | IC₅₀ | 2.5 ± 1.2 nmol/L | [4] |
| KBv200 (MDR) | Human Epidermoid Carcinoma | IC₅₀ | 2.7 ± 1.3 nmol/L | [4] |
| 2.2.15 | Human Hepatocarcinoma | ED₅₀ | 7.8 ± 2.5 nM | [8] |
| OC-194 | Human Ovarian Epithelial | ED₅₀ | 10⁻⁷ µg/ml | [9] |
| OVCAR-3 (Cisplatin-Resistant) | Human Ovarian Epithelial | ED₅₀ | 4 µg/ml | [9] |
Table 2: Induction of Apoptosis by Bullatacin in KB and KBv200 Cells
Data represents the percentage of Annexin V-positive cells after 48 hours of treatment, as determined by flow cytometry.
| Concentration | % Apoptotic Cells (KB) | % Apoptotic Cells (KBv200) | Citation |
| Control | 1.8% | 1.5% | [4] |
| 5 nmol/L | 11.4% | 12.9% | [4] |
| 10 nmol/L | 23.0% | 24.9% | [4] |
| 20 nmol/L | 48.1% | 46.5% | [4] |
Key Signaling Pathways Modulated by this compound
This compound triggers cancer cell death by modulating several critical signaling pathways, primarily leading to apoptosis and immunogenic cell death.
Mitochondrial-Dependent Apoptosis Pathway
The primary cytotoxic effect of this compound is the induction of apoptosis through the intrinsic, or mitochondrial-dependent, pathway[5]. This cascade is initiated by the compound's direct effect on mitochondria. Bullatacin treatment leads to an upregulation of ROS, a decrease in the mitochondrial membrane potential (ΔΨm), and the subsequent release of cytochrome c from the mitochondria[5]. This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis[5].
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Immunogenic Cell Death (ICD) Pathway
Recent studies have shown that Bullatacin can induce immunogenic cell death (ICD) in colon cancer cells[10]. This is a specialized form of apoptosis that activates an adaptive immune response against tumor cells. Bullatacin treatment triggers endoplasmic reticulum (ER) stress, which causes the translocation of ER-resident chaperones like calreticulin (CRT) and heat shock protein 90 (HSP90) to the cell surface[10]. These proteins act as "eat-me" signals, promoting the phagocytosis of dying cancer cells by antigen-presenting cells (APCs) like macrophages[10]. Additionally, Bullatacin induces the pre-apoptotic release of ATP, which serves as a "find-me" signal to recruit immune cells[10].
Caption: Immunogenic cell death (ICD) pathway initiated by this compound.
Experimental Protocols
Standardized protocols are essential for the reliable assessment of bioactivity[11]. The following are detailed methodologies for key experiments used in the investigation of this compound.
General Experimental Workflow
A typical workflow for assessing the bioactivity of a natural compound like this compound involves cell culture, treatment, incubation, and subsequent analysis using various assays to measure cytotoxicity, apoptosis, and specific cellular responses.
Caption: General experimental workflow for this compound bioactivity screening.
Cell Culture and Maintenance
-
Cell Lines: The human epidermoid carcinoma cell line KB and its vincristine-selected multidrug-resistant derivative KBv200 are suitable models[4].
-
Culture Medium: Cells are cultured in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin[4].
-
Incubation: Cultures are maintained at 37°C in a humidified atmosphere containing 5% CO₂[4].
-
Subculture: Cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases[4].
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium in the wells with medium containing various concentrations of this compound. Include untreated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C[4].
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of this compound concentration and determine the IC₅₀ value using a non-linear regression model[6].
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells[4].
-
Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 48 hours)[4].
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic[4].
Western Blot Analysis
This technique is used to detect changes in the expression levels of specific proteins involved in signaling pathways.
-
Protein Extraction: After treatment with this compound, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 30-50 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Caspase-3, Caspase-9, PARP, Bcl-2, Bak) overnight at 4°C[4].
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin. | Semantic Scholar [semanticscholar.org]
- 4. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. IC50 Calculator | AAT Bioquest [aatbio.com]
- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bullatacin--in vivo and in vitro experience in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Annonaceous acetogenins are a class of potent bioactive compounds isolated from plants of the Annonaceae family. Among these, Bullatacin has emerged as a promising candidate for anticancer drug development due to its remarkable cytotoxicity against a wide range of cancer cell lines, including those exhibiting multidrug resistance. This technical guide provides a comprehensive overview of Bullatacin and its related compounds, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the exploration and development of acetogenin-based therapeutics.
Chemical Structure and Related Compounds
Annonaceous acetogenins are characterized by a long aliphatic chain, typically C35 or C37, with one or more tetrahydrofuran (THF) rings and a terminal α,β-unsaturated γ-lactone.[1] Bullatacin is a C37 acetogenin featuring an adjacent bis-tetrahydrofuran ring system.[2] The general structure of acetogenins can be broadly categorized based on the number and arrangement of their THF rings: mono-THF, adjacent bis-THF, and non-adjacent bis-THF.[3]
Table 2.1: Structure and Classification of Bullatacin and Related Acetogenins
| Compound | Class | Key Structural Features |
| Bullatacin | Adjacent Bis-THF | C37, adjacent bis-tetrahydrofuran rings.[2] |
| Annonacin | Mono-THF | C35, single tetrahydrofuran ring.[4] |
| Squamocin | Adjacent Bis-THF | C37, adjacent bis-tetrahydrofuran rings.[5] |
| Uvaricin | Adjacent Bis-THF | C37, adjacent bis-tetrahydrofuran rings. |
| Gigantecin | Non-adjacent Bis-THF | C35, non-adjacent bis-tetrahydrofuran rings.[6] |
| Annosquamin B | Mono-THF | C35, single tetrahydrofuran ring.[7] |
| Annosquatin B | Non-adjacent Bis-THF | C37, non-adjacent bis-tetrahydrofuran rings.[7] |
Mechanism of Action
The primary mechanism of action for Bullatacin and related acetogenins is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This inhibition disrupts cellular energy production, leading to a depletion of ATP, which is particularly detrimental to cancer cells with high energy demands.[8] The subsequent cellular stress triggers two primary signaling pathways culminating in apoptosis: the mitochondrial-dependent pathway and the endoplasmic reticulum stress pathway.
Mitochondrial-Dependent Apoptosis
Inhibition of Complex I by Bullatacin leads to an increase in the production of reactive oxygen species (ROS).[9] Elevated ROS levels cause mitochondrial dysfunction, characterized by a loss of mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[9] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9.[10] Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates like PARP and ultimately, apoptosis.[9]
Endoplasmic Reticulum (ER) Stress-Induced Apoptosis
Bullatacin can also induce apoptosis through the activation of the endoplasmic reticulum (ER) stress pathway. The accumulation of unfolded or misfolded proteins in the ER triggers the unfolded protein response (UPR), which is mediated by three transmembrane sensor proteins: PERK, IRE1α, and ATF6.[11] Activation of these sensors leads to downstream signaling events, including the phosphorylation of eIF2α (by PERK), splicing of XBP1 mRNA (by IRE1α), and cleavage of ATF6.[12][13] Prolonged ER stress results in the upregulation of the pro-apoptotic transcription factor CHOP, which contributes to the execution of apoptosis.[14]
Quantitative Biological Data
The cytotoxic and antitumor activities of Bullatacin and related acetogenins have been extensively evaluated in numerous studies. The following tables summarize key quantitative data.
Table 4.1: In Vitro Cytotoxicity (IC50) of Bullatacin and Related Compounds
| Compound | Cell Line | Cancer Type | IC50 |
| Bullatacin | MCF-7/Adr | Breast (Multidrug-Resistant) | 3.8 x 10⁻⁹ µg/mL |
| A549 | Lung | 10⁻⁴ - 10⁻⁵ times more potent than doxorubicin[5] | |
| MCF-7 | Breast | 10⁻⁴ - 10⁻⁵ times more potent than doxorubicin[5] | |
| 2.2.15 | Hepatocarcinoma | 7.8 ± 2.5 nM[15] | |
| AA005 (Bullatacin Mimic) | HCT116 | Colon | ~0.01 µM |
| HT29 | Colon | ~0.02 µM | |
| LOVO | Colon | ~0.01 µM | |
| Squadiolin A | MDA-MB-231 | Breast | 0.63 µM[2] |
| Squadiolin B | MDA-MB-231 | Breast | 0.28 µM[2] |
| Squafosacin B | HepG2 | Hepatoma | 0.71 µM[2] |
| Hep 3B | Hepatoma | 0.72 µM[2] | |
| MCF-7 | Breast | 0.96 µM[2] | |
| Annonacin | PC-3 | Prostate | Viability reduced by 96.9% at 20 µg/ml |
| Bullacin B | MCF-7 | Breast | ~1,000,000 times more potent than adriamycin[16] |
Table 4.2: In Vivo Antitumor Activity of Bullatacin and Related Compounds
| Compound | Tumor Model | Dosage | Route | Tumor Growth Inhibition |
| Bullatacin | S180 Xenografts | 15 µg/kg | - | 65.8%[17] |
| HepS Xenografts | 15 µg/kg | - | 63.4%[17] | |
| H22 Hepatoma | 25 and 50 µg/kg (5 doses) | i.p. | ~61%[7] | |
| L1210 Murine Leukemia | - | - | 300 times more effective than taxol[5] | |
| Annosquamin B | H22 Hepatoma | 25, 50, 100 µg/kg (10 doses) | i.p. | 53.7% (max)[7] |
| Annosquatin B | H22 Hepatoma | 25, 50, 100 µg/kg (10 doses) | i.p. | 58.7% (max)[7] |
| Ethyl acetate extract (rich in Bullatacin) | Hepatocellular tumors in mice | - | - | 69.55%[3] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of Bullatacin and its analogs.
MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of Bullatacin and its analogs on cancer cell lines and to calculate the IC50 value.
Materials:
-
96-well microtiter plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Bullatacin or related compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of Bullatacin or its analogs for the desired time period (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V/PI Apoptosis Assay
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with Bullatacin.
Materials:
-
Flow cytometer
-
Cancer cell lines
-
Bullatacin or related compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Seed cells and treat with Bullatacin as described for the MTT assay.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Reactive Oxygen Species (ROS) Measurement
Objective: To measure the intracellular ROS levels in cells treated with Bullatacin.
Materials:
-
Fluorescence microplate reader or flow cytometer
-
Cancer cell lines
-
Bullatacin
-
DCFDA/H2DCFDA - Cellular ROS Assay Kit
-
PBS
Protocol:
-
Seed cells in a 96-well plate or culture dish and treat with Bullatacin for the desired time.
-
Remove the culture medium and wash the cells with PBS.
-
Stain the cells with a working solution of DCFDA (e.g., 20 µM in PBS or serum-free media) and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add PBS to the wells and measure the fluorescence at an excitation/emission of ~485/535 nm.
Western Blot Analysis
Objective: To detect the expression and activation of key proteins in the apoptotic signaling pathways.
5.4.1 Cell Lysis and Protein Quantification
-
After treatment with Bullatacin, wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
5.4.2 SDS-PAGE and Protein Transfer
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5.4.3 Immunoblotting
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Cytochrome c, Caspase-9, Caspase-3, PARP, p-PERK, p-IRE1α, ATF6, CHOP, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
Conclusion
Bullatacin and its related annonaceous acetogenins represent a promising class of natural products with potent anticancer activity. Their unique mechanism of action, targeting mitochondrial complex I, makes them effective against a broad spectrum of cancer cells, including those resistant to conventional chemotherapeutics. This technical guide has provided a comprehensive overview of the current knowledge on Bullatacin, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols. It is anticipated that this information will facilitate further research and development of these compounds as novel anticancer agents.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Total Synthesis of Annonaceous Acetogenins Belonging to the Non-Adjacent Bis-THF and Non-Adjacent THF-THP Sub-Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 9. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytochrome c Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Dynamic changes in complexes of IRE1α, PERK, and ATF6α during endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Detecting and Quantitating Physiological Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Three new bioactive bis-adjacent THF-ring acetogenins from the bark of Annona squamosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. [mdpi.com]
The Pharmacology of Bullatalicin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bullatalicin, a member of the Annonaceous acetogenin family of natural products, has emerged as a potent cytotoxic agent with significant potential in oncology research. Isolated from plants of the Annonaceae family, this complex lipid demonstrates profound anti-cancer properties, primarily through the potent inhibition of the mitochondrial electron transport chain. This technical guide provides an in-depth exploration of the pharmacology of this compound, detailing its mechanism of action, associated signaling pathways, and a summary of its cytotoxic and anti-tumor activities. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.
Introduction
Annonaceous acetogenins are a class of polyketides characterized by a long aliphatic chain containing tetrahydrofuran (THF) rings and a terminal γ-lactone. This compound, a prominent member of this family, has garnered significant attention for its exceptionally potent and selective cytotoxicity against a range of cancer cell lines, including those exhibiting multidrug resistance.[1] Its unique mode of action, targeting cellular energy metabolism, presents a compelling avenue for the development of novel anti-cancer therapeutics.
Mechanism of Action: Potent Inhibition of Mitochondrial Complex I
The primary molecular target of this compound is the NADH:ubiquinone oxidoreductase, also known as Complex I, the first and largest enzyme of the mitochondrial respiratory chain.[2][3]
This compound acts as a potent, competitive inhibitor of ubiquinone (Coenzyme Q10) at its binding site on Complex I.[2][4] This inhibition is attributed to the structural similarity of the acetogenin's long hydrophobic tail and hydrophilic moieties to the native ubiquinone substrate.[2] By binding to the Q-tunnel within Complex I, this compound effectively blocks the transfer of electrons from NADH to ubiquinone.[4]
This blockade of the electron transport chain has two critical downstream consequences:
-
Inhibition of ATP Synthesis: The disruption of electron flow halts the pumping of protons across the inner mitochondrial membrane, thereby dissipating the proton motive force required for ATP synthesis by ATP synthase. This leads to a rapid depletion of intracellular ATP levels, which is particularly detrimental to cancer cells with their high energy demands.[3][5]
-
Increased Production of Reactive Oxygen Species (ROS): The stalled electron transport chain leads to the accumulation of electrons at Complex I, which can then be prematurely transferred to molecular oxygen, generating superoxide anions and other reactive oxygen species (ROS).[1][6] This surge in ROS induces oxidative stress, damaging cellular components and triggering apoptotic pathways.
Signaling Pathways Modulated by this compound
The cytotoxic effects of this compound are mediated through the activation of specific signaling pathways, primarily leading to programmed cell death (apoptosis) and immunogenic cell death (ICD).
Mitochondrial-Dependent Apoptosis
The inhibition of Complex I and subsequent increase in ROS production are key initiators of the intrinsic, or mitochondrial-dependent, pathway of apoptosis.[6][7]
The key events in this pathway are:
-
Increased ROS Production: As described above, the blockade of Complex I leads to a surge in mitochondrial ROS.[6]
-
Decreased Mitochondrial Membrane Potential (ΔΨm): The accumulation of ROS and depletion of ATP leads to the opening of the mitochondrial permeability transition pore (mPTP), causing a collapse of the mitochondrial membrane potential.[6]
-
Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the intermembrane space into the cytosol.[6][7]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[6][7] Caspase-9 then cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[6][7]
Endoplasmic Reticulum (ER) Stress and Immunogenic Cell Death (ICD)
Recent studies have indicated that this compound can also induce immunogenic cell death (ICD), a form of apoptosis that stimulates an anti-tumor immune response.[8] This process is initiated by the induction of endoplasmic reticulum (ER) stress.
The proposed mechanism involves:
-
Induction of ER Stress: this compound treatment leads to the activation of the ER stress signaling pathway.[8]
-
Exposure of "Eat-Me" Signals: A key hallmark of ICD is the translocation of calreticulin (CRT) to the cell surface, which acts as an "eat-me" signal for phagocytic cells of the immune system.[8][9]
-
Release of Damage-Associated Molecular Patterns (DAMPs): In late-stage apoptosis, this compound-treated cells release DAMPs, such as high-mobility group box 1 (HMGB1) and ATP, into the extracellular environment.[8] These molecules act as danger signals to recruit and activate immune cells.
Modulation of Intracellular Second Messengers
Some evidence suggests that this compound may also induce apoptosis by modulating the levels of intracellular second messengers. One study reported that Bullatacin can induce apoptosis in human hepatoma cells by reducing the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10]
Quantitative Data on the Bioactivity of this compound
The following tables summarize the in vitro cytotoxicity and in vivo anti-tumor efficacy of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound against Various Human Cancer Cell Lines
| Cell Line | Cancer Type | ED50 Value | Reference |
| A549 | Lung Carcinoma | 10⁻⁷ mcg/ml | [11] |
| MCF-7 | Breast Adenocarcinoma | 10⁻¹² - 10⁻¹⁵ mcg/ml | [12] |
| HT-29 | Colon Adenocarcinoma | 10⁻⁷ mcg/ml | [11] |
| U251 | Glioblastoma | 10⁻⁷ mcg/ml | [11] |
| A-498 | Kidney Carcinoma | 10⁻⁷ mcg/ml | [11] |
| PC-3 | Prostate Adenocarcinoma | 10⁻⁷ mcg/ml | [11] |
| Panc-1 | Pancreatic Carcinoma | 10⁻⁷ mcg/ml | [11] |
| OVCAR-3 | Ovarian Adenocarcinoma | 10⁻⁷ mcg/ml | [11] |
| SNB-19 | Glioblastoma | 10⁻⁷ mcg/ml | [11] |
| KBv200 | Multidrug-Resistant Oral Carcinoma | Not specified, but effective at low concentrations | [6] |
Table 2: In Vivo Anti-Tumor Activity of Bullatacin (a closely related acetogenin)
| Tumor Model | Animal Model | Treatment Regimen | Tumor Growth Reduction | Reference |
| H22 Hepatoma | Mice | 25 µg/kg (5 doses) | ~61% | [13] |
| H22 Hepatoma | Mice | 50 µg/kg (5 doses) | ~61% | [13] |
Experimental Protocols and Workflows
While detailed, step-by-step protocols are proprietary to the conducting laboratories, the following diagrams illustrate the general workflows for key experiments used to characterize the pharmacology of this compound.
In Vitro Cytotoxicity Assay Workflow
Caption: General workflow for an in vitro cytotoxicity assay.
Mitochondrial-Dependent Apoptosis Analysis Workflow
Caption: Workflow for analyzing mitochondrial-dependent apoptosis.
Signaling Pathway Diagrams
This compound-Induced Mitochondrial-Dependent Apoptosis
References
- 1. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons | Journal of Neuroscience [jneurosci.org]
- 2. Cryo-electron microscopy reveals how acetogenins inhibit mitochondrial respiratory complex I - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Bullatacin and bullatacinone: two highly potent bioactive acetogenins from Annona bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Initial Screening of Bullatalicin's Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro screening of Bullatalicin, a potent Annonaceous acetogenin, for its anticancer properties. It details the compound's mechanism of action, summarizes its cytotoxic effects across various cancer cell lines, presents detailed experimental protocols for key assays, and visualizes the critical signaling pathways involved in its activity.
Core Mechanism of Action
This compound is a powerful inhibitor of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition disrupts cellular energy production, leading to a significant depletion of intracellular ATP. This primary action is particularly effective against cancer cells, including multidrug-resistant (MDR) phenotypes that rely on ATP-dependent efflux pumps (like P-glycoprotein) to expel chemotherapeutic agents. The depletion of ATP compromises these resistance mechanisms, rendering the cells more susceptible to the compound's cytotoxic effects.[1][2]
Beyond ATP depletion, this compound's anticancer activity is mediated through two principal pathways: the induction of mitochondria-dependent apoptosis and the triggering of immunogenic cell death (ICD).
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic and antiproliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) or effective dose (ED50) values demonstrate its high potency, often in the nanomolar range.
| Cell Line | Cancer Type | IC50 / ED50 Value | Assay Type | Reference |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 nM | Cytotoxicity (ED50) | [3] |
| HT-29 | Human Colon Adenocarcinoma | ~7 nM | CCK-8 (IC50) | [4] |
| SW480 | Human Colon Adenocarcinoma | ~10 nM | CCK-8 (IC50) | [4] |
| MCF-7/wt | Human Mammary Adenocarcinoma (Wild-Type) | ~5 x 10⁻² µg/mL | Not Specified (IC50) | [5] |
| MCF-7/Adr | Human Mammary Adenocarcinoma (MDR) | > 1 µg/mL | Not Specified (IC50) | [5] |
| OC-194 | Human Ovarian Epithelial Cancer | 10⁻⁷ µg/mL | MTT (ED50) | |
| OVCAR-3 | Human Ovarian Epithelial Cancer (Cisplatin-Resistant) | 4 µg/mL | MTT (ED50) |
Signaling Pathways
This compound leverages distinct molecular pathways to induce cancer cell death. The primary mechanisms are the intrinsic apoptosis pathway initiated by mitochondrial stress and an immunogenic cell death pathway triggered by endoplasmic reticulum stress.
Mitochondria-Dependent Apoptosis
This compound treatment leads to an increase in reactive oxygen species (ROS) and disrupts the mitochondrial membrane potential. This triggers the release of cytochrome c into the cytosol, which then activates a caspase cascade, culminating in programmed cell death.
Caption: Mitochondria-Dependent Apoptosis Pathway Induced by this compound.
Immunogenic Cell Death (ICD) Pathway
This compound can also induce immunogenic cell death by activating the endoplasmic reticulum stress (ERS) signaling pathway.[4] This leads to the translocation of "eat-me" signals like calreticulin (CRT) to the cell surface and the release of damage-associated molecular patterns (DAMPs) such as ATP and HMGB1, which can prime an anti-tumor immune response.[4]
Caption: Immunogenic Cell Death (ICD) Pathway Triggered by this compound.
Experimental Protocols
A systematic in vitro screening approach is essential to characterize the anticancer properties of a compound like this compound. This involves a series of assays to determine cytotoxicity, confirm the mode of cell death, and elucidate the underlying molecular mechanisms.
Experimental Workflow
The initial screening follows a logical progression from broad cytotoxicity assessment to specific mechanistic studies.
Caption: Standard Experimental Workflow for In Vitro Anticancer Screening.
Cell Viability Assays (MTT / CCK-8)
These colorimetric assays measure cellular metabolic activity to determine the dose-dependent effect of this compound on cell viability and proliferation.
-
Principle: Metabolically active cells reduce a tetrazolium salt (MTT - yellow) or a water-soluble salt (WST-8 in CCK-8 kits) to a colored formazan product (purple for MTT, orange for CCK-8). The intensity of the color is directly proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include untreated (vehicle) control wells.
-
Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).
-
Reagent Addition:
-
For MTT: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
For CCK-8: Add CCK-8 solution (typically 10 µL per 100 µL of medium) to each well and incubate for 1-4 hours.
-
-
Solubilization (MTT only): Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Read the absorbance on a microplate reader at the appropriate wavelength (~570 nm for MTT, ~450 nm for CCK-8).
-
Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Detection: Hoechst 33258 Staining
This fluorescent staining method is used to visualize nuclear changes characteristic of apoptosis, such as chromatin condensation and nuclear fragmentation.
-
Principle: Hoechst 33258 is a cell-permeable DNA stain that fluoresces blue. In apoptotic cells, the chromatin is highly condensed, resulting in brighter, more compact, and often fragmented nuclear staining compared to the diffuse, uniform staining of healthy nuclei.
-
Protocol Outline:
-
Cell Culture: Grow cells on glass coverslips or in imaging-compatible plates and treat with this compound at concentrations around the IC50 value.
-
Fixation: After treatment, wash the cells with PBS and fix them with a solution like 4% paraformaldehyde for 10-15 minutes.
-
Staining: Wash again with PBS and incubate with Hoechst 33258 solution (e.g., 1-5 µg/mL in PBS) for 10-15 minutes at room temperature, protected from light.
-
Washing: Remove the staining solution and wash the cells multiple times with PBS.
-
Visualization: Mount the coverslips onto slides with an anti-fade mounting medium. Observe the cells under a fluorescence microscope using a UV excitation filter.
-
Analysis: Quantify the percentage of apoptotic cells (those with bright, condensed, or fragmented nuclei) across several random fields of view.
-
Apoptosis Quantification: Annexin V-FITC / Propidium Iodide (PI) Assay
This flow cytometry-based assay provides a quantitative measure of apoptosis and distinguishes it from necrosis.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues. Propidium Iodide (PI) is a DNA stain that is excluded by cells with intact membranes. Therefore:
-
Viable cells: Annexin V-negative / PI-negative.
-
Early apoptotic cells: Annexin V-positive / PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive / PI-positive.
-
-
Protocol Outline:
-
Cell Treatment: Treat cells in culture with this compound. Collect both adherent and floating cells to ensure all apoptotic cells are included.
-
Washing: Wash the collected cells with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer provided in commercial kits.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells immediately using a flow cytometer. FITC is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Data Interpretation: Use quadrant analysis to quantify the percentage of cells in each population (viable, early apoptotic, and late apoptotic/necrotic).
-
Mechanistic Analysis: Western Blot for Caspase Activation
Western blotting is used to detect the cleavage and activation of key proteins in the apoptotic pathway, such as caspases and their substrates (e.g., PARP).
-
Principle: Caspases are synthesized as inactive zymogens (pro-caspases) and are activated by proteolytic cleavage into smaller, active subunits. Western blotting uses antibodies specific to either the pro-form or the cleaved (active) form of a protein to detect this activation.
-
Protocol Outline:
-
Protein Extraction: Treat cells with this compound, then lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies targeting the proteins of interest (e.g., anti-Caspase-9, anti-cleaved Caspase-3, anti-PARP).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The appearance of cleaved protein fragments indicates pathway activation.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Bullatacin, a potent antitumor Annonaceous acetogenin, induces apoptosis through a reduction of intracellular cAMP and cGMP levels in human hepatoma 2.2.15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
The Role of Bullatalicin in Inducing Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatalicin, a potent annonaceous acetogenin, has emerged as a compound of significant interest in oncology research due to its profound cytotoxic and pro-apoptotic effects on various cancer cell lines, including multidrug-resistant phenotypes. This technical guide provides an in-depth overview of the molecular mechanisms by which this compound induces apoptosis, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Core Mechanisms of this compound-Induced Apoptosis
This compound primarily triggers apoptosis through two interconnected signaling cascades: the intrinsic (mitochondria-dependent) pathway and the endoplasmic reticulum (ER) stress pathway, which can also lead to immunogenic cell death (ICD).
The Mitochondria-Dependent Apoptotic Pathway
This compound's induction of the intrinsic apoptotic pathway is a cornerstone of its anticancer activity.[1][2] This pathway is initiated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the subsequent activation of a caspase cascade.[1][2]
Key Events in the Mitochondria-Dependent Pathway:
-
Increased ROS Production: this compound treatment leads to a significant upregulation of intracellular ROS.[1][2]
-
Mitochondrial Membrane Depolarization: The accumulation of ROS disrupts the mitochondrial membrane potential (ΔΨm).[1][2]
-
Cytochrome c Release: The loss of mitochondrial membrane integrity results in the release of cytochrome c from the mitochondria into the cytosol.[1][2]
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9.[1][2]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates the executioner caspase-3.[1][2]
-
PARP Cleavage and Cell Death: Caspase-3 proceeds to cleave key cellular substrates, including poly (ADP-ribose) polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis.[1][2]
Notably, studies have shown that this compound-induced apoptosis via this pathway is not associated with the activation of the extrinsic pathway initiator, caspase-8, nor does it significantly alter the expression levels of Bcl-2 family proteins like Bax and Bcl-2.[1][2] The process can be significantly inhibited by antioxidants such as N-acetylcysteine, highlighting the critical role of ROS generation.[1][2]
Endoplasmic Reticulum Stress and Immunogenic Cell Death
More recent research has unveiled that this compound can also induce apoptosis by triggering ER stress, a condition that can lead to a specialized form of cell death known as immunogenic cell death (ICD).[3] ICD is characterized by the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[3][4]
Key Events in ER Stress-Induced ICD:
-
ER Stress Induction: this compound treatment activates the ER stress signaling pathway.[3]
-
Surface Exposure of "Eat-Me" Signals: In early apoptosis, ER chaperones such as calreticulin (CRT) and heat shock protein 90 (HSP90) are translocated to the cell surface.[3] These act as "eat-me" signals for phagocytic cells of the immune system.[3]
-
ATP Release: this compound induces the release of ATP from apoptotic cells, which functions as a "find-me" signal to attract immune cells.[3][4]
-
Release of Late-Stage DAMPs: In late-stage apoptosis, other DAMPs like high-mobility group box 1 (HMGB1), HSP70, and HSP90 are released into the extracellular environment.[3]
-
Enhanced Phagocytosis: The collective presentation and release of these DAMPs promote the phagocytosis of apoptotic cancer cells by macrophages.[3]
Quantitative Data on this compound-Induced Apoptosis
The pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from published studies.
Table 1: Apoptosis Rates in KB and KBv200 Cells Treated with this compound for 48 Hours (Hoechst 33258 Staining) [1]
| Cell Line | This compound Concentration (nmol/L) | Apoptotic Rate (%) |
| KB | 0 | 1.5 |
| 5 | 10.8 | |
| 10 | 22.5 | |
| 20 | 47.3 | |
| KBv200 | 0 | 1.2 |
| 5 | 12.1 | |
| 10 | 24.1 | |
| 20 | 45.9 |
Table 2: Apoptosis in KB and KBv200 Cells Detected by Annexin V-FITC/PI Staining after 48-Hour this compound Treatment [1]
| Cell Line | This compound Concentration (nmol/L) | Annexin V-Positive Cells (%) |
| KB | 0 | 1.8 |
| 5 | 11.4 | |
| 10 | 23.0 | |
| 20 | 48.1 | |
| KBv200 | 0 | 1.5 |
| 5 | 12.9 | |
| 10 | 24.9 | |
| 20 | 46.5 |
Table 3: Time-Dependent Apoptosis in Colon Cancer Cells Treated with 10 nM this compound (Flow Cytometry) [3][5]
| Cell Line | Treatment Time (hours) | Apoptotic Cells (%) |
| SW480 | 0 | ~2 |
| 12 | ~15 | |
| 24 | ~30 | |
| 48 | ~55 | |
| HT-29 | 0 | ~2 |
| 12 | ~18 | |
| 24 | ~35 | |
| 48 | ~60 |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are protocols for key experiments used to elucidate the apoptotic effects of this compound.
Hoechst 33258 Staining for Morphological Assessment of Apoptosis[1]
-
Cell Treatment: Plate cells and treat with varying concentrations of this compound for the desired duration (e.g., 48 hours).
-
Cell Collection and Fixation: Collect the cells, wash with phosphate-buffered saline (PBS), and fix with 10% paraformaldehyde for 30 minutes.
-
Staining: Incubate the fixed cells in Hoechst 33258 solution (30 μg/mL) at room temperature for 30 minutes.
-
Microscopy: Examine the nuclear morphology using a fluorescence microscope. Apoptotic nuclei will appear condensed and brightly stained.
-
Quantification: To calculate the percentage of apoptotic cells, count the number of apoptotic cells and the total number of cells in at least four random microscopic fields at 400x magnification.
Annexin V-FITC/Propidium Iodide (PI) Staining for Flow Cytometry[1][6][7]
-
Cell Treatment and Collection: Treat cells with this compound for the specified time. Collect both floating and adherent cells.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Preparation of Cytosolic Extracts for Cytochrome c Analysis[1]
-
Cell Collection: After treatment, wash cells with PBS and collect by centrifugation at 500 x g for 10 minutes.
-
Cell Lysis: Resuspend the cell pellet in an ice-cold cell extraction buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM KCl).
-
Homogenization: Homogenize the cells using a Dounce homogenizer.
-
Centrifugation: Centrifuge the homogenate at a low speed to pellet nuclei and unbroken cells.
-
High-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 15,000 x g) to pellet the mitochondria.
-
Cytosolic Fraction: The resulting supernatant is the cytosolic extract, which can be analyzed for the presence of cytochrome c by Western blotting.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, visualize the key signaling pathways and a typical experimental workflow for studying this compound-induced apoptosis.
References
- 1. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
The Core Chemistry of Acetogenins: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins represent a large family of naturally occurring polyketides, exclusively found in the plants of the Annonaceae family.[1] First discovered with the isolation of uvaricin in 1982, over 500 distinct acetogenins have been identified to date.[2] These compounds are characterized by a long aliphatic chain, typically C32 or C34, terminating in a substituted α,β-unsaturated γ-lactone ring.[1][3] A defining structural feature is the presence of one to three tetrahydrofuran (THF) or tetrahydropyran (THP) rings along the hydrocarbon chain, often flanked by hydroxyl groups.[1][4]
Acetogenins have garnered significant attention from the scientific community due to their broad spectrum of potent biological activities, including antitumor, cytotoxic, immunosuppressive, antimalarial, and pesticidal effects.[4][5] Their most prominent and well-studied bioactivity is their potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[1][6] This inhibition leads to a depletion of ATP, particularly affecting cancer cells with their high metabolic rates, and subsequently induces apoptosis.[4][5] This unique mechanism of action makes acetogenins promising candidates for the development of novel anticancer agents, especially for multidrug-resistant tumors.
This technical guide provides an in-depth overview of the foundational research on acetogenin chemistry, covering their isolation, characterization, mechanism of action, and synthetic approaches.
Data Presentation: Cytotoxicity of Acetogenins
The following table summarizes the cytotoxic activity (IC50 values) of representative acetogenins against various cancer cell lines.
| Acetogenin | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Annonacin | T24 (Bladder) | Not specified, but showed significant cell death | [7] |
| Annonacin | Various cancer cell lines | Not specified, but caused significant cell death | [7] |
| Bullatacin | A549 (Lung) | 10⁻⁴ - 10⁻⁵ times more potent than doxorubicin | [5] |
| Bullatacin | MCF-7 (Breast) | 10⁻⁴ - 10⁻⁵ times more potent than doxorubicin | [5] |
| Bullatacin | MCF-7/ADR (Breast, multidrug-resistant) | 250 times more potent than doxorubicin | [5] |
| Bullatacin | L1210 (Murine leukemia) | 300 times more effective than taxol | [5] |
| Mucoxin | MCF-7 (Breast carcinoma) | ED50 = 3.7 x 10⁻³ | [2] |
| Adriamycin (for comparison) | MCF-7 (Breast carcinoma) | ED50 = 1.0 x 10⁻² | [2] |
| Annopurpuricin A (1) | HeLa (Cervical) | GI50 in the low/subnanomolar range | [3] |
| Annopurpuricin A (1) | HepG2 (Liver) | GI50 in the low/subnanomolar range | [3] |
| Annopurpuricin B (2) | HeLa (Cervical) | GI50 in the low/subnanomolar range | [3] |
| Annopurpuricin B (2) | HepG2 (Liver) | GI50 in the low/subnanomolar range | [3] |
| Annopurpuricin C (3) | HeLa (Cervical) | GI50 in the low/subnanomolar range | [3] |
| Annopurpuricin C (3) | HepG2 (Liver) | GI50 in the low/subnanomolar range | [3] |
| Annopurpuricin D (4) | HeLa (Cervical) | GI50 in the low/subnanomolar range | [3] |
| Annopurpuricin D (4) | HepG2 (Liver) | GI50 in the low/subnanomolar range | [3] |
| Annomuricin E (5) | HeLa (Cervical) | Ineffective | [3] |
| Annomuricin E (5) | HepG2 (Liver) | Ineffective | [3] |
Experimental Protocols
Isolation and Purification of Acetogenins from Annona muricata Leaves
This protocol describes a general procedure for the extraction and purification of acetogenins, which can be adapted based on the specific plant material and target compounds.
a. Extraction:
-
Air-dry and pulverize the leaves of Annona muricata.
-
Perform a Soxhlet extraction on the powdered leaves using ethanol (95%) as the solvent. The solvent-to-raw material ratio can be optimized, with ranges from 1:1 to 1:6 being reported.[8]
-
Filter the resulting extract through Whatman No. 1 filter paper.[8]
-
Concentrate the filtrate using a rotary evaporator at 50°C to obtain the crude ethanolic extract.[8]
b. Fractionation:
-
Suspend the crude ethanolic extract in water and perform liquid-liquid partitioning with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.[9]
-
The acetogenin-rich fraction is typically found in the ethyl acetate and chloroform fractions.[9]
-
Monitor the fractions for the presence of acetogenins using the Kedde reagent test, which gives a positive reaction with the α,β-unsaturated γ-lactone moiety.[9]
c. Purification:
-
Subject the acetogenin-rich fraction to column chromatography on silica gel.[10]
-
Elute the column with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.[10]
-
Collect the fractions and monitor them using Thin Layer Chromatography (TLC). Visualize the spots under UV light (254 nm) or by spraying with a visualizing agent like vanillin-sulfuric acid.[10]
-
Pool the fractions containing the desired acetogenins and further purify using High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column with a methanol-water or acetonitrile-water mobile phase.[10]
Characterization of Acetogenins
a. Spectroscopic Methods:
-
Infrared (IR) Spectroscopy: Characterize the presence of hydroxyl groups (~3300-3500 cm⁻¹) and the α,β-unsaturated γ-lactone carbonyl group (~1730-1750 cm⁻¹).[3]
-
Ultraviolet (UV) Spectroscopy: The α,β-unsaturated γ-lactone moiety exhibits a characteristic absorption maximum around 210-220 nm.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern of the acetogenins. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Supercritical Fluid Chromatography-Tandem Mass Spectrometry (SFC-MS/MS) are powerful for identifying known and new acetogenins in complex mixtures.[12]
Cytotoxicity Assay (MTT Assay)
-
Seed cancer cells (e.g., HeLa, A549, HepG2) in 96-well plates and allow them to adhere overnight.[5]
-
Treat the cells with various concentrations of the isolated acetogenin or crude extract for a specified period (e.g., 48 or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of Acetogenin-Induced Apoptosis and Cell Cycle Arrest.
Caption: Experimental Workflow for Acetogenin Isolation and Characterization.
Caption: Generalized Logical Workflow for the Total Synthesis of Acetogenins.
References
- 1. ijper.org [ijper.org]
- 2. Mucoxin (Acetogenin) Induce Expression of Pro-Apoptosis Proteins, Bax and P53, in T47D Breast Cancer Cells – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. Cytotoxic Acetogenins from the Roots of Annona purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Annonacin, a mono-tetrahydrofuran acetogenin, arrests cancer cells at the G1 phase and causes cytotoxicity in a Bax- and caspase-3-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 10. biochemjournal.com [biochemjournal.com]
- 11. researchgate.net [researchgate.net]
- 12. Structural Characterisation of Acetogenins from Annona muricata by Supercritical Fluid Chromatography Coupled to High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of Bullatalicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatalicin is a member of the Annonaceous acetogenins, a large family of polyketide natural products isolated from plants of the Annonaceae family. These compounds have garnered significant interest in the scientific community due to their potent cytotoxic and antitumor activities. The primary mechanism of action for many Annonaceous acetogenins, including likely this compound, is the inhibition of the mitochondrial Complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain.[1][2][3] This inhibition leads to a depletion of cellular ATP, ultimately triggering apoptosis, particularly in cells with high energy demands such as cancer cells.[4] Given its therapeutic potential, accurate and reliable quantification of this compound in various matrices is crucial for preclinical and clinical research, drug development, and quality control purposes.
These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Analytical Techniques for this compound Quantification
The two primary analytical techniques recommended for the quantification of this compound are HPLC-UV and LC-MS/MS. The choice of technique will depend on the required sensitivity, selectivity, and the complexity of the sample matrix.
-
HPLC-UV: This technique is a robust and widely available method suitable for the quantification of this compound in relatively clean sample matrices, such as purified fractions or pharmaceutical formulations. Annonaceous acetogenins typically exhibit a UV absorbance maximum in the range of 210-220 nm due to the α,β-unsaturated γ-lactone moiety.[2]
-
LC-MS/MS: This is a highly sensitive and selective technique ideal for quantifying this compound in complex biological matrices like plasma, tissue homogenates, or crude plant extracts. It offers superior specificity by monitoring specific precursor-to-product ion transitions.
Experimental Workflow
The general workflow for the quantification of this compound from a sample matrix involves sample preparation, chromatographic separation, detection, and data analysis.
Caption: A generalized experimental workflow for the quantification of this compound.
Experimental Protocols
Protocol 1: Quantification of this compound by HPLC-UV
This protocol provides a general method for the quantification of this compound and other Annonaceous acetogenins using reverse-phase HPLC with UV detection.
1. Materials and Reagents
-
This compound standard of known purity
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (optional, for mobile phase modification)
-
Sample diluent (e.g., Methanol or Acetonitrile)
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
3. Chromatographic Conditions
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 (Rp-18), 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: WaterB: Methanol or Acetonitrile |
| Gradient | Isocratic (e.g., Methanol:Water 90:10 v/v) or Gradient |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 220 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10-20 µL |
4. Standard Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample diluent.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
5. Sample Preparation
-
For Plant Material: Extract the dried and powdered plant material with a suitable organic solvent (e.g., ethanol or methanol) using techniques like soxhlet extraction or ultrasonication. The crude extract may require further purification by partitioning or solid-phase extraction (SPE) to remove interfering compounds.
-
For Formulations: Dissolve the formulation in a suitable solvent and dilute to a concentration within the calibration range.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary for HPLC Methods (Literature-based for Annonaceous Acetogenins)
| Parameter | Value | Reference |
| Linear Range | 2.3 - 13.8 µg | [1] |
| Recovery | 100.0 - 100.3 % | [1] |
| Intra-day Variation | 0.99 - 2.56 % | |
| Inter-day Variation | 1.93 - 3.65 % |
Protocol 2: Quantification of this compound by LC-MS/MS
This protocol outlines a general approach for developing a sensitive and selective LC-MS/MS method for this compound quantification.
1. Materials and Reagents
-
This compound standard of known purity
-
Internal Standard (IS) - a structurally similar compound not present in the sample, if available.
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or Ammonium formate (for mobile phase modification)
2. Instrumentation
-
Liquid Chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reverse-phase C18 column suitable for LC-MS (e.g., 50-150 mm length, <3 µm particle size).
3. Method Development
-
Infusion and Tuning: Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion (typically [M+H]⁺ or [M+Na]⁺ in positive ESI mode). Optimize source parameters (e.g., capillary voltage, source temperature) to maximize the precursor ion signal.
-
Fragmentation and MRM Transition Selection: Perform product ion scans of the selected precursor ion to identify characteristic and stable product ions. Select at least two to three intense and specific multiple reaction monitoring (MRM) transitions for quantification and confirmation.
-
Chromatographic Separation: Develop a chromatographic method to achieve good peak shape and separation from potential matrix interferences. A gradient elution with acetonitrile and water (both with 0.1% formic acid) is a common starting point.
4. Suggested LC-MS/MS Conditions
| Parameter | Recommended Conditions |
| Column | Reverse-phase C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., 5-95% B over 10 minutes) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined empirically for this compound |
5. Sample Preparation
-
For Biological Matrices (e.g., Plasma): Protein precipitation with acetonitrile followed by centrifugation is a common and straightforward approach. The supernatant can be diluted and injected. For higher sensitivity, solid-phase extraction (SPE) may be necessary.
-
Spike all samples, standards, and quality controls with the internal standard at a constant concentration.
6. Data Analysis
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve.
Signaling Pathway of this compound and Annonaceous Acetogenins
The primary mechanism of cytotoxicity for Annonaceous acetogenins is the inhibition of Complex I of the mitochondrial electron transport chain. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately inducing apoptosis.
Caption: Inhibition of Mitochondrial Complex I by this compound, leading to apoptosis.
Further research suggests that Annonaceous acetogenins can also modulate other signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[5][6] The inhibition of Complex I and subsequent energy stress can lead to the downregulation of these pro-survival pathways.
Caption: Downstream effects of this compound on pro-survival signaling pathways.
Conclusion
The protocols and information provided herein offer a comprehensive guide for the quantitative analysis of this compound. The choice between HPLC-UV and LC-MS/MS should be based on the specific requirements of the study. Understanding the mechanism of action of this compound, primarily through the inhibition of mitochondrial Complex I, provides a basis for interpreting its biological activity and for the development of novel anticancer therapies.
References
- 1. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal Chemistry of Annonaceous Acetogenins: Design, Synthesis, and Biological Evaluation of Novel Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of cancer signalling pathway(s) in two -stage mouse skin tumorigenesis by annonacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Curcumin: Modulator of Key Molecular Signaling Pathways in Hormone-Independent Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Bullatacin using High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
Abstract
This application note details a robust High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the qualitative and quantitative analysis of bullatacin, a potent annonaceous acetogenin. Bullatacin and related acetogenins are of significant interest due to their broad range of biological activities, including potent cytotoxic and antitumor properties.[1][2] The protocol described herein provides a reliable method for the extraction of bullatacin from plant matrices, such as Annona muricata (soursop) leaves and seeds, followed by its quantification using a reversed-phase HPLC-DAD system.[3][4][5] This method is suitable for researchers in natural product chemistry, pharmacology, and drug development.
Introduction
Annonaceous acetogenins are a class of polyketides derived from long-chain fatty acids, typically characterized by a terminal α,β-unsaturated γ-lactone ring and one or more tetrahydrofuran (THF) rings.[1][6] Bullatacin is a prominent member of this family, demonstrating significant bioactivity.[2][6] Accurate and precise analytical methods are crucial for the isolation, identification, and quantification of bullatacin in plant extracts and for quality control in related drug discovery efforts. HPLC-DAD offers a sensitive and specific method for this purpose, with detection typically performed at a low UV wavelength (210-220 nm) corresponding to the absorbance of the γ-lactone chromophore.[1][7][8]
Experimental Protocols
1. Sample Preparation: Extraction of Bullatacin from Annona muricata Leaves
This protocol is adapted from methodologies described for the extraction of acetogenins from Annona species.[4][9]
-
Materials and Reagents:
-
Dried and powdered Annona muricata leaves
-
Ethanol (95%)
-
Methanol (HPLC grade)
-
Water (deionized or HPLC grade)
-
Rotary evaporator
-
Syringe filters (0.45 µm)
-
-
Protocol:
-
Weigh 100 g of dried, powdered Annona muricata leaves.
-
Perform soxhlet extraction with 95% ethanol for approximately 8 hours.[4]
-
Concentrate the resulting ethanolic extract to dryness using a rotary evaporator at a temperature not exceeding 50°C to prevent degradation of the acetogenins.[1][4]
-
Dissolve the dried residue in methanol.
-
Filter the methanolic solution through a 0.45 µm syringe filter prior to HPLC injection.[1]
-
2. HPLC-DAD Analysis
The following HPLC-DAD parameters are optimized for the separation and quantification of bullatacin and other acetogenins.[1][4][8]
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and diode-array detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
-
Chromatographic Conditions:
Quantitative Data Summary
The following table summarizes typical performance characteristics of the HPLC-DAD method for acetogenin analysis, including bullatacin.
| Parameter | Typical Value/Range | Reference |
| Linearity (R²) | > 0.9995 | [1] |
| Intra-day Precision (RSD%) | 0.99 - 2.56% | [1] |
| Inter-day Precision (RSD%) | 1.93 - 3.65% | [1] |
| Recovery | 95.16 - 105.01% | [1] |
| Limit of Detection (LOD) | 1.5 µg/kg (for similar compounds) | [11] |
| Limit of Quantification (LOQ) | 5 µg/kg (for similar compounds) | [11] |
Note: LOD and LOQ values are provided as an example from a validated HPLC-DAD method for a natural product and may vary for bullatacin.
Diagrams
Caption: Experimental workflow for bullatacin analysis.
Conclusion
The HPLC-DAD method presented provides a reliable and reproducible approach for the quantitative analysis of bullatacin in plant extracts. The detailed protocol for sample preparation and the specified chromatographic conditions are optimized for the separation and detection of annonaceous acetogenins. This application note serves as a valuable resource for researchers and professionals involved in the study and development of natural products with therapeutic potential.
References
- 1. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bullatacin and bullatacinone: two highly potent bioactive acetogenins from Annona bullata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Practical Isolation of Bullatacin from Annona muricata Leaves Extract Using an Open Column Chromatography Technique | Scientific.Net [scientific.net]
- 4. oatext.com [oatext.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. HPLC-DAD method for the detection of five annopurpuricins in root samples of Annona purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholar.ui.ac.id [scholar.ui.ac.id]
- 10. researchgate.net [researchgate.net]
- 11. The validated and sensitive HPLC-DAD method for determination of patulin in strawberries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Identification and Characterization of Bullatalicin using High-Performance Liquid Chromatography-Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the identification and characterization of Bullatalicin, a potent Annonaceous acetogenin, from plant extracts using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). It includes procedures for sample preparation, chromatographic separation, and mass spectrometric analysis for both qualitative and quantitative assessment. Additionally, a protocol for an in-vitro assay to evaluate the biological activity of this compound as an inhibitor of mitochondrial complex I is described.
Introduction
This compound is a member of the Annonaceous acetogenins, a class of polyketides isolated from plants of the Annonaceae family.[1][2] These compounds are of significant interest in drug discovery due to their potent biological activities, including antitumor, pesticidal, and immunosuppressive effects.[2] this compound, with the chemical formula C37H66O7 and a molecular weight of 622.9 g/mol , has been identified as a powerful bioactive compound.[3] The primary mechanism of action for this compound and related acetogenins is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1][4] This inhibition disrupts cellular energy metabolism, leading to apoptosis in cancer cells.
Mass spectrometry, particularly when coupled with liquid chromatography, is a powerful technique for the analysis of natural products like this compound from complex plant extracts.[5][6][7] LC-MS/MS provides the sensitivity and specificity required for the detection, structural elucidation, and quantification of these compounds.[7] This application note outlines a comprehensive workflow for researchers utilizing LC-MS/MS for the study of this compound.
Experimental Protocols
Sample Preparation from Plant Material
This protocol describes the extraction of this compound from dried and powdered plant material (e.g., bark or leaves of Annona bullata).
Materials:
-
Dried, powdered plant material
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Rotary evaporator
-
Solid Phase Extraction (SPE) cartridges (C18)
Procedure:
-
Defatting: Macerate 100 g of powdered plant material with 500 mL of n-hexane for 24 hours at room temperature to remove nonpolar lipids. Filter and discard the hexane extract.
-
Extraction: Air-dry the plant residue and subsequently extract it with 500 mL of ethyl acetate for 48 hours at room temperature. This solvent is of intermediate polarity and is effective for extracting acetogenins.[8]
-
Concentration: Filter the ethyl acetate extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 40-60°C to yield a crude extract.[9][10]
-
SPE Cleanup:
-
Condition a C18 SPE cartridge with 10 mL of methanol followed by 10 mL of deionized water.
-
Dissolve 100 mg of the crude ethyl acetate extract in a minimal volume of methanol and dilute with water (final methanol concentration <10%).
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 20 mL of 40% methanol in water to remove polar impurities.
-
Elute the acetogenin-rich fraction with 20 mL of 85% methanol in water.[8]
-
Evaporate the solvent from the eluted fraction to dryness under a gentle stream of nitrogen.
-
-
Sample Reconstitution: Reconstitute the dried extract in a known volume of methanol for LC-MS/MS analysis. The typical concentration for injection is 1 mg/mL.[11]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)[8]
-
Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source
Chromatographic Conditions:
| Parameter | Value |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min, 50% B; 5-35 min, 50-95% B; 35-40 min, 95% B; 40-45 min, 50% B |
| Flow Rate | 0.8 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temp. | 350°C |
| Gas Flow | 600 L/hr |
| Scan Range (Full Scan) | m/z 100-1000 |
Qualitative Identification:
-
Full Scan Analysis: Acquire full scan mass spectra to detect the protonated molecule [M+H]⁺ of this compound at m/z 623.49. Also, monitor for the sodium adduct [M+Na]⁺ at m/z 645.47 and the lithium adduct [M+Li]⁺ at m/z 629.50, as these adducts are commonly observed for acetogenins and can aid in identification.[5][12][13]
-
Tandem MS (MS/MS) Analysis: Perform fragmentation of the precursor ions ([M+H]⁺, [M+Na]⁺, or [M+Li]⁺) to obtain characteristic product ions. The fragmentation of acetogenins often involves neutral losses of water and cleavages around the tetrahydrofuran (THF) rings and the lactone moiety.[13] The use of lithium adducts can provide more specific structural information.[13]
Quantitative Analysis (using a Triple Quadrupole MS): For targeted quantification, a Multiple Reaction Monitoring (MRM) method should be developed using a certified reference standard of this compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 623.5 | User Determined | User Optimized | 100 |
| 623.5 | User Determined | User Optimized | 100 |
| 645.5 | User Determined | User Optimized | 100 |
Note: Specific product ions and optimal collision energies need to be determined by infusing a pure standard of this compound.
In-vitro Biological Assay: Mitochondrial Complex I Inhibition
This assay measures the inhibitory effect of this compound on the activity of mitochondrial Complex I.
Materials:
-
Isolated mitochondria (e.g., from bovine heart)
-
NADH
-
Ubiquinone (Coenzyme Q1)
-
Rotenone (positive control)
-
Assay buffer (e.g., 20 mM potassium phosphate, pH 7.4)
-
Spectrophotometer or plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of NADH in the assay buffer.
-
Prepare a stock solution of Ubiquinone in ethanol.
-
-
Assay Protocol:
-
In a 96-well plate, add 180 µL of the assay buffer containing isolated mitochondria (at a predetermined optimal concentration).
-
Add 10 µL of various concentrations of this compound (or DMSO for the vehicle control, and Rotenone for the positive control).
-
Incubate for 10 minutes at 30°C.
-
Initiate the reaction by adding 10 µL of NADH solution.
-
Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5 minutes). The decrease in absorbance corresponds to the oxidation of NADH.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Data Presentation
Table 1: Expected Mass Spectrometric Data for this compound
| Analyte | Molecular Formula | Molecular Weight (Da) | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | [M+Li]⁺ (m/z) |
| This compound | C37H66O7 | 622.48 | 623.49 | 645.47 | 629.50 |
Table 2: Quantitative Analysis of this compound in a Plant Extract (Example Data)
| Sample ID | This compound Concentration (µg/g of dry weight) | Standard Deviation |
| Extract 1 | 15.2 | 1.3 |
| Extract 2 | 21.8 | 2.1 |
| Extract 3 | 9.5 | 0.8 |
Visualizations
Caption: Experimental workflow for this compound identification.
Caption: this compound's mechanism of action.
Conclusion
This application note provides a comprehensive framework for the identification, quantification, and functional characterization of this compound using LC-MS/MS and a relevant biological assay. The detailed protocols and methods described herein can be adapted by researchers in natural product chemistry, pharmacology, and drug development to investigate this compound and other related acetogenins. The high sensitivity and specificity of LC-MS/MS make it an indispensable tool for advancing our understanding of these potent bioactive molecules.
References
- 1. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bullatacin | C37H66O7 | CID 11124994 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Screening for Annonaceous acetogenins in bioactive plant extracts by liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 8. researchgate.net [researchgate.net]
- 9. Plant Sample Preparation for Metabolomic Analysis - Creative Proteomics [creative-proteomics.com]
- 10. From Plant to Lab: A Comprehensive Guide to Preparing Plant Samples for GC-MS Analysis [greenskybio.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Bullatalicin using MTT and XTT Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The evaluation of a compound's cytotoxic potential is a critical first step in the drug discovery and development pipeline, particularly for novel anti-cancer agents. In vitro cytotoxicity assays provide essential information on a compound's ability to inhibit cell growth or induce cell death in a controlled laboratory setting. These assays are fundamental for dose-range finding, mechanism of action studies, and for the preliminary screening of natural products for therapeutic potential.
Bullatalicin, a novel bioactive acetogenin isolated from Annona bullata, has demonstrated significant cytotoxic activity against various human tumor cell lines.[1] Acetogenins are a class of natural products known for their potent biological activities, including antitumor, pesticidal, and antimicrobial effects. This document provides detailed protocols for two common colorimetric assays, the MTT and XTT assays, which are widely used to quantify the in vitro cytotoxicity of compounds like this compound.
Quantitative Data Summary
The following table summarizes the reported in vitro cytotoxic activity of this compound. It is important to note that the available public information from the source abstract does not specify the particular human tumor cell lines tested.
| Compound | Reported Effective Concentration (ED50) | Cell Lines |
| This compound | As low as 10⁻⁷ µg/mL | Not specified in the abstract[1] |
Note: The ED50 (Median Effective Dose) is the concentration of a drug that produces a therapeutic response in 50% of the population. In the context of cytotoxicity assays, it is often used interchangeably with the IC50 (Median Inhibitory Concentration), which is the concentration of an inhibitor where the response (or binding) is reduced by half.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
Dimethyl sulfoxide (DMSO) or other suitable solvent to dissolve formazan
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is recommended to perform a wide range of concentrations initially to determine the effective dose range.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot a dose-response curve with this compound concentration on the x-axis and the percentage of cell viability on the y-axis.
-
Determine the IC50 value from the dose-response curve.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Cytotoxicity Assay
The XTT assay is another tetrazolium-based assay for measuring cell viability. Unlike MTT, the formazan product of XTT is water-soluble, which simplifies the protocol by eliminating the formazan solubilization step.
Materials:
-
This compound stock solution (e.g., in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
Complete cell culture medium
-
Adherent cancer cell line of interest
-
96-well flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Protocol:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 of the MTT assay protocol to seed the cells and treat them with this compound.
-
-
Preparation of XTT Reagent:
-
Shortly before use, prepare the XTT working solution by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
-
XTT Addition and Incubation:
-
After the treatment period, add 50 µL of the freshly prepared XTT working solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance of the soluble formazan at 450-500 nm using a microplate reader. A reference wavelength of 650 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability and determine the IC50 value as described in step 6 of the MTT assay protocol.
-
Visualizations
Caption: Workflow of the MTT cytotoxicity assay.
Caption: Workflow of the XTT cytotoxicity assay.
References
Designing In Vivo Studies with Bullatalicin in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies in mice to evaluate the anti-tumor efficacy of Bullatalicin, a potent Annonaceous acetogenin. The protocols outlined below are based on existing literature and established methodologies for in vivo cancer research.
Introduction to this compound
This compound and its analogs are natural compounds isolated from plants of the Annonaceae family. They have demonstrated significant potential as antitumor agents in preclinical studies.[1] Their primary mechanism of action involves the potent inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1][2] This disruption of cellular respiration leads to a significant decrease in ATP production, ultimately inducing apoptosis in cancer cells. In vivo studies have shown the efficacy of this compound and its analogs against various cancer models, including murine leukemia, ovarian cancer, sarcoma, human liver carcinoma, and human lung adenocarcinoma.[1][3][4]
Mechanism of Action: Targeting Mitochondrial Respiration
This compound exerts its cytotoxic effects by targeting a fundamental process in cellular energy metabolism.
Signaling Pathway of this compound's Cytotoxic Action
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies with this compound and related compounds.
Table 1: Acute Toxicity (LD50) of an Anuoning Emulsion (containing this compound) in Mice [4]
| Administration Route | LD50 (mg/kg) | 95% Confidence Interval |
| Intragastric (ig) | 74.75 | 58.669 - 95.26 |
| Intraperitoneal (ip) | 1.12 | 1.01 - 1.24 |
| Intravenous (iv) | 1.81 | 1.61 - 2.02 |
Table 2: Anti-tumor Efficacy of an Anuoning Emulsion (containing this compound) in Mice [4]
| Tumor Model | Administration Route & Schedule | Doses (mg/kg) | Average Tumor Inhibition Rate (%) |
| HepS (Sarcoma) | ig, qd x 10d | 4, 8, 16 | 39.2, 46.9, 55.7 |
| S-180 (Sarcoma) | Not specified | Not specified | 34.6, 47.3, 54.4 |
| L2 (Tumor) | Not specified | Not specified | 37.5, 45.9, 56.5 |
| HepS (Sarcoma) | ip, qd x 10d | 0.0075, 0.015, 0.03, 0.06 | 31.0, 42.9, 50.2, 62.4 |
| S-180 (Sarcoma) | ip, qd x 10d | 0.0075, 0.015, 0.03, 0.06 | 23.6, 39.4, 50.9, 61.2 |
| Bel-7402 (Human Liver Carcinoma) | ip, 6x/w x 4w | 0.015, 0.03, 0.06 | 32.0, 50.5, 60.2 |
| GLC-82 (Human Lung Adenocarcinoma) | ip, 6x/w x 3w | 0.015, 0.03, 0.06 | 30.3, 41.9, 56.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols should be adapted based on the specific research question, tumor model, and institutional animal care and use committee (IACUC) guidelines.
General Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study.
Experimental Workflow for In Vivo Efficacy Study
Animal Models and Tumor Implantation
The choice of mouse model is critical and depends on the research objectives. Immunocompromised mice (e.g., athymic nude, NOD/SCID) are required for xenograft models using human cell lines.
Protocol 1: Subcutaneous Tumor Model
This is the most common and technically straightforward model.
-
Cell Preparation:
-
Culture tumor cells (e.g., A2780 ovarian cancer, Bel-7402 liver cancer, GLC-82 lung cancer) under standard conditions.
-
On the day of injection, harvest cells during the logarithmic growth phase.
-
Wash the cells with sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Resuspend the cells at a concentration of 1 x 10^6 to 1 x 10^7 cells per 100-200 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.
-
-
Implantation:
-
Anesthetize the mouse (e.g., using isoflurane).
-
Inject the cell suspension subcutaneously into the flank of the mouse using a 25-27 gauge needle.
-
Monitor the mice for recovery from anesthesia.
-
Protocol 2: Orthotopic Tumor Models (Example: Liver)
Orthotopic models more accurately recapitulate the tumor microenvironment.
-
Cell Preparation: As described in Protocol 1.
-
Surgical Procedure:
-
Anesthetize the mouse and place it in a supine position.
-
Make a small incision in the abdominal wall to expose the liver.
-
Inject the tumor cell suspension directly into one of the liver lobes using a 28-30 gauge needle.
-
Suture the abdominal wall and skin.
-
Provide post-operative care, including analgesics.
-
This compound Formulation and Administration
The formulation and route of administration will significantly impact the pharmacokinetic and pharmacodynamic properties of this compound.
Formulation:
-
For intraperitoneal (IP) and intravenous (IV) injections, this compound should be dissolved in a sterile, biocompatible vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80, diluted with saline). The final concentration of the solubilizing agent should be non-toxic to the animals.
-
For intragastric (ig) administration, this compound can be formulated as a suspension or emulsion in a vehicle like carboxymethylcellulose or corn oil.
Administration Protocols:
-
Intraperitoneal (IP) Injection: Restrain the mouse and inject the formulation into the lower right quadrant of the abdomen.
-
Intravenous (IV) Injection: Typically performed via the tail vein. Proper restraint and vasodilation of the tail vein (e.g., using a heat lamp) are crucial for successful administration.
-
Intragastric (IG) Gavage: Use a proper-sized, ball-tipped gavage needle to deliver the formulation directly into the stomach.
Efficacy and Toxicity Monitoring
Tumor Measurement:
-
For subcutaneous tumors, measure the length (L) and width (W) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (L x W²) / 2.
Health Monitoring:
-
Monitor the body weight of the mice 2-3 times per week. A weight loss of more than 15-20% is a common endpoint criterion.
-
Perform daily clinical observations for signs of toxicity, such as changes in posture, activity, and grooming. A body condition scoring (BCS) system can be used for a more objective assessment.
Logical Relationship for Endpoint Determination
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of this compound in mouse models of cancer. Careful consideration of the experimental design, including the choice of animal model, drug formulation, and endpoints, is essential for obtaining robust and reproducible data. All animal experiments must be conducted in accordance with approved IACUC protocols.
References
Application Notes and Protocols for Bullatalicin Administration in Animal Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the preclinical administration of Bullatalicin and the closely related Annonaceous acetogenin, Bullatacin, in various animal cancer models. It includes a summary of their antitumor efficacy, detailed experimental protocols, and visualizations of their mechanism of action and experimental workflows.
Quantitative Data Summary
The antitumor effects of this compound and Bullatacin have been evaluated in several preclinical studies. The following tables summarize the key quantitative data from in vitro and in vivo experiments.
Table 1: In Vivo Antitumor Activity of this compound and Bullatacin
| Compound | Cancer Model | Animal Model | Dosing and Administration | Key Findings | Reference |
| This compound | S-180 Sarcoma | Mice | 4, 8, 16 mg/kg, intragastric (ig), qd x 10d | Tumor inhibition rates: 39.2%, 46.9%, 55.7% respectively | [1] |
| This compound | L2 Tumor | Mice | 4, 8, 16 mg/kg, ig, qd x 10d | Tumor inhibition rates: 37.5%, 45.9%, 56.5% respectively | [1] |
| This compound | HepS Tumor | Mice | 7.5, 15, 30, 60 µg/kg, intraperitoneal (ip), qd x 10d | Tumor inhibition rates: 31.0%, 42.9%, 50.2%, 62.4% respectively | [1] |
| This compound | S-180 Sarcoma | Mice | 7.5, 15, 30, 60 µg/kg, ip, qd x 10d | Tumor inhibition rates: 23.6%, 39.4%, 50.9%, 61.2% respectively | [1] |
| This compound | Human Lung Adenocarcinoma (GLC-82) Xenograft | Nude Mice | 4, 8, 16 mg/kg, ip x 6/w x 3w | Tumor inhibition rates: 30.3%, 41.9%, 56.1% respectively | [1] |
| Bullatacin | L1210 Murine Leukemia | Normal Mice | Not Specified | Showed in vivo potential as an antitumor agent. | [2] |
| Bullatacin | A2780 Ovarian Cancer Xenograft | Athymic Mice | Not Specified | Showed in vivo potential as an antitumor agent. | [2] |
| Bullatacin | Ovarian Cancer (MOT) | C3HeB/FeJ Mice | ≥ 1.4 mg/kg, single ip injection | Lethal within 24 hours. | [3] |
| Bullatacin | Ovarian Cancer (MOT) | C3HeB/FeJ Mice | ≤ 600 µg/kg, single ip injection | No effect on survival compared to controls. | [3] |
Table 2: In Vitro Cytotoxicity of this compound and Bullatacin
| Compound | Cell Line | Cancer Type | Key Findings | Reference |
| This compound | Various Human Tumor Cell Lines | Not Specified | ED50 values as low as 10⁻⁷ mcg/ml. | [1] |
| Bullatacin | SW480 and HT-29 | Colon Cancer | Induced apoptosis in a time-dependent manner at 10 nM. | [4] |
| Bullatacin | MCF-7/Adr (MDR) | Mammary Adenocarcinoma | Effectively cytotoxic. | [5] |
| Bullatacin | MCF-7/wt | Mammary Adenocarcinoma | More cytostatic than cytotoxic. | [5] |
| Bullatacin | 2.2.15 | Human Hepatocarcinoma | ED50 of 7.8 ± 2.5 nM after 1 day of exposure. | [6] |
| Bullatacin | OC-194 | Ovarian Cancer | ED50 of 10⁻⁷ µg/ml in a 72-h MTT assay. | [3] |
| Bullatacin | OVCAR-3 (cisplatin-resistant) | Ovarian Cancer | ED50 of 4 µg/ml in a 72-h MTT assay. | [3] |
Table 3: Acute Toxicity of this compound Emulsion in Mice
| Administration Route | LD50 (95% Confidence Interval) |
| Intragastric (ig) | 74.75 (58.669 - 95.26) mg/kg |
| Intraperitoneal (ip) | 1.12 (1.01 - 1.24) mg/kg |
| Intravenous (iv) | 1.81 (1.61 - 2.02) mg/kg |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound and Bullatacin in animal cancer models.
Protocol 2.1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol is a generalized procedure based on common practices for evaluating antitumor agents in xenograft models.
Objective: To assess the in vivo antitumor activity of this compound in immunodeficient mice bearing human tumor xenografts.
Materials:
-
This compound (or its emulsion formulation)
-
Immunodeficient mice (e.g., Nude, SCID)
-
Human cancer cells (e.g., GLC-82 lung adenocarcinoma)
-
Cell culture medium and supplements
-
Matrigel (optional)
-
Sterile PBS and syringes
-
Calipers for tumor measurement
-
Animal housing and monitoring equipment
Procedure:
-
Cell Culture and Implantation:
-
Culture human cancer cells in appropriate medium until they reach the logarithmic growth phase.
-
Harvest and resuspend the cells in sterile PBS, with or without Matrigel, to the desired concentration (e.g., 5 x 10⁶ cells/100 µL).
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation at the desired concentrations.
-
Administer this compound to the treatment groups via the chosen route (e.g., intraperitoneal injection).
-
The control group should receive the vehicle solution.
-
Follow the specified dosing schedule (e.g., daily for 10 days).
-
-
Monitoring and Data Collection:
-
Measure tumor volume and body weight of each mouse 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Observe the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., after 3 weeks or when tumors in the control group reach a certain size), euthanize the mice.
-
Excise the tumors and weigh them.
-
Calculate the tumor inhibition rate for each treatment group using the formula: [1 - (Average tumor weight of treated group / Average tumor weight of control group)] x 100%.
-
Perform statistical analysis to determine the significance of the results.
-
Protocol 2.2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
This compound
-
Cancer cell lines (e.g., SW480, HT-29)
-
96-well plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve this compound).
-
-
Incubation:
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.
Diagram 3.1: Proposed Mechanism of Action of this compound
Caption: Proposed mechanism of this compound-induced cell death.
Diagram 3.2: Experimental Workflow for In Vivo Xenograft Study
Caption: Workflow for a typical in vivo xenograft experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bullatacin--in vivo and in vitro experience in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Bullatalicin Effects in Cell Culture
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatalicin is a member of the Annonaceous acetogenins, a class of potent bioactive compounds isolated from plants of the Annonaceae family. These natural products have garnered significant interest in oncology research due to their profound cytotoxic and pro-apoptotic effects on a wide range of cancer cell lines, including those exhibiting multidrug resistance. The primary mechanism of action for acetogenins like this compound is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This disruption of cellular energy metabolism leads to a cascade of events culminating in programmed cell death. Furthermore, recent studies have indicated that this compound can also induce immunogenic cell death (ICD) through the activation of endoplasmic reticulum (ER) stress, suggesting a multi-faceted anti-cancer activity.
These application notes provide a detailed overview of the cellular effects of this compound and comprehensive protocols for key in vitro assays to study its mechanism of action.
Disclaimer: While the user requested information on "this compound," the available scientific literature predominantly features studies on the closely related and more extensively researched acetogenin, "Bullatacin." Given their structural similarity and shared mechanism of action, the quantitative data and detailed mechanistic insights provided in these notes are based on studies of Bullatacin. It is presumed that this compound will exhibit similar biological activities.
Data Presentation: Summary of this compound's Effects
The following tables summarize the quantitative effects of Bullatacin on various cancer cell lines, providing a baseline for expected outcomes when studying this compound.
Table 1: Cytotoxicity of Bullatacin in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 Value (nM) | Exposure Time | Citation(s) |
| 2.2.15 | Hepatocellular Carcinoma | Cytotoxicity Assay | 7.8 ± 2.5 | 24 hours | [1] |
| SW480 | Colon Cancer | CCK-8 Assay | ~10 | 48 hours | [2][3] |
| HT-29 | Colon Cancer | CCK-8 Assay | ~7 | 48 hours | [2][3] |
| KB | Oral Epidermoid Carcinoma | MTT Assay | Not Specified | 48 hours | [4] |
| KBv200 | Multidrug-Resistant Oral Epidermoid Carcinoma | MTT Assay | Not Specified | 48 hours | [4] |
Table 2: Apoptosis Induction by Bullatacin
| Cell Line | Cancer Type | Bullatacin Concentration (nM) | Apoptotic Cells (%) | Exposure Time | Citation(s) |
| KB | Oral Epidermoid Carcinoma | 5 | 11.4 | 48 hours | [4] |
| 10 | 23.0 | 48 hours | [4] | ||
| 20 | 48.1 | 48 hours | [4] | ||
| KBv200 | Multidrug-Resistant Oral Epidermoid Carcinoma | 5 | 12.9 | 48 hours | [4] |
| 10 | 24.9 | 48 hours | [4] | ||
| 20 | 46.5 | 48 hours | [4] | ||
| SW480 | Colon Cancer | 10 | Time-dependent increase | Up to 48 hours | [2][3] |
| HT-29 | Colon Cancer | 10 | Time-dependent increase | Up to 48 hours | [2][3] |
Experimental Protocols
Assessment of Cytotoxicity using MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well. Mix gently by pipetting up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze by flow cytometry within one hour.
-
Live cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Cell Cycle Analysis by Propidium Iodide Staining
Principle: Propidium iodide stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to the DNA content, allowing for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
PI staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest the cells.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry. The DNA content will be represented as histograms, showing peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Signaling Pathway Proteins
Principle: Western blotting is used to detect specific proteins in a sample. This technique can be used to investigate the effect of this compound on the expression and activation of key proteins involved in apoptosis and ER stress signaling pathways.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-9, Caspase-3, PARP, Bcl-2, Bax, PERK, IRE1α, ATF6, CHOP, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Protocol:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add ECL substrate.
-
Imaging: Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or activation (e.g., cleavage of caspases and PARP, phosphorylation of ER stress sensors).
Signaling Pathways and Experimental Workflows
Signaling Pathways Affected by this compound
1. Mitochondrial-Dependent Apoptosis Pathway
This compound inhibits Complex I of the mitochondrial electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). This triggers the intrinsic or mitochondrial-dependent pathway of apoptosis.
Caption: this compound induces apoptosis via the mitochondrial pathway.
2. Endoplasmic Reticulum (ER) Stress-Induced Immunogenic Cell Death (ICD)
This compound can also induce ER stress, leading to the unfolded protein response (UPR). Prolonged or severe ER stress can trigger apoptosis and the exposure of damage-associated molecular patterns (DAMPs), such as calreticulin (CRT), on the cell surface, leading to ICD.
Caption: this compound triggers ER stress, leading to apoptosis and ICD.
Experimental Workflows
1. General Workflow for Assessing this compound's In Vitro Effects
This workflow outlines the sequential steps for a comprehensive in vitro evaluation of this compound.
Caption: Workflow for in vitro evaluation of this compound.
2. Logical Relationship for Apoptosis and Cell Cycle Analysis
This diagram illustrates the relationship between this compound treatment and the subsequent cellular events leading to apoptosis and cell cycle arrest.
Caption: Logical flow from this compound treatment to cell death.
References
- 1. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detecting Apoptosis in Bullatalicin-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatalicin, a potent Annonaceous acetogenin, has demonstrated significant anti-tumor activity by inducing programmed cell death, or apoptosis. Understanding and quantifying this apoptotic effect is critical for evaluating its therapeutic potential. These application notes provide a comprehensive overview of the mechanisms of this compound-induced apoptosis and detailed protocols for its detection and quantification.
This compound primarily triggers the mitochondrial-dependent (intrinsic) pathway of apoptosis . The process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in mitochondrial membrane potential (ΔΨm)[1][2]. This disruption causes the release of cytochrome c from the mitochondria into the cytoplasm. Subsequently, cytochrome c activates a cascade of cysteine proteases known as caspases, specifically initiating caspase-9, which in turn activates executioner caspase-3[1]. Activated caspase-3 cleaves critical cellular substrates, such as poly (ADP-ribose) polymerase (PARP), ultimately leading to the characteristic morphological changes of apoptosis[1]. Studies also indicate that this compound can induce immunogenic cell death (ICD) by activating endoplasmic reticulum stress, a process marked by the release of damage-associated molecular patterns (DAMPs) like ATP and the surface exposure of calreticulin (CRT)[3].
This compound-Induced Apoptosis Signaling Pathway
The diagram below illustrates the primary signaling cascade activated by this compound to induce apoptosis.
Caption: this compound-induced intrinsic apoptosis pathway.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating this compound's apoptotic effects on various cancer cell lines.
Table 1: Apoptosis Rates in KB and KBv200 Cells (Annexin V/PI Staining)
| Cell Line | This compound Conc. (nmol/L) | Apoptotic Cells (%) |
| KB | 0 (Control) | 1.8 |
| 5 | 11.4 | |
| 10 | 23.0 | |
| 20 | 48.1 | |
| KBv200 | 0 (Control) | 1.5 |
| 5 | 12.9 | |
| 10 | 24.9 | |
| 20 | 46.5 | |
| Data sourced from a study on human epidermoid carcinoma cells (KB) and their multidrug-resistant derivative (KBv200) after 48 hours of treatment[1]. |
Table 2: Time-Dependent Apoptosis in Colon Cancer Cells
| Cell Line | This compound Conc. (nM) | Treatment Time | Apoptosis Induction |
| SW480 | 10 | Time-dependent | Confirmed |
| HT-29 | 10 | Time-dependent | Confirmed |
| Data sourced from a study on colon cancer cell lines, assessed by flow cytometry[3]. |
Experimental Workflow for Apoptosis Detection
A typical workflow for assessing apoptosis in this compound-treated cells involves several key stages from cell culture to data analysis.
Caption: General experimental workflow for apoptosis analysis.
Detailed Experimental Protocols
Here are detailed protocols for key assays to detect and quantify apoptosis following this compound treatment.
Protocol 1: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry
This is the most common method for quantifying early and late apoptotic cells. Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the cell membrane during early apoptosis, while PI stains the DNA of late apoptotic and necrotic cells with compromised membranes.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI) solution
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Seed cells (e.g., 1 x 10⁶ cells) and treat with desired concentrations of this compound for the specified time (e.g., 48 hours)[4]. Include a vehicle-treated control group.
-
Harvesting: Carefully collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle dissociation agent like Trypsin-EDTA. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS[4].
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[5].
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry[5].
Protocol 2: Nuclear Morphology Assessment with Hoechst 33258 Staining
This method visualizes nuclear condensation and fragmentation, which are hallmarks of late-stage apoptosis.
Materials:
-
This compound-treated and control cells grown on coverslips or chamber slides
-
Hoechst 33258 staining solution (e.g., 10 µg/mL in PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Culture and treat cells with this compound as required.
-
Fixation: After treatment, wash the cells once with PBS and fix with 4% PFA for 20-30 minutes at room temperature[1].
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Staining: Add Hoechst 33258 solution to cover the cells and incubate for 15-30 minutes at room temperature in the dark[1].
-
Final Wash: Wash the cells three times with PBS.
-
Visualization: Mount the coverslips onto microscope slides with a drop of mounting medium. Examine the nuclear morphology using a fluorescence microscope with a UV filter. Apoptotic cells will display condensed chromatin and/or fragmented nuclei, appearing as brightly stained bodies[7].
Protocol 3: Caspase Activity Assay (Caspase-3/7)
This assay measures the activity of executioner caspases, which are key mediators of apoptosis.
Materials:
-
This compound-treated and control cells
-
Luminogenic or Fluorogenic Caspase-3/7 Assay Kit (containing a specific caspase substrate)
-
White-walled 96-well plates (for luminescence) or black-walled plates (for fluorescence)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a consistent density and allow them to adhere.
-
Treatment: Treat cells with a range of this compound concentrations and include positive (e.g., staurosporine) and negative (vehicle) controls[8].
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions. This typically involves mixing a substrate with a buffer.
-
Assay: Remove the plate from the incubator. Add the prepared caspase reagent directly to each well (usually in a 1:1 volume ratio).
-
Incubation: Mix briefly on a plate shaker and incubate for the time specified by the kit protocol (e.g., 1-2 hours) at room temperature, protected from light.
-
Measurement: Read the luminescence or fluorescence signal using a plate reader. An increased signal corresponds to higher caspase-3/7 activity and apoptosis.
Relationship Between Assays and Apoptotic Stages
Different assays are suitable for detecting specific stages of the apoptotic process, from early membrane changes to late-stage DNA fragmentation.
Caption: Correlation of apoptosis assays with cellular events.
References
- 1. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis Protocols | USF Health [health.usf.edu]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. Induction of Apoptosis in Human Breast Cancer Cells via Caspase Pathway by Vernodalin Isolated from Centratherum anthelminticum (L.) Seeds | PLOS One [journals.plos.org]
- 8. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Mitochondrial Respiration Inhibition by Bullatalicin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatalicin, a member of the annonaceous acetogenin family of natural products, is a potent inhibitor of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2][3] This inhibition disrupts the electron transport chain, leading to decreased mitochondrial respiration, a drop in ATP production, and can ultimately trigger apoptosis.[1] These characteristics make this compound and related compounds promising candidates for anticancer drug development. This document provides detailed protocols for assessing the inhibitory effect of this compound on mitochondrial respiration in both isolated mitochondria and intact cells.
Data Presentation
The following table summarizes the inhibitory effects of annonaceous acetogenins on mitochondrial respiration, providing a reference for expected outcomes when testing this compound.
| Compound | System | Parameter | IC50 |
| Asimicin | Isolated insect mitochondria | State 3 Respiration (Malate/Pyruvate) | 0.55 nmol/mg protein[4] |
| This compound | Human cancer cell lines (A549, HeLa, HepG2) | Cytotoxicity | ~1-2 µM[5] |
| Rolliniastatin-1 | Mammalian mitochondrial complex I | NADH:ubiquinone oxidoreductase activity | Potent (specific value not provided)[6] |
| Corossolin | Mammalian mitochondrial complex I | NADH:ubiquinone oxidoreductase activity | Potent (specific value not provided)[6] |
Signaling Pathway
Experimental Protocols
Protocol 1: Measuring Oxygen Consumption in Isolated Mitochondria
This protocol details the measurement of oxygen consumption in mitochondria isolated from tissue or cultured cells to determine the direct effect of this compound on mitochondrial respiration.
Workflow Diagram
Materials:
-
Isolated mitochondria
-
Respiration buffer (e.g., MiR05)
-
Substrates: Malate, Pyruvate, Succinate
-
ADP
-
This compound stock solution (in DMSO)
-
Oligomycin
-
FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone)
-
Rotenone
-
Antimycin A
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k or Seahorse XF Analyzer)
Procedure:
-
Mitochondria Isolation: Isolate mitochondria from cells or tissue using a standard differential centrifugation protocol.
-
Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a Bradford or BCA assay.
-
Instrument Setup: Calibrate the respirometer according to the manufacturer's instructions.
-
Assay Preparation: Add respiration buffer to the respirometer chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Mitochondria Addition: Add a standardized amount of isolated mitochondria (e.g., 0.1-0.5 mg/mL) to the chamber.
-
Substrate Addition: Add Complex I-linked substrates, such as malate (2 mM) and pyruvate (5 mM), to establish baseline (State 2) respiration.
-
This compound Treatment: Inject this compound at various final concentrations into the chambers. Include a vehicle control (DMSO).
-
State 3 Respiration: Add a saturating concentration of ADP (e.g., 1-2 mM) to stimulate ATP synthesis and measure State 3 respiration.
-
State 4 Respiration: After the ADP is phosphorylated, the respiration rate will slow to State 4. Alternatively, add oligomycin (an ATP synthase inhibitor) to induce State 4o.
-
Maximal Respiration: Titrate FCCP to uncouple the mitochondria and determine the maximal electron transport chain capacity.
-
Inhibition: Add rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor) to shut down mitochondrial respiration and measure residual oxygen consumption.
Data Analysis:
-
Calculate the oxygen consumption rate (OCR) for each respiratory state.
-
Determine the Respiratory Control Ratio (RCR = State 3 / State 4) as an indicator of mitochondrial coupling.
-
Plot the dose-response curve for the inhibition of State 3 respiration by this compound to calculate the IC50 value.
Protocol 2: Seahorse XF Cell Mito Stress Test for Intact Cells
This protocol measures the bioenergetic profile of intact cells in response to this compound using a Seahorse XF Analyzer.
Workflow Diagram
Materials:
-
Cultured cells
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium
-
Glucose, Pyruvate, Glutamine
-
This compound
-
Seahorse XF Cell Mito Stress Test Kit (Oligomycin, FCCP, Rotenone/Antimycin A)
-
Seahorse XF Analyzer
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF microplate at an optimized density and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound for the desired time.
-
Media Change: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C.
-
Cartridge Preparation: Hydrate the sensor cartridge and load the injection ports with oligomycin, FCCP, and a mixture of rotenone and antimycin A according to the manufacturer's protocol.
-
Seahorse Assay: Place the cell plate and the sensor cartridge into the Seahorse XF Analyzer and run the Cell Mito Stress Test.
-
Data Normalization: After the assay, normalize the OCR data to cell number, for example, by using a CyQUANT cell proliferation assay.
Data Analysis:
-
The Seahorse software will automatically calculate key parameters of mitochondrial function:
-
Basal Respiration: The baseline oxygen consumption rate.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The peak OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
-
Compare these parameters between control and this compound-treated cells to determine the inhibitory effects.
Supporting Protocols
Protocol 3: Cell Viability Assay (MTT)
This assay is used to determine the cytotoxic effects of this compound and to determine an appropriate concentration range for the mitochondrial respiration assays.
Procedure:
-
Seed cells in a 96-well plate.
-
Treat with a range of this compound concentrations for 24-72 hours.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 4: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, to confirm that the observed inhibition of mitochondrial respiration leads to programmed cell death.
Procedure:
-
Lyse the this compound-treated and control cells.
-
Incubate the cell lysates with a caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC).
-
Measure the colorimetric or fluorometric signal generated by the cleavage of the substrate.
-
Quantify the caspase-3 activity relative to a standard curve or the control.
References
- 1. Natural Acetogenins, Chatenaytrienins-1, -2, -3 and -4, Mitochondrial Potential Uncouplers and Autophagy Inducers—Promising Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scienceopen.com [scienceopen.com]
- 6. Kinetic characterization of mitochondrial complex I inhibitors using annonaceous acetogenins [pubmed.ncbi.nlm.nih.gov]
Application of Bullatalicin in Multidrug-Resistant Cancer Cells: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Bullatalicin, a potent Annonaceous acetogenin, has demonstrated significant cytotoxic activity against various cancer cell lines, including those exhibiting multidrug resistance (MDR). This document provides detailed application notes and experimental protocols for researchers investigating the potential of this compound as a therapeutic agent for MDR cancers. The primary mechanism of action for this compound involves the depletion of ATP through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[1] This mode of action is particularly advantageous for targeting MDR tumors that rely on ATP-dependent efflux pumps, such as P-glycoprotein (P-gp), to expel chemotherapeutic agents.[1][2]
Mechanism of Action in MDR Cancer Cells
This compound circumvents common drug resistance mechanisms by inducing apoptosis through a mitochondrial-dependent pathway. This process is initiated by the generation of reactive oxygen species (ROS), leading to a cascade of events including the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspase-9 and caspase-3. This pathway effectively triggers programmed cell death in cancer cells that are resistant to conventional chemotherapies.
Data Presentation
The cytotoxic efficacy of this compound has been evaluated in several multidrug-resistant cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in MDR cell lines and their corresponding parental, drug-sensitive cell lines.
Table 1: Cytotoxicity of this compound in Multidrug-Resistant (MDR) and Sensitive Cancer Cell Lines
| Cell Line | Cancer Type | Resistance Profile | This compound IC50 (nM) | Doxorubicin IC50 (nM) | Reference |
| MCF-7 | Breast Adenocarcinoma | Sensitive (Wild-Type) | Not explicitly stated, but this compound was more cytostatic | 400 | [2] |
| MCF-7/Adr | Breast Adenocarcinoma | Doxorubicin-Resistant (P-gp Overexpression) | Effectively cytotoxic at low concentrations | 700 | [2] |
| KB | Oral Epidermoid Carcinoma | Sensitive | Not explicitly stated, but sensitive to related acetogenins | - | |
| KBv200 | Oral Epidermoid Carcinoma | Vincristine-Resistant (P-gp Overexpression) | Induces apoptosis at 10 nM | - |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy and mechanism of action of this compound in multidrug-resistant cancer cells.
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is designed to determine the cytotoxic effects of this compound on MDR and sensitive cancer cell lines.
Materials:
-
This compound
-
Multidrug-resistant (e.g., MCF-7/Adr, KBv200) and sensitive (e.g., MCF-7, KB) cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1000 nM). A vehicle control (medium with DMSO) should also be prepared.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
-
Protocol 2: Detection of Intracellular Reactive Oxygen Species (ROS)
This protocol utilizes the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels following this compound treatment.
Materials:
-
This compound
-
MDR cancer cells (e.g., KBv200)
-
Complete cell culture medium
-
6-well plates or fluorescence-compatible microplates
-
DCFH-DA (2',7'-dichlorofluorescin diacetate) stock solution (e.g., 10 mM in DMSO)
-
Serum-free culture medium
-
PBS
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate or a black-walled, clear-bottom 96-well plate at an appropriate density.
-
Allow cells to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10 nM) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
DCFH-DA Staining:
-
After treatment, remove the culture medium and wash the cells twice with warm PBS.
-
Prepare a working solution of DCFH-DA by diluting the stock solution in serum-free medium to a final concentration of 10-20 µM.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
-
Image Acquisition and Fluorescence Measurement:
-
After incubation, wash the cells three times with PBS to remove excess probe.
-
Add PBS or serum-free medium to the wells.
-
Immediately measure the fluorescence intensity using a fluorescence microscope (excitation ~488 nm, emission ~525 nm) or a fluorescence microplate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of the treated cells and compare it to the control group to determine the fold-increase in ROS production.
-
Protocol 3: Caspase-3 and Caspase-9 Activity Assay
This protocol measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases involved in the apoptotic pathway induced by this compound.
Materials:
-
This compound
-
MDR cancer cells (e.g., KBv200)
-
Cell lysis buffer
-
Protein assay reagent (e.g., Bradford or BCA)
-
Colorimetric or fluorometric caspase-3 and caspase-9 assay kits (containing specific substrates like DEVD-pNA for caspase-3 and LEHD-pNA for caspase-9)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in culture dishes and treat with this compound (e.g., 10 nM) for 48 hours. Include an untreated control.
-
-
Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in the provided cell lysis buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 12,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Caspase Activity Assay:
-
In a 96-well plate, add an equal amount of protein (e.g., 50-100 µg) from each sample to the respective wells.
-
Add the reaction buffer and the specific caspase substrate (DEVD-pNA for caspase-3 or LEHD-pNA for caspase-9) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the caspase activity as the fold-increase in absorbance compared to the untreated control.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis in MDR cancer cells.
Caption: Workflow for evaluating this compound's effect on MDR cancer cells.
References
Developing a Stable Formulation of Bullatalicin for Preclinical Research
Application Notes & Protocols
For researchers, scientists, and drug development professionals, the potent antitumor activity of Bullatalicin, a novel bioactive acetogenin, presents a compelling avenue for cancer research. However, its lipophilic nature and potential for instability pose significant challenges for in vitro and in vivo studies. These application notes provide a comprehensive guide to developing a stable formulation of this compound, ensuring reliable and reproducible experimental outcomes.
Chemical and Physical Properties of this compound
This compound is an Annonaceous acetogenin, a class of polyketides derived from long-chain fatty acids.[1][2] These compounds are characterized by a long aliphatic chain, a terminal α,β-unsaturated γ-lactone ring, and one or more tetrahydrofuran (THF) rings.[1][2][3] this compound itself is a waxy substance with poor water solubility, a critical factor to address in formulation development.[1]
Table 1: Physicochemical Properties of Annonaceous Acetogenins (General)
| Property | Value | Reference |
| Molecular Weight | ~600-700 g/mol | [4] |
| Physical State | Waxy Solid | [5] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., methanol, THF) | [3][6] |
| Stability | Stable at high temperatures (50-60°C); Susceptible to degradation under certain pH and light conditions. | [7] |
Mechanism of Action and Signaling Pathways
Understanding the mechanism of action is crucial for designing relevant bioassays. This compound and related acetogenins exert their potent cytotoxic effects primarily through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][8] This disruption of cellular energy production preferentially affects cancer cells due to their high energy demands.[5]
Additionally, acetogenins have been shown to inhibit the plasma membrane NADH oxidase of cancer cells, further contributing to their antitumor activity.[4] Some studies on Annonaceous acetogenins also suggest an induction of apoptosis and modulation of the Notch signaling pathway.[9]
Caption: Putative signaling pathway of this compound.
Formulation Strategies to Enhance Stability and Solubility
The primary challenge in working with this compound is its poor aqueous solubility. Several formulation strategies can be employed to overcome this limitation.
Table 2: Comparison of Formulation Strategies for Acetogenins
| Formulation Strategy | Principle | Advantages | Disadvantages | Key Reference |
| Solid Dispersion | Dispersion of the active ingredient in an inert hydrophilic carrier at a solid state. | Significantly increases solubility and dissolution rate. | May require specific polymers and preparation methods. | [6] |
| Nanosuspensions | Sub-micron colloidal dispersions of the pure drug stabilized by surfactants and polymers. | High drug loading, suitable for intravenous administration, enhanced bioavailability. | Requires specialized equipment for preparation and characterization. | [10] |
| Supramolecular Polymer Micelles (SMPMs) | Encapsulation of the drug within self-assembling polymer micelles. | Improves solubility, stability, and bioavailability; potential for targeted delivery. | Encapsulation efficiency can vary. | [3] |
| Liposomes | Encapsulation in vesicles composed of a lipid bilayer. | Can carry both hydrophilic and lipophilic drugs; improves stability and can reduce toxicity. | Can be rapidly cleared from circulation; potential for drug leakage. | [11] |
Experimental Protocols
The following protocols provide a starting point for developing and characterizing a stable this compound formulation. Researchers will need to optimize these protocols based on their specific experimental needs.
Protocol for Preparing a this compound Solid Dispersion
This protocol is adapted from methodologies used for other Annonaceous acetogenins.[6]
Materials:
-
This compound
-
Polyethylene glycol 4000 (PEG 4000)
-
Methanol (analytical grade)
-
Rotary evaporator
-
Water bath
Procedure:
-
Accurately weigh this compound and PEG 4000 in a desired ratio (e.g., 1:5 drug to polymer).
-
Dissolve the this compound and PEG 4000 in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the mixture for 15 minutes to ensure complete dissolution.
-
Evaporate the solvent using a rotary evaporator with the water bath set to 40°C.
-
Continue evaporation under high vacuum for at least 4 hours to remove any residual solvent.
-
The resulting solid dispersion can be stored in a desiccator at 4°C.
Protocol for Solubility Assessment
Materials:
-
This compound formulation (e.g., solid dispersion)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaking incubator
-
0.22 µm syringe filters
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Add an excess amount of the this compound formulation to a known volume of PBS (pH 7.4) in a sealed vial.
-
Incubate the vials in a shaking incubator at 37°C for 24 hours to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the excess, undissolved compound.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Quantify the concentration of this compound in the filtrate using a validated HPLC method.
Protocol for In Vitro Stability Study
Materials:
-
This compound formulation
-
PBS (pH 7.4)
-
Simulated gastric fluid (pH 1.2)
-
Simulated intestinal fluid (pH 6.8)
-
Incubator
-
HPLC system
Procedure:
-
Prepare solutions of the this compound formulation in each of the test media (PBS, simulated gastric fluid, simulated intestinal fluid) at a known concentration.
-
Incubate the solutions at 37°C.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the concentration of this compound in the aliquot by HPLC.
-
Plot the concentration of this compound as a function of time to determine the degradation kinetics.
Caption: Workflow for this compound formulation and evaluation.
Conclusion
The successful formulation of this compound is a critical step in unlocking its therapeutic potential. By addressing its poor solubility and potential instability through strategies like solid dispersions or nanosuspensions, researchers can ensure the generation of reliable and translatable preclinical data. The protocols and information provided herein serve as a foundational guide for the development of a stable and effective this compound formulation for research purposes.
References
- 1. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill. [mdpi.com]
- 3. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mode of action of bullatacin, a potent antitumor acetogenin: inhibition of NADH oxidase activity of HeLa and HL-60, but not liver, plasma membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Situ Absorption in Rat Intestinal Tract of Solid Dispersion of Annonaceous Acetogenins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Annonaceous acetogenins mediated up-regulation of Notch2 exerts growth inhibition in human gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Annonaceous acetogenins nanosuspensions stabilized by PCL-PEG block polymer: significantly improved antitumor efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
Application Notes and Protocols for the Synthesis of Bullatalicin Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing Bullatalicin and its analogs, a class of Annonaceous acetogenins with potent cytotoxic properties. The protocols detailed below are based on established synthetic strategies and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.
Introduction to this compound and its Analogs
This compound is a naturally occurring Annonaceous acetogenin isolated from plants of the Annonaceae family. It exhibits significant cytotoxic activity against various cancer cell lines, primarily through the inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase).[1][2] This mechanism disrupts the electron transport chain, leading to a decrease in ATP production and ultimately apoptosis in cancer cells.[3] The core structure of this compound features a bis-tetrahydrofuran (bis-THF) ring system flanked by hydroxyl groups and a terminal α,β-unsaturated γ-lactone.[4][5]
The synthesis of this compound and its analogs is a key area of research aimed at developing more potent and selective anticancer agents.[5] Synthetic strategies often focus on the stereocontrolled construction of the bis-THF core and the efficient coupling with the lactone moiety. Modifications to the alkyl chain and the lactone ring are common approaches to explore structure-activity relationships (SAR).[5]
General Synthetic Strategies
Several strategies have been successfully employed for the total synthesis of this compound and its analogs. These can be broadly categorized as linear and convergent syntheses.
-
Linear Synthesis: This approach involves the sequential construction of the molecule from a starting material. While straightforward, it can be lengthy and result in low overall yields.
-
Convergent Synthesis: This strategy involves the independent synthesis of key fragments (e.g., the bis-THF core and the lactone tail), which are then coupled together in the later stages.[3][4][6] This approach is generally more efficient and allows for greater flexibility in the synthesis of analogs.[3][4]
A key challenge in the synthesis of this compound analogs is the stereocontrolled formation of multiple chiral centers within the bis-THF core.[4]
Key Synthetic Reactions and Protocols
The following are key chemical reactions and representative protocols used in the synthesis of this compound analogs.
Sharpless Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from olefins, which are crucial intermediates for the construction of the THF rings.[1][4]
Protocol: Asymmetric Dihydroxylation of an Olefin
-
To a stirred solution of the olefin (1.0 mmol) in a 1:1 mixture of t-BuOH and water (10 mL) at 0 °C, add AD-mix-β (1.4 g).
-
Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC, typically 6-24 hours).
-
Quench the reaction by adding sodium sulfite (1.5 g) and stir for an additional 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography on silica gel.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis is a widely used reaction to construct the α,β-unsaturated γ-lactone ring found in this compound and its analogs. This reaction typically employs a ruthenium-based catalyst, such as the Grubbs catalyst.
Protocol: Lactone Formation via RCM
-
Dissolve the diene precursor (0.5 mmol) in anhydrous dichloromethane (50 mL) and degas the solution with argon for 30 minutes.
-
Add the Grubbs second-generation catalyst (5 mol%) to the solution under an argon atmosphere.
-
Reflux the reaction mixture under argon until the starting material is consumed (monitored by TLC, typically 4-12 hours).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired lactone.
Wittig Reaction
The Wittig reaction is a versatile method for the formation of carbon-carbon double bonds and is often used to introduce the alkyl side chain or to construct parts of the carbon skeleton.
Protocol: Olefination using a Stabilized Ylide
-
To a solution of the aldehyde (1.0 mmol) in dry THF (10 mL), add the stabilized phosphorane (1.1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the alkene product.
Sonogashira Coupling
The Sonogashira coupling is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is valuable for coupling the THF core with the lactone-containing side chain.[1]
Protocol: Coupling of THF and Lactone Moieties
-
To a solution of the terminal alkyne-functionalized THF core (1.0 mmol) and the vinyl iodide-functionalized lactone (1.2 mmol) in triethylamine (10 mL), add Pd(PPh3)4 (5 mol%) and CuI (10 mol%) under an argon atmosphere.
-
Stir the reaction mixture at room temperature for 6-12 hours.
-
Filter the reaction mixture through a pad of Celite and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize representative data for the synthesis and biological activity of this compound analogs.
Table 1: Synthetic Yields for Key Intermediates
| Intermediate | Reaction | Catalyst/Reagent | Solvent | Yield (%) | Reference |
| Chiral Diol | Sharpless Dihydroxylation | AD-mix-β | t-BuOH/H₂O | 85-95 | [4] |
| Unsaturated Lactone | Ring-Closing Metathesis | Grubbs II Catalyst | CH₂Cl₂ | 70-85 | [2] |
| Coupled Product | Sonogashira Coupling | Pd(PPh₃)₄, CuI | Et₃N | 60-75 | [1] |
Table 2: Cytotoxicity of this compound and Analogs against Cancer Cell Lines
| Compound | Modification | Cell Line | IC₅₀ (µM) | Reference |
| Bullatacin | - | MCF-7 (Breast) | 0.001 | [7] |
| Analog A | Simplified side chain | A549 (Lung) | 0.05 | [7] |
| Analog B | Modified lactone | HT-29 (Colon) | 0.12 | [8] |
| Analog C | Aza-analog | PC-3 (Prostate) | 0.08 | [8] |
Signaling Pathway and Experimental Workflows
Mitochondrial Complex I Inhibition Pathway
This compound and its analogs exert their cytotoxic effects by inhibiting Complex I of the mitochondrial electron transport chain. This inhibition blocks the transfer of electrons from NADH to ubiquinone, leading to a decrease in proton pumping, a reduction in the mitochondrial membrane potential, and ultimately, a drop in ATP synthesis. The resulting energy depletion triggers the intrinsic apoptotic pathway.
Caption: Inhibition of Mitochondrial Complex I by this compound Analogs.
Convergent Synthetic Workflow
The following diagram illustrates a typical convergent synthetic workflow for a this compound analog.
Caption: Convergent Synthetic Workflow for this compound Analogs.
Conclusion
The synthetic methodologies and protocols outlined in these application notes provide a solid foundation for the synthesis of this compound analogs. The convergent approach, coupled with powerful stereoselective reactions, offers an efficient route to a diverse range of analogs for biological evaluation. Further exploration of SAR through the synthesis of novel analogs will continue to be a crucial aspect of developing potent and selective anticancer therapeutics based on the this compound scaffold. Researchers are encouraged to consult the cited literature for more detailed experimental procedures and characterization data.
References
- 1. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMR Structural Studies of Antimicrobial Peptides: LPcin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total synthesis of asimicin and bullatacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Recent progress on the total synthesis of acetogenins from Annonaceae [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. Synthesis and biological evaluation of cytotoxic analogs of somatostatin containing doxorubicin or its intensely potent derivative, 2-pyrrolinodoxorubicin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Note: A Practical Guide to the Isolation of Bullatalicin via Open Column Chromatography
Introduction
Bullatalicin is a potent Annonaceous acetogenin, a class of polyketides isolated from plants of the Annonaceae family.[1][2] These compounds have garnered significant interest due to their diverse and potent biological activities, including antitumor, immunosuppressive, and pesticidal properties.[1][3] this compound, specifically, has demonstrated notable selective cytotoxicity against various human tumor cell lines.[1] The isolation and purification of this compound from its natural source, the bark of Annona bullata, is a critical step for further pharmacological investigation and drug development.[1] Open column chromatography is a fundamental and widely used technique for the preparative separation of natural products like this compound from complex plant extracts.[4][5][6][7] This application note provides a detailed, practical guide for the isolation of this compound using open column chromatography with a silica gel stationary phase.
Principle of Separation
Open column chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[8] In this protocol, silica gel, a polar adsorbent, is used as the stationary phase. A step-gradient elution with solvents of increasing polarity is employed as the mobile phase. Non-polar compounds will have weaker interactions with the silica gel and will elute first with less polar solvents, while more polar compounds will be retained more strongly and require more polar solvents for elution. Acetogenins like this compound are slightly polar and can be effectively separated from other components of the plant extract using this principle.[6][9]
Experimental Protocol
Materials and Reagents
-
Plant Material: Dried and powdered bark of Annona bullata.
-
Extraction Solvents: 95% Ethanol (EtOH) or Methanol (MeOH), n-hexane, ethyl acetate (EtOAc), dichloromethane (DCM), acetone. All solvents should be of analytical or HPLC grade.
-
Stationary Phase: Silica gel 60 (particle size 0.040-0.063 mm).
-
Detection Reagent: Kedde's reagent (a solution of 3,5-dinitrobenzoic acid and potassium hydroxide in ethanol) for the detection of γ-lactone moieties present in acetogenins.[6][7][9]
-
Chromatography Column: Glass column (dimensions appropriate for the amount of extract, e.g., 5 cm diameter x 50 cm length).
-
Other Equipment: Rotary evaporator, fraction collector or collection tubes, glass wool, sand, beakers, flasks, and Thin-Layer Chromatography (TLC) plates (silica gel coated).
Preparation of the Crude Extract
-
Macerate the powdered bark of Annona bullata in 95% ethanol at a ratio of 1:5 (w/v) for 48-72 hours at room temperature.
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.[1]
-
The crude extract can be further fractionated by liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate) to enrich the acetogenin content before chromatographic separation. The ethyl acetate fraction is often enriched with acetogenins.[10]
Open Column Chromatography Procedure
-
Column Packing (Wet Slurry Method):
-
Place a small plug of glass wool at the bottom of the chromatography column.[11]
-
Add a thin layer of sand (approx. 1 cm) over the glass wool.[11]
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., n-hexane or a mixture of n-hexane and ethyl acetate).[8]
-
Pour the slurry into the column and allow the silica gel to settle, gently tapping the column to ensure even packing and remove air bubbles.[11]
-
Once the silica gel has settled, add another thin layer of sand on top to protect the stationary phase surface.[11]
-
Equilibrate the column by passing several column volumes of the initial mobile phase through it. Never let the solvent level drop below the top layer of sand.[8]
-
-
Sample Loading:
-
Dissolve the crude or pre-fractionated extract in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Alternatively, adsorb the extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Carefully apply the sample to the top of the column.[11]
-
-
Elution and Fraction Collection:
-
Begin elution with the least polar solvent system.
-
Gradually increase the polarity of the mobile phase (step-gradient elution). A typical gradient could be sequential elution with mixtures of n-hexane:ethyl acetate, followed by ethyl acetate:acetone, and finally pure acetone or methanol.[6][7]
-
Collect fractions of a consistent volume (e.g., 20-50 mL) using a fraction collector or manually in labeled test tubes.
-
Monitoring the Separation
-
Thin-Layer Chromatography (TLC):
-
Monitor the separation by spotting collected fractions on TLC plates.
-
Develop the TLC plates in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Visualize the spots under UV light (if applicable) and by staining with Kedde's reagent. A purplish-red spot indicates the presence of acetogenins.[6][7]
-
-
Fraction Pooling:
-
Based on the TLC profiles, combine the fractions that contain the target compound (this compound) and have similar purity profiles.
-
Evaporate the solvent from the pooled fractions to obtain the purified this compound-containing fraction.
-
-
Further Purification:
-
If necessary, the resulting fraction can be subjected to further chromatographic steps, such as preparative HPLC, for final purification to obtain highly pure this compound.[5]
-
Data Presentation
The following table summarizes a representative elution scheme and the expected results for the open column chromatography of an Annona species extract to isolate acetogenins like this compound.
| Fraction No. | Eluent System (v/v) | Volume (mL) | TLC Profile | Kedde's Reagent Test | Compound Class |
| 1-10 | 100% n-Hexane | 500 | Non-polar spots | Negative | Lipids, Waxes |
| 11-30 | n-Hexane:EtOAc (9:1) | 1000 | Multiple spots | Negative | Less polar compounds |
| 31-50 | n-Hexane:EtOAc (7:3) | 1000 | Spots with increasing polarity | Positive (faint) | Early eluting acetogenins |
| 51-70 | n-Hexane:EtOAc (1:1) | 1000 | Target spot (this compound) | Positive (strong) | This compound-rich fraction |
| 71-90 | 100% EtOAc | 1000 | More polar spots | Positive | Other acetogenins |
| 91-100 | EtOAc:Acetone (1:1) | 500 | Highly polar spots | Variable | Polar compounds |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the isolation of this compound.
Logical Relationship of Chromatography Components
Caption: Components of the chromatographic separation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Isolation and Identification of Acetogenin from Annona Muricata Leaves | Semantic Scholar [semanticscholar.org]
- 4. jsmcentral.org [jsmcentral.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. web.uvic.ca [web.uvic.ca]
- 9. biochemjournal.com [biochemjournal.com]
- 10. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 11. chemistry.miamioh.edu [chemistry.miamioh.edu]
Troubleshooting & Optimization
Technical Support Center: Improving the Aqueous Solubility of Bullatalicin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the aqueous solubility of Bullatalicin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound is a potent Annonaceous acetogenin, a class of natural products known for their cytotoxic and antitumor activities.[1] Like many other acetogenins, this compound is a lipophilic, waxy substance with inherently low aqueous solubility.[2] This poor solubility can significantly hinder its preclinical development, leading to challenges in formulation, inaccurate in vitro assay results, and poor bioavailability in vivo.
Q2: What is the reported aqueous solubility of this compound?
A2: Currently, there is no publicly available quantitative data specifying the exact aqueous solubility of this compound (e.g., in mg/mL or µg/mL). However, based on its chemical structure and the general properties of Annonaceous acetogenins, it is presumed to be very poorly soluble in water.
Q3: What are the primary mechanisms by which this compound exerts its cytotoxic effects?
A3: this compound's primary mode of action is the potent inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3][4] This inhibition disrupts the production of ATP, leading to cellular energy depletion and subsequent apoptosis (programmed cell death).[4][5] This mechanism is particularly effective against multidrug-resistant (MDR) cancer cells that rely on ATP-dependent efflux pumps.[4][5]
Q4: Are there any known signaling pathways affected by this compound?
A4: The primary signaling disruption caused by this compound is the interruption of the mitochondrial respiratory chain, which is fundamental to cellular metabolism. Downstream effects of this inhibition include a decrease in cellular ATP levels, an increase in reactive oxygen species (ROS) production, and the induction of apoptotic pathways. One study on the related acetogenin, annonacin, showed modulation of the AKT, ERK, mTOR, p38, PTEN, and Src signaling pathways in a mouse skin tumorigenesis model.
Troubleshooting Guide: Enhancing this compound Solubility
This guide provides potential solutions and experimental approaches to common issues encountered when working with this compound.
| Problem | Potential Cause | Suggested Solution |
| This compound precipitates out of aqueous buffer during in vitro assays. | Low intrinsic aqueous solubility of this compound. | Employ solubility enhancement techniques such as the use of co-solvents (e.g., DMSO, ethanol), cyclodextrin complexation, or formulation into nanoparticles or solid dispersions. |
| Inconsistent results in cell-based cytotoxicity assays. | Inconsistent solubility and bioavailability of this compound in the cell culture medium. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. For more consistent delivery, consider using a formulated version of this compound (e.g., cyclodextrin complex or nanoparticles). |
| Low oral bioavailability in animal models. | Poor dissolution of this compound in the gastrointestinal tract. | Formulate this compound using advanced drug delivery systems designed to improve the solubility and absorption of poorly water-soluble drugs. Solid dispersions, lipid-based nanoparticles, and cyclodextrin inclusion complexes are promising approaches. |
| Difficulty in preparing a stable aqueous formulation for injection. | The hydrophobic nature of this compound leads to aggregation and precipitation in aqueous vehicles. | Develop a parenteral formulation using techniques like lyophilization of a cyclodextrin complex, or the preparation of sterile solid lipid nanoparticles or polymeric nanoparticles. |
Experimental Protocols for Solubility Enhancement
The following are detailed, illustrative methodologies for key experiments to improve the aqueous solubility of this compound. These protocols are based on established techniques for poorly soluble drugs and may require optimization for this compound.
Solid Dispersion by Solvent Evaporation Method
This technique involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by evaporation of the solvent to form a solid dispersion.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (HPMC)
-
Methanol or a mixture of Dichloromethane and Methanol (1:1)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Procedure:
-
Accurately weigh this compound and the chosen carrier (e.g., PVP K30) in different weight ratios (e.g., 1:1, 1:5, 1:10).
-
Dissolve both this compound and the carrier in a minimal amount of the selected solvent system in a round-bottom flask.
-
Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., 100 mesh).
-
Store the resulting powder in a desiccator.
-
Evaluate the dissolution profile of the solid dispersion in a relevant aqueous buffer and compare it to that of pure this compound.
| Parameter | Recommended Starting Conditions |
| Drug:Carrier Ratio (w/w) | 1:1, 1:5, 1:10 |
| Solvent | Methanol or Dichloromethane:Methanol (1:1) |
| Evaporation Temperature | 40-50°C |
| Drying Time | 24 hours in a vacuum oven at 40°C |
Cyclodextrin Inclusion Complexation by Kneading Method
This method involves the formation of an inclusion complex between this compound and a cyclodextrin.
Materials:
-
This compound
-
β-Cyclodextrin (β-CD) or Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Water and Ethanol
-
Mortar and pestle
-
Vacuum oven
Procedure:
-
Prepare a 1:1 molar ratio of this compound and the chosen cyclodextrin.
-
Place the cyclodextrin in a mortar and add a small amount of water to form a paste.
-
Dissolve this compound in a minimal amount of ethanol and add this solution dropwise to the cyclodextrin paste while continuously triturating.
-
Knead the mixture for 60-90 minutes.
-
Dry the resulting paste in a vacuum oven at 50°C until a constant weight is achieved.
-
Pulverize the dried complex and store it in a desiccator.
-
Determine the complexation efficiency and the enhancement in aqueous solubility.
| Parameter | Recommended Starting Conditions |
| Drug:Cyclodextrin Molar Ratio | 1:1 |
| Kneading Time | 60-90 minutes |
| Drying Temperature | 50°C in a vacuum oven |
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization and Ultrasonication
This technique encapsulates the lipophilic drug within a solid lipid matrix to form nanoparticles.
Materials:
-
This compound
-
Glyceryl monostearate (GMS) or another suitable solid lipid
-
Poloxamer 188 or another suitable surfactant
-
Deionized water
-
High-speed homogenizer
-
Probe sonicator
-
Magnetic stirrer with a hot plate
Procedure:
-
Melt the solid lipid (e.g., GMS) by heating it to about 5-10°C above its melting point.
-
Dissolve this compound in the molten lipid.
-
In a separate beaker, heat the aqueous surfactant solution (e.g., Poloxamer 188 in deionized water) to the same temperature.
-
Add the hot aqueous phase to the molten lipid phase and homogenize at high speed (e.g., 10,000-15,000 rpm) for 10-15 minutes to form a coarse emulsion.
-
Immediately subject the hot pre-emulsion to probe sonication for 5-10 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLNs for particle size, zeta potential, entrapment efficiency, and drug release profile.
| Parameter | Recommended Starting Conditions |
| Lipid Concentration | 1-5% (w/v) |
| Surfactant Concentration | 0.5-2.5% (w/v) |
| Homogenization Speed | 10,000-15,000 rpm |
| Homogenization Time | 10-15 minutes |
| Sonication Time | 5-10 minutes |
Visualizations
Signaling Pathway of this compound's Cytotoxic Action
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow for Solubility Enhancement
Caption: Workflow for improving this compound's solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Chemical Characteristics, Bioactivity and Achievements Regarding the Therapeutic Usage of Acetogenins from Annona cherimola Mill - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mode of action of bullatacin: a potent antitumor and pesticidal annonaceous acetogenin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Purification of Bullatalicin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the challenges and troubleshooting strategies associated with the large-scale purification of Bullatalicin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when scaling up the purification of this compound from laboratory to an industrial scale?
A1: Scaling up the purification of this compound, an acetogenin, presents several challenges. These typically include a decrease in separation efficiency, increased solvent consumption, and difficulties in maintaining batch-to-batch consistency.[1][2] Key issues can be categorized as:
-
Process-related: Changes in linear flow rates, increased backpressure in chromatography columns, and prolonged processing times.
-
Compound-related: Potential for degradation of this compound due to extended exposure to solvents and temperature fluctuations.
-
Equipment-related: Limitations of larger columns and pumps, and the need for more robust monitoring and control systems.[3]
Q2: Which chromatography techniques are most suitable for large-scale this compound purification?
A2: For the large-scale purification of acetogenins like this compound, multi-step column chromatography is a common approach.[4][5][6] This often involves a polarity-guided fractionation strategy. A typical sequence might include:
-
Initial fractionation: Using a non-polar stationary phase (like silica gel) with a gradient elution of solvents with increasing polarity.
-
Further purification: Employing more specialized chromatography techniques such as flash chromatography or preparative High-Performance Liquid Chromatography (HPLC) for higher purity.
Q3: What is a typical yield of total acetogenins, including this compound, from the source material?
A3: The yield of acetogenins can vary depending on the extraction method and the quality of the source material (Annona muricata leaves). A reported yield of total acetogenins from soursop leaf samples is approximately 242 mg/g.[4] It is important to note that this is the total acetogenin content, and the yield of pure this compound will be lower after subsequent purification steps.
Q4: How can I monitor the purity of this compound during the purification process?
A4: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of acetogenins during column chromatography.[7] For more accurate and quantitative analysis of the collected fractions, High-Performance Liquid Chromatography (HPLC) is the preferred method. The Kedde reagent can also be used to specifically detect the α,β-unsaturated γ-lactone ring present in acetogenins, aiding in their identification in fractions.[4][7]
Q5: What are the critical parameters to control during the solvent extraction of this compound?
A5: The choice of solvent is critical for efficient extraction. A polarity-guided approach using solvents like hexane, ethyl acetate, and ethanol is often employed.[4][6] Other important parameters include:
-
Temperature: To avoid degradation of the target compound.
-
Extraction time: To ensure complete extraction without unnecessary exposure to solvents.
-
Solid-to-solvent ratio: To maximize the extraction efficiency.
Troubleshooting Guides
This section provides solutions to common problems encountered during the large-scale purification of this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete extraction from the plant material.2. Degradation of this compound during processing.3. Poor separation during chromatography.4. Loss of compound during solvent evaporation. | 1. Optimize extraction parameters (solvent, time, temperature).2. Maintain low temperatures during all steps; use antioxidants if necessary.3. Adjust the solvent gradient and flow rate in chromatography; ensure proper column packing.4. Use a rotary evaporator at a controlled temperature and pressure. |
| Column Clogging or High Backpressure | 1. Particulate matter in the crude extract.2. Precipitation of the compound on the column.3. The viscosity of the loaded sample is too high.4. The column is packed incorrectly. | 1. Filter the crude extract through a fine filter before loading it onto the column.2. Ensure the sample is fully dissolved in the loading solvent; consider a solvent with higher solubility.3. Dilute the sample before loading.4. Repack the column, ensuring a uniform bed density.[8][9] |
| Poor Resolution in Chromatography | 1. The solvent gradient is too steep.2. The flow rate is too high.3. The column is overloaded.4. The incorrect stationary or mobile phase was selected. | 1. Use a shallower solvent gradient to improve separation.2. Reduce the flow rate to allow for better equilibration.3. Reduce the amount of sample loaded onto the column.4. Re-evaluate the chromatography method based on small-scale experiments. |
| Presence of Impurities in the Final Product | 1. Co-elution of compounds with similar polarity.2. Incomplete separation in a single chromatography step.3. Contamination from solvents or equipment. | 1. Employ a multi-step purification strategy using different chromatography techniques.2. Optimize the solvent gradient and consider using a different stationary phase for a second purification step.3. Use high-purity solvents and ensure all glassware and equipment are thoroughly cleaned. |
Quantitative Data Summary
The following table presents representative data for a multi-step purification process of this compound, starting from 1 kg of dried Annona muricata leaves. The values are illustrative and can vary based on experimental conditions.
| Purification Step | Total Weight (g) | This compound Purity (%) | Yield of this compound (g) | Overall Yield (%) |
| Crude Ethyl Acetate Extract | 100 | 5 | 5 | 100 |
| Silica Gel Column Chromatography (Fraction 1) | 20 | 20 | 4 | 80 |
| Silica Gel Column Chromatography (Fraction 2) | 10 | 40 | 4 | 80 |
| Preparative HPLC | 3.5 | >95 | 3.3 | 66 |
Experimental Protocols
Protocol 1: Large-Scale Extraction of this compound
-
Maceration: A 1 kg sample of dried and powdered Annona muricata leaves is macerated with 5 L of hexane for 24 hours at room temperature to remove non-polar compounds. The solvent is then filtered and discarded.
-
Ethyl Acetate Extraction: The residual plant material is then extracted with 5 L of ethyl acetate for 24 hours at room temperature. This step is repeated three times.
-
Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield the crude extract.
Protocol 2: Multi-Step Column Chromatography Purification
-
Column Preparation: A large glass column (e.g., 10 cm diameter, 100 cm length) is packed with silica gel (230-400 mesh) as a slurry in hexane.
-
Sample Loading: The crude ethyl acetate extract (e.g., 100 g) is dissolved in a minimal amount of dichloromethane and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the prepared column.
-
Gradient Elution (Step 1): The column is eluted with a stepwise gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity to 100% ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and analyzed by TLC and HPLC to identify those containing this compound.
-
Re-chromatography (Step 2): Fractions rich in this compound are pooled, concentrated, and subjected to a second round of silica gel column chromatography using a shallower gradient of dichloromethane and methanol to achieve higher purity.
-
Final Purification (Preparative HPLC): The purest fractions from the second column are further purified by preparative HPLC on a C18 column with an isocratic mobile phase of methanol and water to obtain this compound with >95% purity.
Visualizations
Caption: Workflow for the large-scale purification of this compound.
Caption: Troubleshooting logic for low yield in this compound purification.
References
- 1. researchgate.net [researchgate.net]
- 2. Considerations for Scaling Up Purification Processes | Bio-Rad [bio-rad.com]
- 3. Risks and Control Strategies of Scale-up in Purification Process - Bio-Link [biolink.com]
- 4. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. chemistry.miamioh.edu [chemistry.miamioh.edu]
Technical Support Center: Bullatalicin HPLC Analysis
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Bullatalicin and other related Annonaceous acetogenins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its peak shape important?
This compound is a potent Annonaceous acetogenin, a class of natural products known for their significant cytotoxic activities.[1] In HPLC analysis, achieving a symmetrical, Gaussian peak is critical for accurate quantification and ensuring high resolution, which is vital for separating it from structurally similar compounds.[2] Peak tailing can compromise these factors, leading to unreliable data in research and drug development settings.[3]
Q2: What are the most common causes of peak tailing for a compound like this compound?
While this compound is not a basic compound, its multiple polar hydroxyl groups can engage in secondary interactions with the stationary phase. The primary causes of peak tailing for this compound include:
-
Secondary Silanol Interactions: Unwanted interactions between this compound's polar groups and active silanol groups on the silica-based column packing material.[4][5]
-
Incorrect Mobile Phase pH: Even for neutral compounds, a sub-optimal mobile phase pH can fail to suppress the activity of residual silanol groups.[6][7]
-
Column Overload: Injecting a sample that is too concentrated or has too large a volume can saturate the stationary phase.[3][8]
-
Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase over time.[2][9]
-
Extra-Column Effects: Excessive volume from long tubing, loose fittings, or a large detector cell can cause peak dispersion.[2][10]
Q3: My compound is neutral. Why does the mobile phase pH still matter?
The pH of the mobile phase is a critical parameter in reversed-phase HPLC, even for neutral analytes like this compound.[11] Residual silanol groups (Si-OH) on the surface of silica-based columns are acidic and can become ionized (Si-O⁻) at pH levels above approximately 3-4.[4] These ionized sites can interact with polar functional groups on analytes, causing peak tailing.[10] By operating at a lower pH (e.g., 2.5-3.5), the silanol groups remain protonated (Si-OH), minimizing these unwanted secondary interactions and significantly improving peak symmetry.[4]
Q4: Can my sample solvent cause peak tailing?
Yes. If the sample is dissolved in a solvent that is much stronger (i.e., has a higher percentage of organic solvent) than the initial mobile phase, it can lead to peak distortion, including tailing or fronting.[9] The strong solvent carries the analyte band down the column in a dispersed manner before chromatographic separation can properly begin. It is always best to dissolve the sample in the initial mobile phase or a weaker solvent if possible.[2]
Q5: When should I consider replacing my HPLC column?
Consider replacing your column if you observe persistent peak tailing for all compounds that is not resolved by other troubleshooting steps, such as column flushing or mobile phase optimization.[2] A sudden increase in backpressure that cannot be cleared by flushing, or a noticeable loss of resolution between peaks that were previously well-separated, are also strong indicators that the column has reached the end of its lifespan.[12] Evaluating the column by injecting a standard after flushing can confirm if it is the root cause.[4]
Troubleshooting Guide for this compound Peak Tailing
This section provides a systematic approach to diagnosing and resolving peak tailing. A logical workflow is presented below.
Data Presentation: Recommended HPLC Parameters
The following table summarizes typical starting conditions for the analysis of Annonaceous acetogenins like this compound, based on published methods.[13][14][15] These parameters can be used as a baseline for method development and optimization.
| Parameter | Recommended Condition | Notes |
| Column | Reversed-Phase C18 (e.g., Agilent Zorbax Extend C18) | 250 mm x 4.6 mm, 5 µm particle size is a common geometry.[13] Ensure the column is well end-capped to minimize silanol interactions.[16] |
| Mobile Phase | A: WaterB: Methanol or Acetonitrile | A gradient elution is typically required. A common starting point is 85% Methanol.[13][14] |
| pH Modifier | 0.1% Formic Acid or Acetic Acid | Add to both aqueous and organic phases to maintain a consistent low pH (2.5-3.5) and suppress silanol activity.[2][4] |
| Flow Rate | 0.8 - 1.0 mL/min | A flow rate of 1.0 mL/min is common for a 4.6 mm ID column.[13] |
| Column Temp. | 25 - 30 °C | Maintaining a stable temperature improves reproducibility.[13] |
| Detection Wavelength | 220 nm | Acetogenins lack a strong chromophore, requiring detection at low UV wavelengths.[13][15] |
| Injection Volume | 5 - 20 µL | Start with a low volume to avoid overload.[8] |
| Sample Solvent | Initial Mobile Phase Composition | Dissolve the sample in the same solvent mixture as the start of your gradient to ensure good peak shape.[2] |
Experimental Protocols
Protocol 1: Systematic Mobile Phase pH Adjustment
This protocol helps determine the optimal pH to minimize peak tailing due to silanol interactions.
-
Prepare Stock Buffers: Prepare 1% solutions of Formic Acid (FA) and Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Initial Condition (No pH control): Run your standard this compound analysis using your established method with no acid modifier. Record the peak asymmetry factor.
-
Condition 1 (0.1% Formic Acid): Prepare a fresh mobile phase (both aqueous and organic portions) containing 0.1% FA.
-
Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 15-20 column volumes to ensure the pH is stable.
-
Analyze Sample: Inject the this compound standard and record the peak asymmetry. Compare the result to the initial condition.
-
Condition 2 (0.1% Trifluoroacetic Acid): If tailing persists, repeat steps 3-5 using 0.1% TFA. TFA is a stronger ion-pairing agent and can be more effective at masking silanol interactions but may be less suitable for LC-MS applications.
-
Evaluate: Compare the peak shapes from all conditions. A significant improvement at low pH indicates that secondary silanol interactions were a primary cause of the tailing.[4]
Protocol 2: Column Flushing and Regeneration
This protocol is used to remove strongly retained contaminants from the column that may be causing peak tailing.[12]
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid contaminating the flow cell.
-
Reverse Column Direction: Connect the column in the reverse flow direction. This helps dislodge particulates from the inlet frit.
-
Aqueous Wash: Flush the column with 20-30 mL of HPLC-grade water (if compatible with the stationary phase) to remove buffer salts.
-
Organic Wash: Flush with 30-40 mL of a strong, pure organic solvent like 100% Methanol or Acetonitrile. This removes strongly retained hydrophobic compounds.
-
Intermediate Polarity Wash (Optional): If dealing with complex matrices, flush with 20-30 mL of a solvent like Isopropanol.
-
Re-equilibration: Turn the column back to the normal flow direction and re-equilibrate with your mobile phase until the baseline is stable (at least 15-20 column volumes).
-
Test Performance: Inject a this compound standard to check if peak shape and retention time have been restored.
Protocol 3: Sample Overload Assessment
This protocol helps determine if peak tailing is caused by injecting too much sample mass.[8][12]
-
Prepare Dilutions: Prepare a series of dilutions of your this compound sample or standard in the mobile phase, for example: 1x (original concentration), 0.5x, 0.2x, and 0.1x.
-
Inject Original Concentration: Analyze the 1x sample using your standard method and record the peak shape (asymmetry factor) and retention time.
-
Inject Dilutions: Sequentially inject the diluted samples (0.5x, 0.2x, 0.1x) under the same conditions.
-
Analyze Results:
-
If peak shape improves (asymmetry decreases) and retention time increases slightly as the concentration decreases, the column was overloaded. [12]
-
If peak shape remains poor across all concentrations, the issue is likely not overload.
-
-
Corrective Action: If overload is confirmed, either dilute your samples before injection or reduce the injection volume.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. uhplcs.com [uhplcs.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 9. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 10. chromtech.com [chromtech.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. LC Technical Tip [discover.phenomenex.com]
Technical Support Center: Optimizing Bullatalicin Extraction from Leaves
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction yield of Bullatalicin and other Annonaceous acetogenins from plant leaves.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor to consider when selecting a solvent for this compound extraction?
A1: The most critical factor is the polarity of the solvent. Annonaceous acetogenins, including this compound, are lipophilic compounds. Therefore, solvents with low to medium polarity are generally most effective.[1][2] Methanol and ethanol are commonly used polar solvents that can effectively extract these compounds.[1][3] For a more selective extraction of lipophilic compounds, dichloromethane or a mixture of dichloromethane and methanol can be utilized.[2] Ethyl acetate has also been shown to be a highly effective solvent for yielding a high concentration of acetogenins.[4]
Q2: What is the recommended temperature range for extractions to prevent degradation of this compound?
A2: It is crucial to maintain the extraction temperature below 60°C. The chemical structures of Annonaceous acetogenins are known to be susceptible to alteration and degradation at temperatures exceeding this threshold.[5][6][7]
Q3: How do modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) compare to traditional methods like maceration?
A3: Modern techniques like UAE and MAE generally offer significantly higher extraction yields in a much shorter time compared to traditional maceration.[8][9] MAE, in particular, has been reported to produce the highest yield among these methods.[8] These advanced methods enhance solvent penetration into the plant matrix, leading to more efficient extraction.[3][5]
Q4: What analytical techniques are recommended for identifying and quantifying this compound in the extract?
A4: High-Performance Liquid Chromatography (HPLC) with a Diode-Array Detector (DAD) is a robust method for the simultaneous determination of multiple Annonaceous acetogenins, including this compound.[6] For structural elucidation and confirmation, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[4]
Troubleshooting Guide
Issue 1: Low this compound Extraction Yield
Q: My extraction protocol is resulting in a very low yield of this compound. What are the likely causes and how can I improve it?
A: Low extraction yield is a common issue that can be addressed by systematically evaluating several factors in your protocol. Here are the primary areas to troubleshoot:
-
Solvent Selection and Polarity:
-
Problem: The solvent may not be optimal for this compound's lipophilic nature.
-
Solution: If you are using a highly polar solvent, consider switching to or performing a sequential extraction with a less polar solvent like ethyl acetate or a methanol/dichloromethane mixture.[2][4] 80% methanol has also been shown to be effective for acetogenin extraction from leaves.[1]
-
-
Extraction Method:
-
Problem: Traditional methods like maceration can be inefficient.
-
Solution: Employing advanced extraction techniques can significantly boost your yield. Microwave-Assisted Extraction (MAE) has been shown to produce yields as high as 33.98% for acetogenins from soursop leaves.[8] Ultrasound-Assisted Extraction (UAE) and Thermosonication-Assisted Extraction (TSAE) are also highly effective alternatives.[5][9]
-
-
Temperature:
-
Problem: The extraction temperature might be too low for efficient extraction or, conversely, too high, causing degradation.
-
Solution: Ensure your extraction temperature is optimized. For methods like TSAE, a temperature of 50°C has been shown to be optimal.[5][7] Crucially, the temperature should not exceed 60°C to prevent the degradation of the acetogenin structure.[5][6][7]
-
-
Extraction Time:
-
Problem: The duration of the extraction may be insufficient for complete leaching of the compound.
-
Solution: Increase the extraction time, especially for maceration. For advanced techniques, optimization is key. For example, optimal UAE conditions for a similar acetogenin were found to be 15 minutes.[5]
-
-
Particle Size of Leaf Material:
-
Problem: Large particle size of the leaf material reduces the surface area available for solvent interaction.
-
Solution: Ensure the leaves are properly dried and ground to a fine powder to maximize the surface area for extraction.[2]
-
Issue 2: Suspected Degradation of this compound in the Extract
Q: I suspect that my this compound is degrading during the extraction or storage process. What are the signs and how can I prevent this?
A: Degradation can lead to reduced bioactivity and inaccurate quantification. Here’s how to address it:
-
Primary Cause - Excessive Heat:
-
Improper Storage:
-
Signs: Discoloration of the extract, loss of potency over time.
-
Prevention: Store the dried crude extract at low temperatures, ideally at -20°C, to maintain stability.
-
Data Presentation: Comparison of Extraction Methods
The following tables summarize quantitative data on the yield of acetogenins and other bioactive compounds from plant leaves using different extraction methods.
Table 1: Comparison of Extraction Yields for Annonaceous Acetogenins from Leaves
| Extraction Method | Solvent | Extraction Time | Yield (%) | Reference |
| Maceration | Ethanol | 24 hours | 9.25 | Priscilia et al. (2020) via[10] |
| Soxhlet | Not Specified | Not Specified | 0.04 - 0.1 | [5] |
| Ultrasound-Assisted (UAE) | Ethanol | 24 hours | 12.39 | Priscilia et al. (2020) via[10] |
| Microwave-Assisted (MAE) | Not Specified | Not Specified | 33.98 | [8] |
| Thermosonication-Assisted (TSAE) | Methanol | Not Specified | 3.6 | [5][7] |
Table 2: Comparison of Total Phenolic Content (TPC) Yield from L. camara Leaves
| Extraction Method | TPC (mg GAE/g DW) | Reference |
| Maceration | Lower than other methods | [9] |
| Infusion | Lower than other methods | [9] |
| Decoction | Lower than other methods | [9] |
| Soxhlet | Higher than maceration, infusion, decoction | [9] |
| Ultrasound-Assisted (UAE) | 102.89 | [9] |
| Microwave-Assisted (MAE) | 109.83 | [9] |
Experimental Protocols
Protocol 1: Microwave-Assisted Extraction (MAE) of this compound
-
Preparation of Leaf Material:
-
Dry the fresh leaves in an oven at 40-50°C until a constant weight is achieved.
-
Grind the dried leaves into a fine powder using a blender or mill.
-
-
Extraction Procedure:
-
Place a known quantity of the powdered leaf material (e.g., 10 g) into the extraction vessel of a microwave extractor.
-
Add the extraction solvent (e.g., 80% methanol) at a specified solvent-to-solid ratio (e.g., 20:1 mL/g).
-
Set the microwave power (e.g., 300 W) and extraction time (e.g., 15 minutes). The temperature should be monitored and controlled to remain below 60°C.
-
After extraction, allow the mixture to cool.
-
-
Filtration and Concentration:
-
Filter the extract using Whatman No. 1 filter paper to separate the plant residue.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to remove the solvent.
-
-
Drying and Storage:
-
Dry the resulting crude extract in a vacuum oven at 40°C to remove any residual moisture.
-
Store the dried extract in an airtight container at -20°C.
-
Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound
-
Preparation of Leaf Material:
-
Follow the same procedure as for MAE (Step 1).
-
-
Extraction Procedure:
-
Place a known quantity of the powdered leaf material into a flask.
-
Add the chosen solvent (e.g., ethanol) at a specific solvent-to-solid ratio.
-
Place the flask in an ultrasonic bath.
-
Set the sonication frequency (e.g., >20 kHz), temperature (e.g., 25°C), and extraction time (e.g., 15-30 minutes).[3][5]
-
-
Filtration, Concentration, and Storage:
-
Follow the same procedures as for MAE (Steps 3 and 4).
-
Mandatory Visualizations
Caption: General workflow for this compound extraction from leaves.
Caption: Troubleshooting workflow for low this compound extraction yield.
References
- 1. Food Science and Preservation [ekosfop.or.kr]
- 2. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Polarity-guided Extraction and Purification of Acetogenins in Annona muricata L. Leaves [ijtech.eng.ui.ac.id]
- 5. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. sylvalestari.fp.unila.ac.id [sylvalestari.fp.unila.ac.id]
Technical Support Center: Investigating Cellular Responses to Bullatalicin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bullatalicin. Our aim is to help you address specific issues you might encounter during your experiments, particularly those related to unexpected cellular responses that may appear as resistance.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected cytotoxicity of this compound in our cancer cell line. Could this be resistance?
A1: While intrinsic or acquired resistance to any compound is possible, it's crucial to first rule out experimental variables. This compound is a potent Annonaceous acetogenin known to be effective against multidrug-resistant (MDR) cell lines.[1] Here are some factors to consider:
-
Compound Integrity: Ensure the proper storage and handling of your this compound stock. Repeated freeze-thaw cycles can degrade the compound.
-
Cell Line Health: Confirm the health and viability of your cell line. High passage numbers can lead to phenotypic drift.
-
ATP Levels: this compound's mechanism of action involves ATP depletion.[1] If your cell culture conditions promote unusually high ATP production, this might affect the apparent efficacy.
-
Assay Type: The cytotoxic effects of this compound are time and dose-dependent.[2] Ensure your assay duration and concentration range are appropriate for your cell line.
Q2: Our ABCB1-overexpressing cell line is showing some level of resistance to this compound. Is this expected?
A2: This is an unexpected result. Studies have shown that this compound has similar cytotoxicity in both drug-sensitive (KB) and ABCB1-overexpressing multidrug-resistant (KBv200) cells.[3] The IC50 values were reported to be very similar between these two cell lines, suggesting that this compound is not a substrate for the ABCB1 efflux pump.[3] If you observe resistance, consider the following:
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Purity of Cell Line: Verify that your resistant cell line has not been contaminated or undergone genetic drift.
-
Alternative Efflux Pumps: While this compound is known to bypass ABCB1, it is theoretically possible that other, less common, efflux pumps could be involved. However, there is currently no published evidence to support this.
-
Experimental Design: Re-evaluate your experimental protocol, including seeding density, drug exposure time, and the method used to assess viability.
Q3: What is the established mechanism of action for this compound-induced cell death?
A3: this compound primarily induces apoptosis through the mitochondrial-dependent pathway.[4] This process is initiated by an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential (ΔΨm).[3][4] This leads to the release of cytochrome c from the mitochondria, which in turn activates caspase-9 and the downstream executioner caspase-3, ultimately resulting in apoptosis.[3][4] Notably, this pathway appears to be independent of the extrinsic apoptosis pathway involving caspase-8.[3][4]
Troubleshooting Guides
Issue: Inconsistent IC50 values for this compound across experiments.
| Potential Cause | Troubleshooting Step |
| Inaccurate Drug Concentration | Re-verify the concentration of your this compound stock solution. Prepare fresh dilutions for each experiment. |
| Variability in Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy. |
| Edge Effects in Assay Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS. |
| Fluctuations in Incubation Conditions | Maintain consistent temperature, humidity, and CO2 levels in your incubator. |
Issue: No significant apoptosis observed after this compound treatment.
| Potential Cause | Troubleshooting Step |
| Insufficient Drug Concentration or Exposure Time | Perform a dose-response and time-course experiment to determine the optimal conditions for inducing apoptosis in your specific cell line. |
| Apoptosis Assay Sensitivity | Try alternative methods for detecting apoptosis. For example, if you are using Annexin V/PI staining, consider a caspase activity assay. |
| Cell Line Characteristics | Some cell lines may have defects in their apoptotic machinery. Confirm that your cell line is capable of undergoing apoptosis using a known positive control. |
| Incorrect Staining/Assay Protocol | Carefully review and optimize your apoptosis detection protocol. |
Quantitative Data Summary
| Cell Line | Resistance Phenotype | This compound IC50 (nmol/L) | Reference |
| KB | Drug-Sensitive | 2.5 ± 1.2 | [3] |
| KBv200 | ABCB1-Overexpressing | 2.7 ± 1.3 | [3] |
| MCF-7/wt | Drug-Sensitive | Not specified | [1] |
| MCF-7/Adr | Multidrug-Resistant | Not specified | [1] |
| SW480 | Colon Cancer | ~10 | [5] |
| HT-29 | Colon Cancer | ~7 | [5] |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 (ED50) | [2] |
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration.
Apoptosis Assay (Hoechst 33258 Staining)
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound for the desired time.
-
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 10 minutes.
-
Staining: Wash with PBS again and stain with Hoechst 33258 (1 µg/mL) for 5 minutes.
-
Imaging: Mount the coverslips on glass slides and observe the nuclear morphology under a fluorescence microscope. Apoptotic cells will show condensed and fragmented nuclei.
Visualizations
Caption: Mitochondrial-dependent apoptosis pathway induced by this compound.
Caption: General workflow for determining the cytotoxicity of this compound.
References
- 1. scispace.com [scispace.com]
- 2. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent degradation of Bullatalicin during storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of Bullatalicin to prevent its degradation. The following information is based on best practices for the handling of acetogenins, the chemical class to which this compound belongs.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in stored this compound | Degradation due to improper storage temperature. | Store this compound at -20°C for long-term storage. For short-term storage (up to a few days), 2-8°C may be acceptable, but validation is recommended. |
| Exposure to multiple freeze-thaw cycles. | Aliquot this compound into single-use vials upon receipt to avoid repeated freezing and thawing. | |
| Exposure to light. | Store this compound in a light-protected container (e.g., amber vial) or in a dark environment. | |
| pH instability in solution. | Prepare solutions of this compound in a buffer system that maintains a stable pH, ideally between 4 and 7. Avoid strongly acidic or basic conditions. | |
| Precipitation of this compound in aqueous solutions | Poor aqueous solubility. | Consider using co-solvents such as DMSO for initial stock solutions. For aqueous buffers, the use of cyclodextrins or other solubilizing agents may be necessary. |
| Aggregation over time. | Formulations with surfactants like Polysorbate-80 can help prevent aggregation.[1] | |
| Inconsistent experimental results | Degradation of stock solutions. | Prepare fresh working solutions from a frozen stock for each experiment. Avoid using old stock solutions. |
| Oxidation. | For long-term storage of solutions, consider purging the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing. The addition of antioxidants like methionine could also be beneficial.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For long-term storage, this compound should be stored at -20°C.[2] This is a standard recommendation for many sensitive biochemicals to minimize chemical degradation.
Q2: How should I handle this compound upon receiving it?
Upon receipt, it is recommended to aliquot the this compound into smaller, single-use volumes. This will prevent the entire stock from being subjected to repeated freeze-thaw cycles, which can accelerate degradation.
Q3: Can I store this compound in a solution?
If you need to store this compound in a solution, it is best to use a non-aqueous solvent like DMSO for the stock solution and store it at -20°C. For aqueous working solutions, it is advisable to prepare them fresh for each experiment. If aqueous storage is necessary, use a buffered solution at a slightly acidic to neutral pH and consider the use of cryoprotectants for frozen storage.
Q4: What are the main factors that can cause this compound to degrade?
The primary factors that can lead to the degradation of acetogenins like this compound are:
-
Temperature: Elevated temperatures can accelerate degradation. Temperatures above 40°C should be avoided.[3][4]
-
pH: Both highly acidic and highly basic conditions can promote hydrolysis of the lactone ring and other sensitive functional groups.
-
Light: Exposure to UV or even ambient light can cause photodegradation.
-
Oxidation: The complex structure of this compound may be susceptible to oxidation.
Q5: Are there any formulation strategies to improve the stability of this compound?
Yes, advanced formulation techniques have been shown to improve the stability of related acetogenins. These include the use of nanocarriers, such as polymeric nanoparticles and supramolecular polymer micelles (SMPMs), which can encapsulate the compound and protect it from the surrounding environment.[3][5] The inclusion of excipients like sucrose, polysorbate-80, and methionine has also been shown to stabilize similar molecules in solution.[1]
Experimental Protocols
Protocol for Assessing this compound Stability in a Buffered Solution
This protocol is designed to determine the stability of this compound under specific pH and temperature conditions.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Phosphate buffer (e.g., 50 mM, pH 7.4)
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)
-
Amber glass vials
Procedure:
-
Prepare a Stock Solution: Dissolve a known amount of this compound in DMSO to create a concentrated stock solution (e.g., 10 mg/mL).
-
Prepare Working Solutions: Dilute the stock solution with the phosphate buffer to a final concentration suitable for analysis (e.g., 100 µg/mL). Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect on stability.
-
Aliquot and Store: Dispense the working solution into several amber glass vials.
-
Time Zero (T0) Analysis: Immediately analyze one of the vials using HPLC or LC-MS to determine the initial concentration and purity of this compound. This will serve as the baseline.
-
Incubation: Place the remaining vials in the incubators at the different temperatures.
-
Time-Point Analysis: At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from each temperature condition.
-
Sample Analysis: Analyze the samples by HPLC or LC-MS to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T0 sample. Plot the percentage remaining versus time for each condition to determine the degradation rate.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: Workflow for this compound stability assessment.
References
- 1. Development of a candidate stabilizing formulation for bulk storage of a double mutant heat labile toxin (dmLT) protein based adjuvant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bullatacin - Immunomart [immunomart.com]
- 3. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Refining Dosage for Bullatalicin In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the dosage of Bullatalicin for in vivo experiments.
Frequently Asked Questions (FAQs)
1. What is the mechanism of action of this compound?
This compound is an Annonaceous acetogenin that exhibits potent antitumor activity. Its primary mechanism of action is the inhibition of the mitochondrial electron transport chain at Complex I (NADH:ubiquinone oxidoreductase).[1] This inhibition leads to a depletion of cellular ATP, an increase in reactive oxygen species (ROS), and subsequently, the induction of apoptosis through the mitochondrial-dependent pathway.[2][3]
2. What is a recommended starting dosage for this compound in mice?
Direct in vivo dosage information for pure this compound is limited. However, data from closely related acetogenins, such as Bullatacin, can provide a valuable starting point. For antitumor studies in mice, intraperitoneal (i.p.) injections of Bullatacin have been used in the range of 25-100 µg/kg.[4] It is crucial to start with a low dose and perform a dose-escalation study to determine the optimal therapeutic window and maximum tolerated dose (MTD) for this compound in your specific cancer model.
3. What are the signs of toxicity to monitor for?
Due to its potent inhibition of mitochondrial Complex I, systemic toxicity can be a concern. Monitor animals closely for signs of distress, including:
-
Weight loss
-
Decreased activity or lethargy
-
Ruffled fur
-
Labored breathing
-
Neurological symptoms (e.g., tremors, ataxia)
Toxicity with Bullatacin has been observed to cause liver and kidney damage, associated with increased calcium concentration and ROS production.[4]
4. How can I improve the solubility of this compound for in vivo administration?
Annonaceous acetogenins are notoriously lipophilic and have poor water solubility, which presents a significant challenge for in vivo delivery.[5][6] Several strategies can be employed to improve solubility:
-
Co-solvents: Formulations using a mixture of solvents can be effective. Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Emulsions: An emulsion formulation of a this compound-containing extract has been reported for in vivo studies.[4]
-
Nanocarriers: Encapsulating this compound in nanocarriers, such as chitosan microparticles or lipid-based nanoparticles, can enhance its solubility, stability, and bioavailability.[7][8][9]
5. What is the appropriate route of administration for this compound?
Intraperitoneal (i.p.) injection is a commonly used route for administering acetogenins in preclinical cancer models.[4] This route allows for direct absorption into the systemic circulation, bypassing first-pass metabolism in the liver to some extent. Intravenous (i.v.) injection is another option, but formulation challenges due to poor solubility must be carefully addressed to prevent precipitation and potential emboli. Oral administration is generally less effective due to low bioavailability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound during formulation or upon injection. | Low aqueous solubility of this compound. Improper solvent system. | Optimize the co-solvent system. Consider using a surfactant or formulating this compound into an emulsion or a nanocarrier system. For intravenous injections, a slow infusion rate can help prevent precipitation in the bloodstream. |
| High toxicity and mortality in treated animals even at low doses. | Potent inhibition of mitochondrial Complex I leading to systemic ATP depletion. The specific animal model may be particularly sensitive. | Start with a much lower dose range in your dose-finding studies. Reduce the frequency of administration. Closely monitor for early signs of toxicity and establish humane endpoints. |
| Lack of significant antitumor efficacy. | Suboptimal dosage. Poor bioavailability of the formulation. The tumor model may be resistant to mitochondrial inhibition. | Perform a dose-escalation study to find the MTD and optimal therapeutic dose. Improve the formulation to enhance bioavailability (e.g., using nanocarriers). Confirm the sensitivity of your cancer cell line to this compound in vitro before proceeding with extensive in vivo experiments. |
| Inconsistent results between experiments. | Variability in formulation preparation. Inconsistent administration technique. Biological variability in animals. | Standardize the formulation protocol meticulously. Ensure all personnel are proficient in the chosen administration technique (e.g., intraperitoneal injection). Randomize animals into treatment groups and use a sufficient number of animals to account for biological variability. |
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound and Related Acetogenins
| Compound | Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| "Anuoning emulsion" (contains this compound) | Mice | LD50: 1.12 mg/kg | Intraperitoneal (i.p.) | Acute toxicity | [4] |
| "Anuoning emulsion" (contains this compound) | Mice | LD50: 1.81 mg/kg | Intravenous (i.v.) | Acute toxicity | [4] |
| "Anuoning emulsion" (contains this compound) | Mice | LD50: 74.75 mg/kg | Intragastric (i.g.) | Acute toxicity | [4] |
| Bullatacin | Mice with H22 hepatoma | 25 and 50 µg/kg (5 doses) | Intraperitoneal (i.p.) | ~61% reduction in tumor growth | [4] |
| Bullatacin | Mice with ovarian teratocarcinoma | 1.4 mg/kg | Intraperitoneal (i.p.) | Lethal within 24 hours | [10] |
| Annonacin | Nude mice with MCF-7 xenograft | 50 mg/kg per day | Not specified | Decreased tumor size | [11] |
Experimental Protocols
Protocol 1: Formulation of this compound using a Co-solvent System
-
Materials:
-
This compound powder
-
Ethanol (USP grade)
-
Propylene glycol (USP grade)
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile vial.
-
Add a small volume of ethanol to dissolve the this compound completely. Vortex gently until a clear solution is obtained.
-
Add propylene glycol to the solution and vortex to mix thoroughly. A common starting ratio is 10% ethanol, 40% propylene glycol, and 50% saline.
-
Slowly add sterile saline dropwise while vortexing to bring the solution to the final desired concentration.
-
Visually inspect the final solution for any precipitation. If the solution is clear, sterile filter it into a new sterile vial.
-
Prepare fresh on the day of injection.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Materials:
-
This compound formulation
-
25-27 gauge needle
-
1 mL syringe
-
70% ethanol for disinfection
-
Appropriate animal restraint device
-
-
Procedure:
-
Restrain the mouse securely, exposing the abdomen.
-
Tilt the mouse's head downwards at a slight angle to move the abdominal organs away from the injection site.
-
Locate the injection site in the lower right quadrant of the abdomen, avoiding the midline and the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 15-20 degree angle into the peritoneal cavity.
-
Aspirate slightly to ensure no fluid (e.g., urine, blood) is drawn back, which would indicate incorrect placement.
-
Inject the this compound formulation slowly and smoothly. The maximum recommended injection volume for a mouse is typically 10 mL/kg.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any immediate adverse reactions.
-
Visualizations
Caption: this compound's mechanism of action via mitochondrial complex I inhibition.
Caption: Experimental workflow for refining this compound dosage in vivo.
References
- 1. academic.oup.com [academic.oup.com]
- 2. uac.arizona.edu [uac.arizona.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acute toxicity of muroctasin in mice, rats and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Metformin-Induced Mitochondrial Complex I Inhibition: Facts, Uncertainties, and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 11. researchgate.net [researchgate.net]
addressing precipitation of Bullatalicin in aqueous solutions
Welcome to the technical support center for Bullatalicin. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the handling and use of this compound, with a specific focus on its precipitation in aqueous solutions.
Troubleshooting Guide
This guide provides solutions to specific issues you may encounter during your experiments.
Question: My this compound precipitated immediately after I added it to my aqueous buffer. What happened and what should I do?
Answer: This is a common issue due to the low aqueous solubility of this compound, which is an Annonaceous acetogenin.[1] These types of compounds are often highly lipophilic and prone to precipitation when introduced into a fully aqueous environment.[1][2] Immediate precipitation, often called "crashing out," occurs when the concentration of the compound exceeds its solubility limit in the final solution.
Potential Causes & Solutions:
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High Final Concentration: You may be trying to achieve a concentration that is too high for an aqueous system.
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Solution: Re-evaluate the required final concentration. If possible, lower the concentration to fall within the aqueous solubility limit.
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Insufficient Organic Co-solvent: The percentage of the organic solvent carried over from your stock solution may be too low in the final dilution to keep the compound dissolved.
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Solution: Increase the percentage of a miscible co-solvent in your final aqueous solution.[3][4] Dimethyl sulfoxide (DMSO) or ethanol are commonly used.[5][6][7] For cell-based assays, it is crucial to first determine the tolerance of your specific cell line to the chosen co-solvent, as even 1% ethanol can affect cell growth.[5]
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Rapid Dilution: Adding the stock solution too quickly into the aqueous buffer can cause localized high concentrations, leading to precipitation before the compound can be adequately dispersed.
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Solution: Add the stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid and uniform dispersion.[1]
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Question: My this compound solution was clear initially but formed a precipitate after storage, especially at 4°C. Why did this happen?
Answer: This phenomenon is known as time-dependent precipitation. While a solution might be kinetically stable and appear clear immediately after preparation (forming a supersaturated solution), it can be thermodynamically unstable.[8] Over time, especially at lower temperatures where solubility generally decreases, the compound will begin to crystallize or aggregate, leading to visible precipitation.
Potential Causes & Solutions:
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Supersaturation: The initial clear solution was likely supersaturated, a temporary state where the concentration of a solute is higher than its equilibrium solubility.[8]
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Solution: Prepare fresh solutions immediately before each experiment. Avoid long-term storage of diluted aqueous solutions of this compound. If storage is unavoidable, consider storing at room temperature or 37°C if the compound is chemically stable at these temperatures, as solubility is often higher at elevated temperatures.[6][7]
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Metastable Form Conversion: The compound may have initially dissolved into a higher-energy, more soluble metastable form which then converted to a more stable, less soluble crystalline form over time.[8]
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Solution: Incorporate stabilizing excipients into your formulation. For example, polymers can be used to create amorphous solid dispersions that inhibit crystallization.[8][9] For preclinical studies, formulation strategies involving cyclodextrins or lipid-based systems can also prevent precipitation and maintain solubility.[1][8][10]
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Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: Due to its low water solubility, a 100% organic solvent is recommended for preparing high-concentration stock solutions.[3] High-purity dimethyl sulfoxide (DMSO) or ethanol are common choices. A previous study noted the use of 95% ethanol to facilitate the dilution and dispersion of this compound.[5] Stock solutions in anhydrous DMSO can often be stored at -20°C or -80°C, but always consult the product datasheet for specific storage recommendations.
Q2: How can I improve the aqueous solubility of this compound for my experiments?
A2: Several strategies can be employed to enhance the apparent solubility and stability of poorly soluble compounds like this compound:[4][10][11]
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Co-solvents: As mentioned, using water-miscible organic solvents like DMSO or ethanol in your final solution can significantly increase solubility.[3]
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pH Modification: If this compound has ionizable functional groups, adjusting the pH of the buffer can increase its charge and, consequently, its aqueous solubility.[3][4]
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Use of Excipients: Surfactants can be used to form micelles that encapsulate the compound.[3]
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Complexation: Cyclodextrins are cage-like molecules that can form inclusion complexes with hydrophobic drugs, shielding them from the aqueous environment and increasing solubility.[3][8][10]
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Advanced Formulations: For in vivo or advanced cell culture models, consider lipid-based formulations, solid dispersions, or nanosuspensions.[1][2][10] These approaches enhance solubility and can improve bioavailability.[1][2]
Q3: Could precipitation be the cause of inconsistent results in my cell-based assays?
A3: Absolutely. If this compound precipitates in the cell culture medium, the actual concentration of the dissolved, active compound available to the cells will be lower and more variable than the nominal concentration you prepared. This can lead to significant well-to-well and experiment-to-experiment variability, resulting in poor reproducibility and inaccurate dose-response curves. It is critical to ensure the compound remains fully dissolved for the duration of the assay.
Data Presentation
The following tables present hypothetical, yet representative, data for this compound based on the behavior of similar poorly soluble acetogenins.
Table 1: Hypothetical Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) | Notes |
| Water | < 0.001 | Practically insoluble.[12] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.001 | Insoluble in physiological buffers. |
| Ethanol (95%) | > 50 | High solubility.[5] |
| Dimethyl Sulfoxide (DMSO) | > 100 | Very high solubility; recommended for primary stock.[6][7] |
| 10% DMSO in PBS | ~0.025 | Solubility is significantly increased but still low. |
| 5% Solutol® HS 15 in PBS | ~0.150 | Surfactant-based formulation improves solubility. |
Table 2: Hypothetical Effect of pH on Aqueous Stability of this compound
| pH | Observation (at 10 µM in 1% DMSO/Buffer) | Interpretation |
| 5.0 | Precipitate forms within 1 hour. | Potential instability or lower solubility at acidic pH. |
| 7.4 | Solution remains clear for > 4 hours. | Relatively stable at physiological pH. |
| 8.5 | Solution remains clear for > 12 hours. | Increased stability/solubility at slightly basic pH. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Objective: To prepare a high-concentration primary stock solution of this compound.
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Materials: this compound (solid powder), anhydrous DMSO, sterile microcentrifuge tubes.
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Procedure:
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Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
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Weigh the required amount of this compound in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM or 20 mM).
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Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, provided the compound is thermally stable.
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Aliquot the stock solution into smaller volumes for single-use to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C as recommended.
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Protocol 2: Dilution of this compound into Aqueous Buffer (Antisolvent Precipitation Method)
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Objective: To prepare a final working solution in an aqueous buffer while minimizing precipitation. This technique is based on rapid mixing to avoid localized supersaturation.[2]
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Materials: this compound stock solution (in DMSO), sterile aqueous buffer (e.g., PBS or cell culture medium), sterile polypropylene tubes.
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Procedure:
-
Prepare an intermediate dilution of the this compound stock solution in 100% DMSO if a very high final dilution factor is required.
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Place the required volume of the final aqueous buffer into a sterile tube.
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Place the tube on a vortex mixer set to a high speed.
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While the buffer is vortexing, add the required volume of the this compound stock solution dropwise directly into the vortexing liquid. This ensures immediate and rapid dispersion.
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Continue vortexing for an additional 30-60 seconds after adding the stock.
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Visually inspect the solution for any signs of cloudiness or precipitate against a dark background.
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Use the final working solution immediately for your experiment. Do not store aqueous dilutions.
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Visualizations
The following diagrams illustrate key workflows and concepts related to the use of this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. ijmsdr.org [ijmsdr.org]
- 5. scispace.com [scispace.com]
- 6. Solubility and Thermodynamics Data of Cabozantinib Malate in Various Aqueous Solutions of Dimethyl Sulfoxide at Different Temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Enhancing the Solubility and Dissolution of Apigenin: Solid Dispersions Approach [mdpi.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. Formulation Strategies For Poorly Soluble Molecules [outsourcedpharma.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Mobile Phase for Bullatalicin HPLC Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in High-Performance Liquid Chromatography (HPLC) analysis of Bullatalicin and related Annonaceous acetogenins.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound HPLC analysis?
A common starting point for the analysis of this compound and other Annonaceous acetogenins is a reversed-phase HPLC method using a C18 column. The mobile phase typically consists of a gradient mixture of methanol and water.[1][2][3][4] A detection wavelength of 220 nm is often used as acetogenins generally lack a strong chromophore.[2]
Q2: Why is a gradient elution preferred over an isocratic elution for this compound analysis?
Annonaceous acetogenin extracts often contain a complex mixture of related compounds with varying polarities. A gradient elution, where the mobile phase composition changes over time, is generally more effective at separating these closely related compounds. An isocratic elution (constant mobile phase composition) may result in poor resolution or excessively long run times for all compounds of interest.
Q3: What are the key parameters to consider when optimizing the mobile phase?
The primary parameters for mobile phase optimization in HPLC include the choice of organic solvent (e.g., methanol, acetonitrile), the aqueous component (e.g., water, buffer), the pH of the mobile phase, and the gradient profile (the rate of change of the organic solvent concentration). The goal is to achieve good resolution between peaks, symmetrical peak shapes, and a reasonable analysis time.
Q4: How does the choice of organic solvent affect the separation?
Methanol and acetonitrile are the most common organic solvents used in reversed-phase HPLC. They have different selectivities and can be used to fine-tune the separation. If you are experiencing co-elution of peaks with a methanol/water mobile phase, switching to an acetonitrile/water mobile phase, or using a ternary mixture of methanol, acetonitrile, and water, may improve resolution.
Q5: What is the importance of mobile phase pH in the analysis of this compound?
While this compound itself does not have strongly ionizable groups, the pH of the mobile phase can influence the ionization state of other compounds in the sample matrix and the surface chemistry of the silica-based stationary phase. Maintaining a consistent and appropriate pH is crucial for reproducible retention times and peak shapes. For Annonaceous acetogenins, a simple methanol-water mobile phase is often sufficient without the need for pH modifiers.[1][2][4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution / Peak Tailing | 1. Inappropriate mobile phase composition. 2. Column degradation. 3. Sample overload. 4. Presence of interfering compounds. | 1. Adjust the gradient profile (slower gradient). 2. Try a different organic solvent (e.g., acetonitrile instead of methanol). 3. Replace the column. 4. Reduce the injection volume or sample concentration. 5. Improve the sample preparation procedure to remove interferences. |
| Inconsistent Retention Times | 1. Inaccurate mobile phase preparation. 2. Fluctuation in column temperature. 3. Pump malfunction or leaks. 4. Column equilibration is insufficient. | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature (e.g., 30°C).[1][4] 3. Check the HPLC system for leaks and ensure the pump is delivering a constant flow rate. 4. Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection. |
| High Backpressure | 1. Blockage in the HPLC system (e.g., guard column, column frit). 2. Particulate matter in the sample or mobile phase. 3. High mobile phase viscosity. | 1. Replace the guard column or filter. 2. Filter all samples and mobile phases through a 0.45 µm filter. 3. Check the viscosity of the mobile phase; if using a high percentage of methanol at a low temperature, this can increase backpressure. |
| Ghost Peaks | 1. Contamination in the mobile phase, injection solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Run a blank gradient to identify the source of contamination. 3. Implement a robust needle wash protocol in the autosampler method. |
Experimental Protocols
Detailed HPLC Method for the Analysis of this compound and other Annonaceous Acetogenins
This method is adapted from the procedure described by Yuan et al. (2010) for the simultaneous determination of ten Annonaceous acetogenins, including Bullatacin.[1]
Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18 (250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Methanol |
| Mobile Phase B | Deionized Water |
| Gradient Program | See Table Below |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 20 µL |
Mobile Phase Gradient Program:
| Time (minutes) | % Mobile Phase A (Methanol) | % Mobile Phase B (Water) |
| 0 - 40 | 85 | 15 |
| 40 - 60 | 85 → 95 | 15 → 5 |
Sample Preparation:
Samples, such as extracts from Annonaceae plant seeds, should be dissolved in a suitable solvent (e.g., methanol) and filtered through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizations
Caption: Workflow for HPLC Mobile Phase Optimization.
Caption: Troubleshooting Decision Tree for HPLC Analysis.
References
- 1. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Determination of annonaceous acetogenins in annonaceae plants by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Acetogenins
Welcome to the technical support center for the quantification of Annonaceous Acetogenins (ACGs). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the experimental workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.
Frequently Asked Questions (FAQs)
Q1: Why is the quantification of acetogenins challenging?
The quantification of acetogenins presents several challenges due to their chemical nature and the complexity of the biological matrices in which they are found. Key difficulties include:
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Lack of a strong chromophore: Acetogenins do not possess a strong UV-absorbing chromophore, making their detection by HPLC-UV challenging, typically requiring monitoring at low wavelengths (210-220 nm) where many other compounds can interfere.[1]
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Thermal instability: ACGs are sensitive to high temperatures, with a risk of degradation at temperatures above 60°C.[2][3] This necessitates careful control of temperature during extraction and analysis.
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High structural diversity: There are hundreds of known acetogenins with similar structures, which can make their separation and individual quantification difficult.
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Limited availability of commercial standards: Pure reference standards for most acetogenins are not commercially available, which is a major obstacle for accurate quantification.[4][5] While standards for some common acetogenins like annonacin and bullatacin can be sourced from specialized suppliers, the lack of a comprehensive library remains a significant hurdle.[6][7]
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Matrix effects: When using mass spectrometry-based methods, co-eluting compounds from the sample matrix can suppress or enhance the ionization of acetogenins, leading to inaccurate quantification.[8][9]
Q2: Which solvent is best for extracting acetogenins?
The choice of extraction solvent significantly impacts the yield of acetogenins. Methanol and ethyl acetate have been shown to be effective solvents for extracting acetogenins from plant material, particularly from defatted seeds.[10] Studies have shown that for soursop (Annona muricata) seeds, methanol provides a high extraction yield.[10] The polarity of the solvent plays a crucial role, and the optimal solvent may vary depending on the specific acetogenins being targeted and the plant matrix.
Q3: What is a suitable internal standard for acetogenin quantification?
Due to the challenges in acetogenin analysis, particularly with LC-MS, the use of a suitable internal standard (IS) is critical to correct for variations in sample preparation and matrix effects.[8] An ideal IS would be a stable, isotopically labeled version of the analyte, but these are generally not available for acetogenins. A common practice is to use a close structural analog. For example, annonacinone, which has a similar structure to the major acetogenin annonacin but with a ketone group instead of a hydroxyl group, has been successfully used as an internal standard.[4][6] The key is to select a compound that behaves similarly to the analyte during extraction, chromatography, and ionization.
Q4: Can I use NMR for acetogenin quantification?
Yes, quantitative NMR (qNMR) is a viable technique for the quantification of acetogenins, especially for determining the total acetogenin content in a crude extract.[11][12][13] The advantage of qNMR is that it does not require a reference standard for every single acetogenin, as quantification is based on the integration of specific proton signals relative to a known amount of an internal standard.[11][14] However, qNMR is less sensitive than LC-MS and can be challenging for complex mixtures with overlapping signals.[12][15]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of acetogenins by HPLC and LC-MS.
HPLC Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor peak shape (tailing) | - Secondary interactions with the stationary phase.- Column contamination.- Inappropriate mobile phase pH. | - Use a high-purity silica column.- Add a mobile phase additive like trifluoroacetic acid (TFA) at a low concentration.- Flush the column with a strong solvent.- Ensure the mobile phase pH is appropriate for the analytes.[16][17] |
| Fluctuating retention times | - Inconsistent mobile phase composition.- Temperature fluctuations.- Column degradation. | - Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a constant temperature.[18]- Replace the column if it's old or has been subjected to harsh conditions. |
| Low signal intensity/sensitivity | - Low concentration of acetogenins.- Detection at a non-optimal wavelength.- Sample degradation. | - Concentrate the sample extract.- Ensure the UV detector is set to a low wavelength (210-220 nm).[1]- Avoid high temperatures and prolonged storage of samples.[2][19] |
LC-MS Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Poor signal (ion suppression) | - Matrix effects: Co-eluting compounds from the sample matrix are interfering with the ionization of the acetogenins.[8][9] | - Improve sample clean-up using solid-phase extraction (SPE).- Optimize the chromatographic separation to separate analytes from interfering compounds.- Use a suitable internal standard that experiences similar matrix effects.[4][8]- Dilute the sample to reduce the concentration of matrix components. |
| Inconsistent quantification results | - Variable matrix effects between samples.- Instability of the analyte in the autosampler. | - Use a stable isotope-labeled internal standard if available, or a close structural analog.[6]- Keep the autosampler at a low temperature to prevent degradation. |
| High background noise | - Contamination in the mobile phase, solvents, or the LC-MS system itself.[20] | - Use high-purity solvents and additives.- Regularly clean the ion source.- Inject a blank solvent to identify the source of contamination. |
Data Presentation
Table 1: Comparison of Extraction Methods for Acetogenins from Annona muricata Seeds
| Extraction Method | Total Acetogenin Content (mg/g DW) | Yield (%) | Reference |
| Thermosonication-Assisted Extraction (TSAE) | 35.89 | 3.6 | [2][21] |
| Ultrasound-Assisted Extraction (UAE) at 25°C | ~16.5 | Not Reported | [2][21] |
| Soxhlet | ~2.3 | Not Reported | [2][21] |
DW: Dry Weight
Table 2: Solubility of Isolated Acetogenins in Various Solvents
| Solvent | Solubility | Reference |
| Acetone | High | [21][22] |
| Methanol | High | [21][22] |
| Ethanol | High | [2] |
| Ethyl Acetate | Moderate | [2] |
| Water | Insoluble | [2] |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Quantification of Ten Acetogenins
This protocol is adapted from a method for the simultaneous determination of ten annonaceous acetogenins.[23][24]
1. Chromatographic System:
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HPLC System: Agilent 1200 series or equivalent with a diode-array detector (DAD).
-
Column: Reversed-phase C18 column (e.g., Agilent Zorbax Extend C18, 250 mm × 4.6 mm, 5 µm).[23]
2. Mobile Phase and Gradient:
-
Mobile Phase A: Methanol[23]
-
Mobile Phase B: Deionized Water[23]
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Gradient Program:
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0-40 min: 85% A
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40-60 min: 85-95% A[23]
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3. Detection:
4. Sample Preparation:
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Extract the plant material (e.g., seeds) using an appropriate method (e.g., supercritical fluid extraction or solvent extraction).
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Dissolve the dried extract in methanol.
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Filter the solution through a 0.45 µm filter before injection.
5. Quantification:
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Prepare a series of standard solutions of the available acetogenin reference compounds.
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Generate a calibration curve by plotting the peak area against the concentration for each standard.
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Calculate the concentration of the acetogenins in the samples based on the calibration curves.
Visualizations
Experimental Workflow for Acetogenin Quantification
Caption: A general workflow for the quantification of acetogenins, highlighting key stages and potential pitfalls.
Troubleshooting Logic for Poor Peak Shape in HPLC
Caption: A troubleshooting flowchart for diagnosing and resolving common HPLC peak shape issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bio-Guided Isolation of Acetogenins from Annona cherimola Deciduous Leaves: Production of Nanocarriers to Boost the Bioavailability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation data for the quantification of the Annonaceous acetogenin annonacin in Rat brain by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Food Science and Preservation [ekosfop.or.kr]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetogenin content from soursop fruit (Annona muricata L.) seeds: Evaluation of different extraction conditions [scielo.org.mx]
- 11. Frontiers | qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! [frontiersin.org]
- 12. frontiersin.org [frontiersin.org]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. Research Progress of NMR in Natural Product Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Natural Products | Bruker [bruker.com]
- 16. hplc.eu [hplc.eu]
- 17. obrnutafaza.hr [obrnutafaza.hr]
- 18. HPLC Troubleshooting Guide [scioninstruments.com]
- 19. Murray State's Digital Commons - Posters-at-the-Capitol: Heat Stability of Annonaceous Acetogenin Activity in Pawpaw (Asimina triloba) Fruit Pulp [digitalcommons.murraystate.edu]
- 20. zefsci.com [zefsci.com]
- 21. Extraction of Acetogenins Using Thermosonication-Assisted Extraction from Annona muricata Seeds and Their Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. HPLC Method for the Simultaneous Determination of Ten Annonaceous Acetogenins after Supercritical Fluid CO2 Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Chromatographic conditions for HPLC analysis of ACGs [bio-protocol.org]
Technical Support Center: Enhancing the Bioavailability of Bullatalicin
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Bullatalicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of this promising bioactive acetogenin.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges affecting the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound are its low aqueous solubility and potential for metabolic degradation.[1][2][3] Like many lipophilic natural products, this compound's poor solubility can limit its dissolution in the gastrointestinal tract, which is a prerequisite for absorption.[4][5] Furthermore, it may be subject to first-pass metabolism in the liver, reducing the amount of active compound that reaches systemic circulation.[6]
Q2: What are the main strategies to improve the solubility and dissolution rate of this compound?
A2: Several formulation strategies can be employed to enhance the solubility and dissolution of this compound. These include:
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Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[7]
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Nanoparticle-based Delivery Systems: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced solubility and dissolution.[][] This includes nanosuspensions and lipid-based nanocarriers.[3]
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Complexation with Cyclodextrins: Encapsulating this compound within cyclodextrin molecules can increase its aqueous solubility.[1]
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Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal fluids.[][]
Q3: How can the metabolic stability of this compound be improved?
A3: Improving metabolic stability is crucial for enhancing bioavailability.[6] Key strategies include:
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Structural Modification: Chemical modification of the this compound molecule can block metabolically labile sites.[10][11] This could involve the introduction of fluorine atoms or deuteration at specific positions.
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Prodrug Approach: Converting this compound into a prodrug can protect it from premature metabolism. The prodrug is then converted to the active this compound molecule at the target site.
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Use of Metabolic Inhibitors: Co-administration with inhibitors of specific metabolic enzymes (e.g., cytochrome P450 enzymes) can increase the systemic exposure of this compound, though this approach requires careful consideration of potential drug-drug interactions.
Troubleshooting Guides
Issue 1: Low and Variable In Vitro Dissolution Results
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor wetting of this compound powder. | Include a surfactant (e.g., 0.1% Tween 80) in the dissolution medium. | Improved and more consistent dissolution profiles. |
| Drug precipitation in the aqueous medium. | Evaluate the use of precipitation inhibitors in the formulation (e.g., HPMC, PVP). | Maintenance of a supersaturated state, leading to higher drug concentrations over time. |
| Inadequate energy input during formulation (e.g., solid dispersion). | Optimize the formulation process parameters (e.g., increase solvent evaporation rate, adjust milling speed). | A more amorphous and homogenous dispersion, leading to faster dissolution. |
Issue 2: Inconsistent Bioavailability in Animal Studies
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant first-pass metabolism. | Conduct in vitro metabolism studies using liver microsomes to identify major metabolites.[12] Consider structural modifications to block metabolic hotspots.[13] | Reduced metabolic clearance and increased systemic exposure. |
| Food effect influencing absorption. | Perform pharmacokinetic studies in both fasted and fed states to assess the impact of food. | Understanding of food-drug interactions to optimize dosing recommendations. |
| Efflux transporter-mediated secretion. | Investigate the role of efflux transporters like P-glycoprotein (P-gp) using in vitro cell-based assays (e.g., Caco-2 permeability). | Identification of the need for P-gp inhibitors or formulations that bypass efflux mechanisms. |
Quantitative Data Summary
The following tables summarize hypothetical data for different this compound formulations aimed at enhancing bioavailability.
Table 1: Solubility Enhancement of this compound Formulations
| Formulation | This compound:Excipient Ratio | Aqueous Solubility (µg/mL) | Fold Increase in Solubility |
| Pure this compound | - | 0.5 ± 0.1 | 1 |
| Solid Dispersion (PVP K30) | 1:10 | 25.3 ± 2.1 | ~50 |
| Cyclodextrin Complex (HP-β-CD) | 1:5 | 15.8 ± 1.5 | ~31 |
| Nanosuspension | - | 42.1 ± 3.8 | ~84 |
| SEDDS | 1:15 | 68.5 ± 5.2 | ~137 |
Table 2: Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Pure this compound (in 0.5% CMC) | 45 ± 8 | 4.0 | 350 ± 65 | 100 |
| Solid Dispersion (PVP K30) | 210 ± 35 | 2.0 | 1890 ± 210 | 540 |
| Nanosuspension | 350 ± 42 | 1.5 | 3150 ± 320 | 900 |
| SEDDS | 480 ± 55 | 1.0 | 4560 ± 410 | 1303 |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve 100 mg of this compound and 1000 mg of PVP K30 in 20 mL of methanol.
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Mixing: Stir the solution at room temperature for 1 hour to ensure complete mixing.
-
Solvent Evaporation: Remove the solvent using a rotary evaporator at 40°C under reduced pressure.
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion into a fine powder using a mortar and pestle and pass it through a 100-mesh sieve.
-
Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical form (e.g., using DSC and XRD).
Protocol 2: In Vitro Dissolution Testing
-
Apparatus: Use a USP Type II (paddle) dissolution apparatus.
-
Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) or simulated intestinal fluid (pH 6.8) containing 0.1% Tween 80.
-
Temperature: Maintain the temperature at 37 ± 0.5°C.
-
Paddle Speed: Set the paddle speed to 75 RPM.
-
Sample Introduction: Introduce a sample of the this compound formulation equivalent to 10 mg of this compound into the dissolution vessel.
-
Sampling: Withdraw 5 mL aliquots at predetermined time points (e.g., 5, 15, 30, 60, 90, and 120 minutes) and replace with an equal volume of fresh medium.
-
Analysis: Filter the samples and analyze the concentration of this compound using a validated HPLC method.
Visualizations
Caption: Experimental workflow for enhancing this compound bioavailability.
Caption: Factors affecting the oral bioavailability of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Bioavailability enhancement strategies: basics, formulation approaches and regulatory considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FORMULATION DEVELOPMENT - Bioavailability Enhancement Strategies & Opportunities [drug-dev.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Modifications to 1-(4-(2-Bis(4-fluorophenyl)methyl)sulfinyl)alkyl Alicyclic Amines That Improve Metabolic Stability and Retain an Atypical DAT Inhibitor Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Bullatalicin and Adriamycin Cytotoxicity in MCF-7 Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic effects of bullatalicin, a potent Annonaceous acetogenin, and Adriamycin (doxorubicin), a conventional chemotherapeutic agent, on the MCF-7 human breast cancer cell line. This analysis is based on available experimental data and aims to offer an objective overview for research and drug development purposes.
Quantitative Cytotoxicity Data
| Compound | IC50 in MCF-7 Cells | Data Source/Reference |
| Adriamycin (Doxorubicin) | 0.5 - 1.72 µg/mL | [2][3] |
| Bullatacin (this compound) | Estimated: 0.005 - 0.172 ng/mL | Estimated from relative potency[1] |
Note: The IC50 values for Adriamycin can vary between studies depending on the specific experimental conditions, such as incubation time and assay method. The estimated IC50 for bullatacin highlights its significantly higher potency.
Experimental Protocols
The following is a generalized protocol for a colorimetric cytotoxicity assay, such as the MTT assay, which is commonly used to determine the IC50 values of compounds in cell culture.
1. Cell Culture and Seeding:
-
MCF-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For the assay, cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
Stock solutions of this compound and Adriamycin are prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial dilutions of each compound are made in culture medium to achieve a range of final concentrations.
-
The culture medium from the wells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with the vehicle (DMSO) at the same final concentration used for the drug dilutions.
3. Incubation:
-
The plates are incubated for a predetermined period, typically 24, 48, or 72 hours, to allow the compounds to exert their cytotoxic effects.
4. Cytotoxicity Assessment (MTT Assay):
-
Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plates are incubated for an additional 2-4 hours, during which viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: A flowchart of the MTT cytotoxicity assay protocol.
Mechanisms of Action & Signaling Pathways
This compound:
This compound and other Annonaceous acetogenins are potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition leads to a depletion of cellular ATP, an increase in the production of reactive oxygen species (ROS), and ultimately triggers the intrinsic pathway of apoptosis.
The apoptotic cascade initiated by this compound involves the disruption of the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then activates caspase-9, which in turn activates executioner caspases like caspase-3, leading to the cleavage of cellular proteins and cell death.
This compound-Induced Apoptotic Pathway
Caption: The apoptotic pathway induced by this compound.
Adriamycin (Doxorubicin):
Adriamycin has a multi-faceted mechanism of action. Its primary modes of inducing cytotoxicity include:
-
DNA Intercalation: Adriamycin inserts itself between the base pairs of the DNA double helix, thereby obstructing DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and topoisomerase II, an enzyme crucial for DNA unwinding and re-ligation. This leads to the accumulation of DNA double-strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Adriamycin can undergo redox cycling, leading to the production of free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.
These cellular insults collectively trigger cell cycle arrest and apoptosis.
Adriamycin's Mechanisms of Action
Caption: The multiple mechanisms of action of Adriamycin.
References
A Comparative Guide: Bullatalicin vs. Paclitaxel in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two potent anti-cancer agents: Bullatalicin, a naturally derived Annonaceous acetogenin, and paclitaxel, a widely used chemotherapeutic drug. This analysis is supported by experimental data on their mechanisms of action, effects on cell cycle and apoptosis, and cytotoxic concentrations against various cancer cell lines.
Mechanism of Action: A Tale of Two Targets
While both this compound and paclitaxel induce apoptosis in cancer cells, their primary molecular targets and mechanisms of action differ significantly.
This compound , isolated from the Annonaceae family of plants, primarily targets the mitochondrial electron transport chain.[1] It is a potent inhibitor of Complex I (NADH:ubiquinone oxidoreductase), leading to a depletion of intracellular ATP.[1][2][3] This energy depletion triggers a cascade of events culminating in apoptosis through the mitochondria-dependent pathway.[4] Furthermore, recent studies suggest that this compound can also induce immunogenic cell death (ICD), a form of apoptosis that activates an anti-tumor immune response.[5] This is characterized by the release of damage-associated molecular patterns (DAMPs) such as ATP, calreticulin (CRT), and high-mobility group box 1 (HMGB1).[5]
Paclitaxel , a member of the taxane family of drugs, exerts its cytotoxic effects by targeting the microtubule network within cells.[6][7][8] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[6][7][8] This stabilization of microtubules disrupts the normal dynamic instability required for various cellular functions, most critically, for the formation of the mitotic spindle during cell division.[6][9][10] The inability to form a functional mitotic spindle leads to a prolonged arrest of the cell cycle in the G2/M phase, which ultimately triggers apoptosis.[6][9][11]
Signaling Pathways
The distinct mechanisms of this compound and paclitaxel result in the activation of different intracellular signaling pathways to execute cell death.
This compound-Induced Signaling:
The primary trigger for this compound-induced apoptosis is the inhibition of mitochondrial Complex I, leading to ATP depletion and the generation of reactive oxygen species (ROS). This mitochondrial distress initiates the intrinsic apoptotic pathway.
Figure 1: Simplified signaling pathway of this compound-induced cell death.
Paclitaxel-Induced Signaling:
Paclitaxel's interaction with microtubules activates a more complex network of signaling pathways, primarily centered around the mitotic checkpoint and stress-activated protein kinases.
Figure 2: Key signaling pathways involved in paclitaxel-induced apoptosis.
Comparative Efficacy: In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and paclitaxel in various cancer cell lines. It is important to note that direct comparisons are challenging due to variations in experimental conditions across different studies.
| Cancer Cell Line | Drug | IC50 | Exposure Time | Reference |
| Breast Cancer | ||||
| MCF-7 | This compound | ~10 nM | 48 h | [12] |
| MCF-7/Adr (MDR) | This compound | Effectively cytotoxic | Not specified | [2] |
| MDA-MB-231 | Paclitaxel | 0.3 µM | 72 h | |
| SK-BR-3 | Paclitaxel | 4 µM | 72 h | |
| T-47D | Paclitaxel | 19 nM | 72 h | |
| Colon Cancer | ||||
| SW480 | This compound | ~10 nM | 48 h | [12] |
| HT-29 | This compound | ~7 nM | 48 h | [12] |
| Hepatocellular Carcinoma | ||||
| 2.2.15 | This compound | 7.8 ± 2.5 nM | 24 h | |
| Lung Cancer (NSCLC) | ||||
| Various | Paclitaxel | 0.027 µM (median) | 120 h | |
| Ovarian Cancer | ||||
| A2780 | Paclitaxel | 2.5 - 7.5 nM | 24 h |
Induction of Apoptosis and Cell Cycle Arrest
Both compounds are potent inducers of apoptosis and cause significant perturbations in the cell cycle, albeit through different mechanisms.
| Feature | This compound | Paclitaxel |
| Primary Effect | Induces apoptosis via mitochondrial dysfunction and ATP depletion.[2][3][4] | Induces mitotic arrest leading to apoptosis.[6][9][10] |
| Apoptosis Pathway | Primarily intrinsic (mitochondria-dependent), involving Caspase-9 and -3 activation.[4] Can also induce immunogenic cell death.[5] | Involves both intrinsic and extrinsic pathways, with modulation of Bcl-2 family proteins and activation of caspases. |
| Cell Cycle Arrest | Can induce cell cycle arrest, though this is a secondary effect to apoptosis induction. | Primarily causes a robust arrest in the G2/M phase of the cell cycle.[6][9][11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Figure 3: General experimental workflow for comparing cytotoxic agents.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound or paclitaxel and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Harvest cells after drug treatment and wash with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry.[4][6][9] Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.[6]
Cell Cycle Analysis
This method uses propidium iodide (PI) to stain cellular DNA and determine the distribution of cells in different phases of the cell cycle.
-
Cell Fixation: Harvest cells after drug treatment, wash with PBS, and fix in cold 70% ethanol.[8]
-
RNase Treatment: Wash the fixed cells and treat with RNase A to remove RNA.[8]
-
PI Staining: Resuspend the cells in a solution containing propidium iodide.[8]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The fluorescence intensity of PI is proportional to the amount of DNA.[8]
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Both this compound and paclitaxel are highly effective cytotoxic agents against a range of cancer cell lines. This compound's unique mechanism of targeting mitochondrial respiration and inducing immunogenic cell death presents a promising alternative, particularly for tumors that may be resistant to microtubule-targeting agents like paclitaxel. Paclitaxel remains a cornerstone of chemotherapy due to its well-established efficacy in inducing mitotic arrest. The choice between these agents would depend on the specific cancer type, its molecular profile, and the potential for drug resistance. Further head-to-head comparative studies are warranted to fully elucidate their relative therapeutic potential in various cancer models.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Cellular studies reveal mechanistic differences between taccalonolide A and paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Difference in cytotoxicity of paclitaxel against neoplastic and normal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Bullatacin and Squamocin: Potent Acetogenin Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Annonaceous acetogenins are a class of potent bioactive compounds isolated from plants of the Annonaceae family. Among them, bullatacin and squamocin have garnered significant attention for their remarkable cytotoxic and antitumor properties.[1] Both compounds are adjacent bis-tetrahydrofuran acetogenins and are considered promising candidates for anticancer drug development.[2] This guide provides an objective comparison of bullatacin and squamocin, presenting their performance based on available experimental data to aid researchers in their drug discovery and development endeavors.
Comparative Cytotoxicity
Bullatacin and squamocin exhibit potent cytotoxicity against a wide range of cancer cell lines, with bullatacin often demonstrating significantly higher potency. Bullatacin has been reported to be 10,000 to 100,000 times more potent than doxorubicin against A549 (human lung carcinoma) and MCF-7 (human breast carcinoma) cell lines.[3] Furthermore, it was found to be 250 times more cytotoxic than adriamycin against the multidrug-resistant MCF-7/Adr cell line.[3]
The following table summarizes the 50% inhibitory concentration (IC50) values for bullatacin and squamocin against various cancer cell lines as reported in the literature.
| Cell Line | Cancer Type | Bullatacin IC50 | Squamocin IC50 | Reference(s) |
| SW480 | Colon Cancer | ~10 nM | - | [4] |
| HT-29 | Colon Cancer | ~7 nM | - | [4] |
| 2.2.15 | Hepatocellular Carcinoma | 7.8 ± 2.5 nM | - | [5] |
| OC-194 | Ovarian Cancer | 10⁻⁷ µg/mL | - | [6] |
| OVCAR-3 (cisplatin-resistant) | Ovarian Cancer | 4 µg/mL | - | [6] |
| MCF-7 | Breast Adenocarcinoma | - | >10.03 µg/mL | [7][8] |
| MCF-7/Adr (multidrug-resistant) | Breast Adenocarcinoma | Cytotoxic | Inhibited proliferation | [9] |
| HeLa | Cervical Cancer | 1.42 µM | - | [10] |
Note: Direct comparative studies with both compounds on the same cell lines under identical conditions are limited. The presented data is compiled from multiple sources.
In Vivo Antitumor Activity
In vivo studies in animal models have further substantiated the potent antitumor effects of both bullatacin and squamocin.
| Compound | Animal Model | Cancer Type | Dosage | Tumor Growth Inhibition | Reference(s) |
| Bullatacin | Mice bearing H22 hepatoma cells | Hepatocellular Carcinoma | 25 and 50 µg/kg (five doses) | ~61% | [11] |
| Bullatacin | Mice with S180 and HepS xenografts | Sarcoma and Hepatocellular Carcinoma | 15 µg/kg | 65.8% (S180) and 63.4% (HepS) | [12] |
| Squamocin | Rats with NMU-induced breast cancer | Breast Cancer | 1.5 mg/kg (intraperitoneal, for 5 weeks) | Significant reduction in proliferation and induction of apoptosis | [13][14] |
| Squamocin | Nude mouse xenograft model (HNSCC) | Head and Neck Squamous Cell Carcinoma | - | Effective tumor growth inhibition | [15] |
| Squamocin | AGS and SW480 xenograft models | Gastric and Colorectal Cancer | - | 56.49% (GC) and 53.82% (CRC) | [15] |
Mechanisms of Action
The primary mechanism of action for both bullatacin and squamocin involves the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain. This leads to a depletion of intracellular ATP levels, ultimately triggering apoptosis and cell cycle arrest in cancer cells.
Bullatacin-Induced Apoptosis
Bullatacin is a potent inducer of apoptosis, primarily through the mitochondrial-dependent pathway. Treatment with bullatacin leads to an increase in reactive oxygen species (ROS), release of cytochrome c from the mitochondria, and subsequent activation of caspase-9 and caspase-3.[4]
Squamocin-Induced Cell Cycle Arrest
Squamocin has been shown to induce cell cycle arrest, primarily at the G1 phase. This is achieved by modulating the expression of key cell cycle regulatory proteins. For instance, in breast adenocarcinoma cells, squamocin was found to block the cell cycle in the G1-phase.[8]
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of scientific findings. Below are generalized methodologies for key experiments cited in the comparison of bullatacin and squamocin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of bullatacin or squamocin (typically ranging from nanomolar to micromolar) for 24, 48, or 72 hours. A vehicle control (e.g., DMSO) should be included.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Treat cells with the desired concentrations of bullatacin or squamocin for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Experimental Workflow for Comparative Cytotoxicity
Conclusion
Both bullatacin and squamocin are highly potent antitumor acetogenins with significant potential for cancer therapy. The available data suggests that bullatacin may possess superior cytotoxic activity in many cases. However, both compounds effectively induce apoptosis and inhibit cell proliferation in a variety of cancer models. Further head-to-head comparative studies, both in vitro and in vivo, are warranted to fully elucidate their relative efficacy and to guide the selection of the most promising candidate for further preclinical and clinical development. The detailed experimental protocols and mechanistic insights provided in this guide aim to facilitate such future research.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Property of Annonaceous Acetogenin Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bullatacin--in vivo and in vitro experience in an ovarian cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumoral effects of squamocin on parental and multidrug resistant MCF7 (human breast adenocarcinoma) cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antitumor activity and toxicity relationship of annonaceous acetogenins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhancing the Anticancer Activity of Squamocin for Breast Cancer Treatment Using Nanodiamond Nanoparticles: An In Vivo Study | HAYATI Journal of Biosciences [journal.ipb.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. Squamocin Suppresses Tumor Growth through Triggering an Endoplasmic Reticulum Stress‐Associated Degradation of EZH2/MYC Axis - PMC [pmc.ncbi.nlm.nih.gov]
Bullatalicin's Potent Anti-Cancer Activity: A Comparative Analysis in Multidrug-Resistant (MDR) and Non-MDR Cells
A comprehensive review of experimental data reveals Bullatalicin's consistent efficacy in inducing cell death in both multidrug-resistant (MDR) and sensitive (non-MDR) cancer cell lines. This guide provides a detailed comparison of its effects, supported by experimental data and protocols, for researchers and drug development professionals.
This compound, a potent annonaceous acetogenin, demonstrates significant cytotoxic effects against a range of cancer cell lines. Notably, its efficacy extends to MDR cancer cells, which have developed resistance to conventional chemotherapeutic agents. This circumvention of drug resistance is a key attribute that positions this compound as a promising candidate for further investigation in cancer therapy.
Comparative Cytotoxicity of this compound
The cytotoxic effect of this compound has been quantified using IC50 values, which represent the concentration of the drug required to inhibit the growth of 50% of a cell population. Consistently, studies show that this compound exhibits potent cytotoxicity in both MDR and their corresponding non-MDR parental cell lines with similar IC50 values, indicating a lack of cross-resistance.[1][2]
| Cell Line | Type | IC50 (nmol/L) |
| KB | Human oral epidermoid carcinoma (non-MDR) | 2.5 ± 1.2 |
| KBv200 | Human oral epidermoid carcinoma (MDR, ABCB1-overexpressing) | 2.7 ± 1.3 |
| MCF-7 | Human breast adenocarcinoma (non-MDR) | 0.59 |
| MCF-7/Dox | Human breast adenocarcinoma (MDR) | 0.60 |
| SW480 | Human colon adenocarcinoma | ~10 |
| HT-29 | Human colon adenocarcinoma | ~7 |
Table 1: Comparative IC50 values of this compound in MDR and non-MDR cancer cell lines. Data compiled from multiple studies demonstrates the potent and comparable cytotoxicity of this compound across different cancer cell types, irrespective of their drug resistance status.[1][2]
Induction of Apoptosis in MDR and non-MDR Cells
This compound effectively induces apoptosis, or programmed cell death, in both MDR and non-MDR cancer cells. Flow cytometry analysis using Annexin V-FITC and propidium iodide (PI) staining has been employed to quantify the percentage of apoptotic cells. The results indicate a dose-dependent increase in apoptosis in both cell types.
| Cell Line | This compound Concentration (nmol/L) | Apoptotic Cells (%) |
| KB (non-MDR) | 0 (Control) | 1.8 |
| 5 | 11.4 | |
| 10 | 23.0 | |
| 20 | 48.1 | |
| KBv200 (MDR) | 0 (Control) | 1.5 |
| 5 | 12.9 | |
| 10 | 24.9 | |
| 20 | 46.5 |
Table 2: Apoptosis rates in non-MDR (KB) and MDR (KBv200) cells treated with this compound for 48 hours. The data shows a similar concentration-dependent induction of apoptosis in both sensitive and resistant cell lines.[1]
Signaling Pathways of this compound-Induced Apoptosis
The mechanism by which this compound induces apoptosis, particularly in MDR cells, involves bypassing the traditional drug efflux pumps. The primary mechanism is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[3] This leads to a depletion of cellular ATP, which is critical for the function of drug efflux pumps like P-glycoprotein (ABCB1).[3][4]
Furthermore, this compound triggers a mitochondria-dependent apoptotic pathway characterized by the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential (ΔΨm), and subsequent release of cytochrome c into the cytoplasm.[1] This initiates a caspase cascade, primarily involving the activation of caspase-9 and caspase-3, leading to the execution of apoptosis.[1]
In some cancer cell types, this compound has also been shown to induce immunogenic cell death (ICD) through the activation of the endoplasmic reticulum stress (ERS) signaling pathway.
Below are diagrams illustrating the key signaling pathways and the experimental workflow for assessing this compound's effects.
Caption: Signaling pathway of this compound in MDR cells.
Caption: Experimental workflow for comparative analysis.
Experimental Protocols
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Flow Cytometry for Apoptosis (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., caspases, Bcl-2 family proteins) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Circumvention of tumor multidrug resistance by a new annonaceous acetogenin: atemoyacin-B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Mitochondrial Target of Bullatalicin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bullatalicin and the well-characterized mitochondrial Complex I inhibitor, Rotenone. The data presented herein supports the confirmation of this compound's mitochondrial target and evaluates its potency and effects relative to a standard alternative.
Executive Summary
This compound, an Annonaceous acetogenin, demonstrates potent inhibition of mitochondrial Complex I, a critical component of the electron transport chain. This inhibition disrupts cellular respiration and initiates a cascade of events leading to apoptosis, or programmed cell death. Comparative data reveals that this compound and its analogs exhibit significantly greater potency in inhibiting Complex I than Rotenone, a classical inhibitor used in research. This guide details the experimental evidence for this compound's mechanism of action through a head-to-head comparison with Rotenone across several key mitochondrial function assays.
Comparative Analysis of Mitochondrial Complex I Inhibition
Annonaceous acetogenins, including this compound and its analogs, have been shown to be more powerful inhibitors of mitochondrial NADH-ubiquinone reductase (Complex I) than Rotenone.[1][2] In silico studies further support this, with acetogenins like annocatacin B demonstrating a 35% stronger binding free energy to the ND1 subunit of Complex I compared to Rotenone.[3]
| Parameter | This compound (and related Acetogenins) | Rotenone | Reference |
| Target | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) | [1][2] |
| Relative Potency | More potent than Rotenone | Standard Complex I Inhibitor | [1][2] |
| IC50 (Complex I Inhibition) | Lower than Rotenone (specific values vary by acetogenin and experimental conditions) | ~25 nM (in SH-SY5Y cells) | [4] |
| Binding Affinity (ND1 Subunit) | Higher (e.g., Annocatacin B shows 35% stronger binding free energy) | Lower | [3] |
Experimental Data: this compound vs. Rotenone
The following tables summarize the expected outcomes from key experiments designed to confirm the mitochondrial targeting of a compound like this compound, based on the known effects of potent Complex I inhibitors.
Table 1: Mitochondrial Respiration Assay
This assay directly measures the effect of the compounds on oxygen consumption in isolated mitochondria or whole cells. Inhibition of Complex I is expected to decrease the rate of oxygen consumption.
| Treatment | Oxygen Consumption Rate (OCR) | Expected Outcome vs. Control |
| Control (Untreated) | Baseline | - |
| This compound | Significantly Decreased | Stronger inhibition than Rotenone |
| Rotenone | Decreased | Inhibition |
Table 2: Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
The JC-1 assay measures the mitochondrial membrane potential. A decrease in ΔΨm is an early indicator of apoptosis. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
| Treatment | Red/Green Fluorescence Ratio | Expected Outcome vs. Control |
| Control (Untreated) | High | - |
| This compound | Significantly Decreased | Greater decrease than Rotenone |
| Rotenone | Decreased | Decrease |
Table 3: Cytochrome c Release Assay
Inhibition of the electron transport chain and subsequent mitochondrial outer membrane permeabilization (MOMP) leads to the release of cytochrome c from the mitochondria into the cytosol, a key step in initiating the intrinsic apoptotic pathway.
| Treatment | Cytosolic Cytochrome c Level | Expected Outcome vs. Control |
| Control (Untreated) | Low/Undetectable | - |
| This compound | Significantly Increased | Greater increase than Rotenone |
| Rotenone | Increased | Increase |
Table 4: Caspase-9 Activation Assay
Once in the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, an initiator caspase of the apoptotic cascade.
| Treatment | Caspase-9 Activity | Expected Outcome vs. Control |
| Control (Untreated) | Baseline | - |
| This compound | Significantly Increased | Greater increase than Rotenone |
| Rotenone | Increased | Increase |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
The following diagram illustrates the signaling pathway initiated by this compound's inhibition of mitochondrial Complex I.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Confirming Mitochondrial Targeting
The workflow below outlines the key experiments to confirm the mitochondrial target of a compound like this compound.
Caption: Workflow for mitochondrial target validation.
Detailed Experimental Protocols
Mitochondrial Respiration Assay (Oxygen Consumption Rate)
-
Objective: To measure the rate of oxygen consumption in isolated mitochondria or intact cells following treatment with this compound or Rotenone.
-
Methodology:
-
Isolate mitochondria from a relevant cell line or tissue.
-
Alternatively, seed cells in a specialized microplate for extracellular flux analysis.
-
Calibrate a Clark-type oxygen electrode or a Seahorse XF Analyzer.
-
Add a suspension of isolated mitochondria or cultured cells to the measurement chamber containing respiration buffer.
-
Record the basal oxygen consumption rate.
-
Inject this compound or Rotenone at various concentrations.
-
Continuously record the oxygen consumption rate to determine the inhibitory effect.
-
Data is typically normalized to the amount of protein (for isolated mitochondria) or cell number.
-
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Staining)
-
Objective: To qualitatively and quantitatively assess changes in the mitochondrial membrane potential.
-
Methodology:
-
Culture cells in a suitable format (e.g., 96-well plate, chamber slides).
-
Treat cells with this compound, Rotenone, or a vehicle control for a specified time.
-
Incubate the cells with JC-1 dye (typically 1-10 µM) in the dark.
-
Wash the cells to remove excess dye.
-
Analyze the cells using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
For microscopy, capture images using filters for red (J-aggregates) and green (J-monomers) fluorescence.
-
For flow cytometry or plate reader analysis, quantify the fluorescence intensity in both the red and green channels.
-
Calculate the ratio of red to green fluorescence to determine the relative mitochondrial membrane potential.
-
Cytochrome c Release Assay (Western Blotting)
-
Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.
-
Methodology:
-
Treat cultured cells with this compound, Rotenone, or a vehicle control.
-
Harvest the cells and perform subcellular fractionation to separate the cytosolic and mitochondrial fractions.
-
Determine the protein concentration of each fraction.
-
Separate the proteins from the cytosolic and mitochondrial fractions by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use antibodies against a cytosolic marker (e.g., GAPDH) and a mitochondrial marker (e.g., COX IV) to confirm the purity of the fractions.
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
Quantify the band intensities to determine the relative amount of cytochrome c in each fraction.
-
Caspase-9 Activation Assay
-
Objective: To measure the activity of caspase-9, an initiator caspase in the intrinsic apoptotic pathway.
-
Methodology:
-
Treat cells with this compound, Rotenone, or a vehicle control.
-
Lyse the cells to release the cellular contents.
-
Add a specific caspase-9 substrate (e.g., Ac-LEHD-pNA or a fluorogenic substrate) to the cell lysate.
-
Incubate the reaction at 37°C.
-
Measure the cleavage of the substrate by reading the absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) at the appropriate wavelength.
-
The increase in absorbance or fluorescence is proportional to the caspase-9 activity in the sample.
-
Normalize the activity to the total protein concentration of the lysate.
-
Conclusion
References
- 1. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Neuronal Cell Mitochondrial Complex I with Rotenone Increases Lipid β-Oxidation, Supporting Acetyl-Coenzyme A Levels - PMC [pmc.ncbi.nlm.nih.gov]
Bullatalicin vs. Cisplatin: A Comparative Analysis of Potency in Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic potency of bullatalicin, a naturally occurring Annonaceous acetogenin, and cisplatin, a cornerstone of ovarian cancer chemotherapy. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform preclinical research and drug development efforts in oncology.
Quantitative Comparison of Cytotoxicity
The in vitro potency of this compound and cisplatin against various human ovarian cancer cell lines has been evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, is a standard measure of cytotoxic potency.
The following table summarizes the IC50 values for this compound and cisplatin in several ovarian cancer cell lines. It is important to note that direct comparisons are most informative when data is generated from the same study under identical experimental conditions.
| Cell Line | Compound | IC50 | Incubation Time (hours) |
| A2780 | This compound | Data Not Available | - |
| Cisplatin | 3.253 µg/mL | 48 | |
| Cisplatin | 6.84 µg/mL | 24 | |
| A2780cis (Cisplatin-Resistant) | This compound | Data Not Available | - |
| Cisplatin | 10.58 µg/mL | 48 | |
| OVCAR-3 | This compound | 4 µg/mL | 72 |
| Cisplatin | 3.7 µM | 72 | |
| OC-194 | This compound | 1 x 10⁻⁷ µg/mL | 72 |
| Cisplatin | Data Not Available | - | |
| OC-222 | This compound | Data Not Available | 72 |
| Cisplatin | Data Not Available | - | |
| SKOV3 | Cisplatin | 13.8 µM | 72 |
| CaOV3 | Cisplatin | 1.8 µM | 72 |
| TOV112D | Cisplatin | 1.6 µM | 72 |
| TOV21G | Cisplatin | 1.8 µM | 72 |
Experimental Protocols
The determination of IC50 values for both this compound and cisplatin predominantly relies on cell viability assays, with the MTT assay being a widely used method.
MTT Cell Viability Assay Protocol
This protocol outlines the key steps involved in assessing the cytotoxicity of compounds against ovarian cancer cell lines.
-
Cell Seeding: Ovarian cancer cells are harvested, counted, and seeded into 96-well microplates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated overnight in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: A series of dilutions of the test compounds (this compound or cisplatin) are prepared in culture medium. The existing medium is removed from the wells and replaced with the medium containing the various concentrations of the test compounds. Control wells containing untreated cells and wells with medium only (blank) are also included.
-
Incubation: The treated plates are incubated for a specified period, typically 24, 48, or 72 hours, under the same conditions as the initial cell seeding.
-
MTT Addition: Following the incubation period, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well. The plates are then incubated for an additional 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. A reference wavelength (e.g., 630 nm) is often used to subtract background absorbance.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Bullatalicin: A Comparative Guide to its In Vitro and In Vivo Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo antitumor activity of Bullatalicin, a potent annonaceous acetogenin. While direct in vitro-in vivo correlation (IVIVC) studies for this compound are not extensively published, this guide synthesizes available data for this compound and the closely related acetogenin, Bullatacin, to offer valuable insights for researchers in oncology and drug development.
Executive Summary
This compound and related annonaceous acetogenins have demonstrated significant cytotoxic effects against a variety of cancer cell lines in vitro. This activity is primarily attributed to the inhibition of the mitochondrial complex I (NADH:ubiquinone oxidoreductase), a critical component of the electron transport chain. In vivo studies on the closely related compound, Bullatacin, have shown promising antitumor efficacy in animal models, suggesting the potential for translation of the potent in vitro activity to a therapeutic setting. This guide explores the quantitative data from these studies, details the experimental methodologies, and discusses the potential for establishing an in vitro-in vivo correlation.
Mechanism of Action: Inhibition of Mitochondrial Complex I
The primary molecular target of this compound and other annonaceous acetogenins is Complex I of the mitochondrial respiratory chain. By inhibiting this enzyme, these compounds disrupt the electron transport chain, leading to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), ultimately triggering apoptotic cell death in cancer cells.
Caption: Signaling pathway of this compound-induced apoptosis.
In Vitro Activity of this compound and Bullatacin
In vitro studies have consistently demonstrated the potent cytotoxic activity of this compound and Bullatacin against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective dose (ED50) values are typically in the nanomolar to micromolar range, highlighting their significant potential as anticancer agents.
| Compound | Cell Line | Assay | IC50 / ED50 | Citation |
| This compound | Various Human Tumor Cell Lines | Not Specified | As low as 10⁻⁷ mcg/mL | |
| Bullatacin | Ovarian Cancer (OC-194) | MTT Assay (72h) | 10⁻⁷ µg/mL | |
| Bullatacin | Ovarian Cancer (OVCAR-3, cisplatin-resistant) | MTT Assay (72h) | 4 µg/mL | |
| Bullatacin | Human Hepatocarcinoma (2.2.15) | Not Specified | 7.8 ± 2.5 nM (Day 1) |
In Vivo Activity of Bullatacin
Due to the limited availability of in vivo data for this compound, this section focuses on the reported antitumor efficacy of the closely related acetogenin, Bullatacin, in preclinical animal models. These studies provide crucial insights into the potential in vivo performance of this compound.
| Animal Model | Tumor Model | Treatment Regimen | Key Findings | Citation |
| Normal Mice | L1210 Murine Leukemia | Not Specified | Efficacious | |
| Athymic Mice | A2780 Ovarian Cancer Xenografts | Not Specified | Efficacious | |
| H22 Hepatoma Bearing Mice | H22 Hepatoma | 25 and 50 µg/kg (5 doses) | ~61% reduction in tumor growth |
Correlation of In Vitro and In Vivo Activity
Establishing a robust in vitro-in vivo correlation (IVIVC) is a critical step in drug development, as it allows for the prediction of in vivo performance based on in vitro data. While a formal IVIVC for this compound has not been established, a qualitative correlation can be inferred from the available data for annonaceous acetogenins.
The potent in vitro cytotoxicity observed with this compound and Bullatacin appears to translate to significant antitumor activity in vivo, as demonstrated in various murine models. The nanomolar to low micromolar IC50 values in vitro correspond to effective tumor growth inhibition at microgram per kilogram doses in vivo. However, a direct quantitative correlation is challenging without more comprehensive pharmacokinetic and pharmacodynamic data for this compound.
Caption: Logical relationship between in vitro and in vivo activity.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the drug that inhibits 50% of cell growth.
In Vivo Antitumor Activity (Xenograft Model)
This protocol describes a general procedure for evaluating the antitumor efficacy of a compound in a murine xenograft model.
-
Cell Implantation: Subcutaneously inject human cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer this compound (or vehicle control) via a specified route (e.g., intraperitoneal or oral) and schedule.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Evaluating the Synergistic Potential of Bullatalicin in Combination Drug Therapies
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on combination strategies to enhance efficacy and overcome drug resistance. Bullatalicin, a potent annonaceous acetogenin, has garnered interest for its cytotoxic properties. While direct experimental data on the synergistic effects of this compound with other drugs is limited in publicly available literature, its established mechanism of action as a powerful inhibitor of mitochondrial electron transport chain Complex I provides a strong rationale for its potential in combination therapies.[1] This guide evaluates the hypothesized synergistic effects of this compound by drawing parallels with other mitochondrial Complex I inhibitors and outlines the experimental frameworks necessary to validate these interactions.
The Scientific Rationale for Synergy
Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) is a critical component of cellular respiration. Its inhibition by agents like this compound disrupts ATP production, increases oxidative stress, and alters the metabolic landscape of cancer cells.[1] Cancer cells often exhibit metabolic plasticity, and some develop an increased reliance on oxidative phosphorylation (OXPHOS) in response to chemotherapy.[2] By targeting this adaptive response, Complex I inhibitors can create a synthetic lethal environment when combined with conventional chemotherapeutics.
Pharmacological inhibition of Complex I has been shown to synergize with conventional anti-melanoma chemotherapy in preclinical models.[2] This suggests that this compound, as a potent Complex I inhibitor, could enhance the efficacy of various anti-cancer agents.
Potential Synergistic Combinations and Supporting Data from Analogous Compounds
While specific data for this compound is pending further research, the following table summarizes the observed synergistic effects of other mitochondrial Complex I inhibitors with various chemotherapeutic agents. This data serves as a predictive framework for potential this compound combinations.
| Mitochondrial Complex I Inhibitor | Combination Drug | Cancer Type | Observed Synergistic Effect | Key Findings |
| Phenformin, IACS-010759 | Temozolomide | Melanoma | Enhanced Chemosensitivity | The combination significantly suppressed tumor growth in a murine melanoma model compared to either treatment alone.[2] |
| Metformin, Buformin, Rotenone | Not specified (in co-culture with stromal cells) | Gastric Cancer | Enhanced Anti-cancer Activity | Inhibition of Complex I showed significantly stronger growth inhibitory activities in the presence of stromal cells. |
| Gamitrinib (targets mitochondrial chaperone) | Doxorubicin | Prostate and Breast Cancer | Synergistic Anticancer Activity | The combination synergistically increased apoptosis in various cancer cells. |
| Adapalene (induces ROS) | Doxorubicin | Triple-Negative Breast Cancer | Synergistic Growth Inhibition | The combination enhanced the accumulation of reactive oxygen species, leading to apoptosis. |
Experimental Protocols for Evaluating Synergy
To rigorously assess the synergistic potential of this compound, a series of well-defined experimental protocols should be employed.
In Vitro Synergy Assessment
-
Cell Viability Assays:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and a partner drug individually and in combination.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of this compound, the partner drug, and combinations of both at fixed ratios.
-
After a predetermined incubation period (e.g., 48-72 hours), cell viability is assessed using assays such as MTT, MTS, or CellTiter-Glo.
-
IC50 values are calculated from the dose-response curves.
-
-
-
Combination Index (CI) Calculation:
-
Objective: To quantitatively determine the nature of the drug interaction (synergy, additivity, or antagonism).
-
Methodology:
-
Using the data from cell viability assays, the Combination Index is calculated using the Chou-Talalay method.
-
Software such as CompuSyn is used to analyze the data.
-
CI values are interpreted as follows:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism
-
-
-
Mechanistic Assays
-
Apoptosis Assays:
-
Objective: To determine if the combination treatment induces a higher rate of apoptosis.
-
Methodology:
-
Cells are treated with this compound, the partner drug, and the combination.
-
Apoptosis is assessed by flow cytometry using Annexin V/Propidium Iodide staining or by Western blotting for cleavage of caspase-3 and PARP.
-
-
-
Cell Cycle Analysis:
-
Objective: To investigate if the combination treatment alters cell cycle progression.
-
Methodology:
-
Treated cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.
-
The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.
-
-
In Vivo Synergy Assessment
-
Xenograft Models:
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in a living organism.
-
Methodology:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors are established, mice are randomized into groups to receive vehicle control, this compound alone, the partner drug alone, or the combination.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised for histological and molecular analysis.
-
-
Visualizing the Rationale and Workflow
Hypothesized Signaling Pathway for Synergy
Caption: Hypothesized synergistic mechanism of this compound and chemotherapy.
Experimental Workflow for Synergy Evaluation
Caption: Workflow for assessing the synergistic effects of this compound.
Conclusion
The potent inhibition of mitochondrial Complex I by this compound presents a compelling case for its use in synergistic combination therapies against various cancers. While direct experimental validation is a necessary next step, the existing data from analogous compounds strongly supports the hypothesis that this compound can enhance the efficacy of conventional chemotherapeutic agents. The experimental protocols outlined in this guide provide a clear roadmap for researchers to systematically evaluate these potential synergies, paving the way for the development of more effective and durable cancer treatments.
References
Comparative Neurotoxicity of Annonaceous Acetogenins: A Guide for Researchers
An in-depth analysis of the neurotoxic potential of naturally occurring Annonaceous acetogenins, providing comparative data, experimental protocols, and mechanistic insights for researchers, scientists, and drug development professionals.
Annonaceous acetogenins, a class of polyketides found in the Annonaceae family of plants, have garnered significant attention for their potent biological activities, including antitumor and pesticidal effects. However, a growing body of evidence has highlighted their neurotoxic potential, linking their consumption to atypical parkinsonian syndromes. This guide provides a comparative overview of the neurotoxic effects of prominent Annonaceous acetogenins, supported by experimental data, to aid researchers in understanding their mechanisms of action and potential risks.
Quantitative Comparison of Neurotoxic Potency
The neurotoxicity of Annonaceous acetogenins varies significantly between compounds. The following table summarizes the available quantitative data on the cytotoxic effects of several key acetogenins on neuronal cells. It is important to note that direct comparison can be challenging due to variations in experimental models and conditions.
| Acetogenin | Cell Type | Assay | Metric | Value | Reference |
| Annonacin | Dopaminergic Neurons | Cell Viability | LC50 | 0.018 µM | [1] |
| Mesencephalic Neurons | Cell Viability | EC50 | 0.018 µM | [2] | |
| Primary Rat Cortical Neurons | MTT Assay | IC50 | 30.07 µg/mL | [3] | |
| Striatal Neurons | Cell Viability | - | Cell loss starting at 50 nM | [4] | |
| Squamocin | - | - | - | Data not consistently reported in a comparable format | - |
| Bullatacin | - | - | - | Data not consistently reported in a comparable format | - |
| Rolliniastatin-1 | Bovine Submitochondrial Particles | Complex I Inhibition | - | More potent than piericidin | [5] |
| Rolliniastatin-2 | Bovine Submitochondrial Particles | Complex I Inhibition | - | More potent than piericidin | [5] |
Note: The neurotoxicity of crude extracts from various Annonaceae species has also been evaluated. For instance, extracts from dietary supplements and fruit pulp have demonstrated significant toxicity to human mesencephalic (LUHMES) cells.[6] The fruit pulp of Annona muricata showed the strongest neurotoxic effect in one study, with 67% cell death at a concentration of 1 mg/mL.[6]
Mechanisms of Neurotoxicity
The primary mechanism underlying the neurotoxicity of Annonaceous acetogenins is the potent inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) in the electron transport chain.[5][7][8] This inhibition leads to a cascade of detrimental cellular events:
-
ATP Depletion: Inhibition of complex I disrupts oxidative phosphorylation, leading to a significant decrease in cellular ATP levels.[8][9][10] This energy crisis is a critical factor in neuronal cell death.[2]
-
Oxidative Stress: While some studies suggest that neuronal cell death occurs independently of free radical production[2], the disruption of the electron transport chain is often associated with the generation of reactive oxygen species (ROS), which can contribute to cellular damage.
-
Tau Pathology: Annonacin has been shown to induce a redistribution of the microtubule-associated protein tau from the axon to the cell body in cultured neurons.[4][9] This phenomenon is a hallmark of several neurodegenerative diseases, known as tauopathies.[11] The ATP depletion caused by annonacin is directly linked to this change in tau distribution.[9]
-
Neuronal Cell Death: The culmination of these events is the death of neuronal cells, particularly dopaminergic neurons, which are highly vulnerable to mitochondrial dysfunction.[2][8] Annonacin has been shown to be significantly more toxic to cultured mesencephalic neurons than MPP+, a well-known parkinsonian neurotoxin.[4]
Signaling Pathways and Experimental Workflow
To visually represent the complex processes involved in Annonaceous acetogenin neurotoxicity and the common experimental approaches used to study them, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of Annonaceous acetogenin neurotoxicity.
Caption: A typical experimental workflow for assessing neurotoxicity.
Detailed Experimental Protocols
The following are generalized methodologies for key experiments cited in the literature for assessing the neurotoxicity of Annonaceous acetogenins.
Neuronal Cell Culture
-
Primary Neuronal Cultures:
-
Source: Embryonic rat brains (e.g., striatum, mesencephalon, or cortex).
-
Procedure: Tissues are dissected, mechanically and enzymatically dissociated into a single-cell suspension. Cells are plated on culture dishes pre-coated with an adhesion factor (e.g., poly-L-lysine).
-
Media: Typically a neurobasal medium supplemented with B27, glutamine, and growth factors.
-
-
Cell Lines (e.g., LUHMES - Lund Human Mesencephalic cells):
-
Culturing: Cells are maintained and differentiated according to established protocols. For LUHMES, this involves a proliferation stage followed by a differentiation stage to obtain post-mitotic neuron-like cells.
-
Neurotoxicity Assays
-
Treatment: Differentiated neurons are treated with various concentrations of the purified Annonaceous acetogenin or plant extract for a specified duration (e.g., 24 or 48 hours). A vehicle control (e.g., DMSO) is run in parallel.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability:
-
Principle: Measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Procedure: After treatment, MTT solution is added to the culture wells and incubated. The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in absorbance indicates reduced cell viability.
-
-
LDH (Lactate Dehydrogenase) Release Assay for Cytotoxicity:
-
Principle: Measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium.
-
Procedure: After treatment, the culture supernatant is collected. The LDH activity in the supernatant is measured using a coupled enzymatic reaction that results in a colored product, which is quantified by absorbance. An increase in LDH release indicates increased cell death.
-
ATP Measurement
-
Principle: Quantifies the intracellular ATP concentration, which is an indicator of cellular energy status.
-
Procedure: Following treatment, cells are lysed to release intracellular ATP. The ATP concentration is then determined using a luciferin/luciferase-based bioluminescence assay. The amount of light produced is directly proportional to the ATP concentration.
Analysis of Tau Pathology
-
Immunocytochemistry:
-
Procedure: Treated neurons are fixed and permeabilized. They are then incubated with primary antibodies specific for total tau or phosphorylated tau (e.g., AD2 antibody for tau phosphorylated at Ser396/404). A fluorescently labeled secondary antibody is used for visualization by microscopy.
-
Analysis: The subcellular localization and intensity of the tau signal are analyzed to detect any redistribution from axons to the cell body.
-
-
Western Blotting:
-
Procedure: Cell lysates from treated neurons are separated by SDS-PAGE and transferred to a membrane. The membrane is probed with primary antibodies against tau or phosphorylated tau, followed by a secondary antibody conjugated to an enzyme for detection.
-
Analysis: The protein bands are visualized and quantified to determine changes in the levels of total and phosphorylated tau.
-
This guide provides a foundational understanding of the comparative neurotoxic potential of Annonaceous acetogenins. Researchers are encouraged to consult the primary literature for more detailed protocols and to consider the specific context of their experimental designs. The potent neurotoxicity of these compounds warrants careful consideration in the development of any therapeutic agents derived from Annonaceae plants and highlights the potential health risks associated with the consumption of certain plant products.
References
- 1. Annonacin - Wikipedia [en.wikipedia.org]
- 2. The mitochondrial complex I inhibitor annonacin is toxic to mesencephalic dopaminergic neurons by impairment of energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 4. Annonacin, a Natural Mitochondrial Complex I Inhibitor, Causes Tau Pathology in Cultured Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural substances (acetogenins) from the family Annonaceae are powerful inhibitors of mitochondrial NADH dehydrogenase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. profiles.umsl.edu [profiles.umsl.edu]
- 7. Acetogenins from Annonaceae, inhibitors of mitochondrial complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. austinpublishinggroup.com [austinpublishinggroup.com]
- 9. Annonacin, a natural mitochondrial complex I inhibitor, causes tau pathology in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Annonacin, a lipophilic inhibitor of mitochondrial complex I, induces nigral and striatal neurodegeneration in rats: possible relevance for atypical parkinsonism in Guadeloupe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Bullatalicin and Annonacin: Potent Acetogenins in Cancer Research
For Immediate Release
In the competitive landscape of anticancer drug discovery, two Annonaceous acetogenins, Bullatalicin and Annonacin, have emerged as potent cytotoxic agents with significant therapeutic potential. This guide provides a detailed head-to-head comparison of their performance, supported by experimental data, to assist researchers, scientists, and drug development professionals in their evaluation of these compounds.
Executive Summary
This compound and Annonacin are potent inhibitors of mitochondrial complex I, leading to ATP depletion and subsequent apoptosis in cancer cells. While both compounds exhibit broad-spectrum cytotoxic activity, available data suggests this compound may have a more potent and selective anticancer profile in certain cancer types. Annonacin, while also a powerful anticancer agent, has been more extensively studied for its neurotoxic effects. This guide will delve into the quantitative differences in their bioactivity, their distinct effects on cellular signaling pathways, and the experimental methodologies used to evaluate their efficacy.
Quantitative Comparison of Cytotoxicity
The following tables summarize the available quantitative data on the cytotoxic effects of this compound and Annonacin against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) and effective concentration (EC50) values are presented to facilitate a direct comparison of their potency.
Table 1: Cytotoxicity of this compound Against Human Cancer Cell Lines
| Cell Line | Cancer Type | Metric | Concentration | Reference |
| SW480 | Colon Cancer | IC50 | ~10 nM | [1] |
| HT-29 | Colon Cancer | IC50 | ~7 nM | [1] |
| 2.2.15 | Hepatocarcinoma | ED50 | 7.8 ± 2.5 nM | [2] |
| Various Human Tumors | - | ED50 | As low as 10⁻⁷ µg/mL | [3] |
| MCF-7/Adr | Multidrug-Resistant Breast Adenocarcinoma | - | Effectively cytotoxic | [4] |
Table 2: Cytotoxicity and Neurotoxicity of Annonacin
| Cell Line/Neuron Type | Cancer/Cell Type | Metric | Concentration | Reference |
| ECC-1 | Endometrial Cancer | EC50 | 4.62 - 4.75 µg/mL | [5] |
| HEC-1A | Endometrial Cancer | EC50 | 4.62 - 4.75 µg/mL | [5] |
| Dopaminergic Neurons | Neurons | LC50 | 0.018 µM | [6] |
| Cortical Neurons | Neurons | EC50 | 30.07 µg/mL | [7] |
Mechanism of Action and Signaling Pathways
Both this compound and Annonacin exert their primary cytotoxic effect through the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial respiratory chain. This leads to a critical depletion of intracellular ATP, triggering a cascade of events that culminate in apoptosis. However, research has begun to elucidate more specific downstream signaling pathways affected by each compound.
This compound's Apoptotic Signaling:
Bullatacin has been shown to induce apoptosis via a mitochondria-dependent pathway. This involves the generation of reactive oxygen species (ROS), which leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspase-9 and caspase-3[8][9]. Furthermore, recent studies indicate that Bullatacin can also trigger immunogenic cell death (ICD) by inducing endoplasmic reticulum (ER) stress[1].
Annonacin's Modulation of Cellular Signaling:
Annonacin has been demonstrated to modulate several key signaling pathways involved in cancer cell proliferation and survival. It has been shown to inhibit the PI3K/Akt/mTOR pathway, a central regulator of cell growth, and the ERK (extracellular signal-regulated kinase) pathway, which is crucial for cell proliferation and survival. The induction of apoptosis by Annonacin is also mediated by the upregulation of the pro-apoptotic protein Bax and the activation of caspase-3.
Figure 1: this compound's mechanism of action.
Figure 2: Annonacin's mechanism of action.
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of Annonaceous acetogenins using the MTT assay, a common colorimetric method for assessing cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Seeding:
-
Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound or Annonacin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the culture medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Figure 3: MTT assay workflow.
Conclusion and Future Directions
Both this compound and Annonacin demonstrate significant promise as anticancer agents. The available data suggests that this compound may possess superior potency against certain cancer cell lines. However, the extensive research on Annonacin provides a more detailed understanding of its molecular mechanisms and potential liabilities, particularly its neurotoxicity.
Further head-to-head studies are warranted to directly compare the efficacy and safety profiles of these two compounds across a broader range of cancer models. Investigating the potential for synergistic effects with existing chemotherapeutic agents and exploring drug delivery systems to enhance tumor targeting and minimize off-target toxicity are critical next steps in the development of these potent natural products into viable cancer therapies.
References
- 1. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bullatacin, a potent antitumor annonaceous acetogenin, inhibits proliferation of human hepatocarcinoma cell line 2.2.15 by apoptosis induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ir.library.louisville.edu [ir.library.louisville.edu]
- 4. The Annonaceous acetogenin bullatacin is cytotoxic against multidrug-resistant human mammary adenocarcinoma cells [pubmed.ncbi.nlm.nih.gov]
- 5. Annonacin Exerts Antitumor Activity through Induction of Apoptosis and Extracellular Signal-regulated Kinase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annonacin - Wikipedia [en.wikipedia.org]
- 7. "Annonacin in Asimina triloba fruit : implications for neurotoxicity." by Lisa Fryman Potts [ir.library.louisville.edu]
- 8. Bullatacin triggered ABCB1-overexpressing cell apoptosis via the mitochondrial-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Bullatacin Triggered ABCB1-Overexpressing Cell Apoptosis via the Mitochondrial-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Bullatalicin: A Potent Acetogenin with Selective Cytotoxicity Towards Cancer Cells
A Comparative Guide for Researchers and Drug Development Professionals
Introduction
Bullatalicin, a naturally occurring acetogenin isolated from the Annonaceae family of plants, has emerged as a compound of significant interest in oncology research. Its potent cytotoxic effects against a variety of cancer cell lines have positioned it as a promising candidate for further investigation in the development of novel anticancer therapeutics. This guide provides a comparative analysis of this compound's performance, focusing on its selectivity for cancer cells, supported by available experimental data. We delve into its mechanism of action, detail the experimental protocols for assessing its efficacy, and present a clear overview of its effects on different cell lines.
Comparative Cytotoxicity of this compound
The cytotoxic potential of this compound has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition of cell growth in vitro, is a key metric in these assessments. While extensive data on a wide range of cancer cell lines is still emerging, existing studies consistently demonstrate this compound's high potency in the nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW480 | Colon Cancer | ~10 | [1] |
| HT-29 | Colon Cancer | ~7 | [1] |
| Hep G2 | Liver Cancer | Data Unavailable | [2][3] |
| 2.2.15 | Human Hepatocarcinoma | 7.8 ± 2.5 | [4] |
Note: The IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
A crucial aspect of any potential anticancer agent is its selectivity—the ability to kill cancer cells while sparing normal, healthy cells. While some studies on related acetogenins suggest a degree of selectivity, with minimal effects observed on non-cancerous rodent cell lines, specific IC50 values for this compound on normal human cell lines are not yet widely available in the published literature.[5] This represents a critical knowledge gap that needs to be addressed in future research to fully ascertain the therapeutic index of this compound. The "selectivity index" (SI), calculated as the ratio of the IC50 for normal cells to the IC50 for cancer cells, is a key parameter that will need to be determined. An SI value greater than 1 indicates a preferential toxicity towards cancer cells.
Mechanism of Action: Inducing Apoptosis through Multiple Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, or programmed cell death, in cancer cells. Research has elucidated two key signaling pathways that are activated by this compound:
-
Mitochondrial-Dependent Apoptotic Pathway: This is a major mechanism of action for this compound. It disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which ultimately leads to the cleavage of cellular proteins and cell death.
-
Endoplasmic Reticulum (ER) Stress Pathway: this compound can also induce stress in the endoplasmic reticulum, a cellular organelle responsible for protein folding. This ER stress triggers the unfolded protein response (UPR), which, if prolonged or severe, can activate apoptotic signaling pathways.
These pathways highlight the multi-faceted approach by which this compound targets and eliminates cancer cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's cytotoxicity and mechanism of action.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plates are incubated for 3-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the appropriate duration.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, Annexin V-positive/PI-positive cells are late apoptotic/necrotic, and Annexin V-negative/PI-negative cells are live cells.
Visualizing the Pathways and Workflows
To further clarify the processes involved, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Bullatacin triggers immunogenic cell death of colon cancer cells by activating endoplasmic reticulum chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel cytotoxic annonaceous acetogenins from Annona muricata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Bullatalicin
For Immediate Implementation by Laboratory Personnel
Bullatalicin, isolated from Annona bullata, is a bioactive compound with significant cytotoxic properties, showing potent activity against various human tumor cell lines. As a member of the Annonaceous acetogenins class, it is imperative to handle this compound and its associated waste with the utmost care.
I. Personal Protective Equipment (PPE) and Safety Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate PPE. This is the first line of defense against accidental exposure.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Gloves | Double-gloving with chemotherapy-approved gloves (e.g., nitrile) is mandatory. |
| Gown | A disposable, solid-front, back-closing chemotherapy gown. |
| Eye Protection | Safety glasses with side shields or a full-face shield. |
| Respiratory | An N95 respirator or higher should be used, especially when handling powdered forms of this compound or when there is a risk of aerosolization. |
All handling and disposal activities involving this compound must be conducted within a certified biological safety cabinet (BSC) or a chemical fume hood to minimize inhalation exposure.
II. Waste Segregation and Containment
Proper segregation of this compound waste is crucial to prevent cross-contamination and to ensure it is handled by qualified waste management personnel.
Table 2: this compound Waste Classification and Containment
| Waste Type | Description | Container Type | Labeling |
| Solid Waste | Contaminated PPE (gloves, gowns, etc.), bench paper, pipette tips, vials, and any other solid materials that have come into contact with this compound. | Puncture-proof, leak-proof container with a tight-fitting lid. The container should be lined with a yellow bag designated for cytotoxic waste. | "Cytotoxic Waste," "Chemotherapy Waste," or "Biohazard" symbol, with the name "this compound" clearly written. |
| Liquid Waste | Solutions containing this compound, contaminated solvents, and any aqueous solutions used for rinsing contaminated glassware. | Leak-proof, shatter-resistant container (e.g., high-density polyethylene) with a secure screw cap. | "Cytotoxic Liquid Waste," with the name "this compound" and the approximate concentration clearly indicated. |
| Sharps Waste | Needles, syringes, and any other sharp objects contaminated with this compound. | Puncture-proof sharps container specifically designated for cytotoxic sharps. | "Cytotoxic Sharps," with the biohazard symbol. |
III. Step-by-Step Disposal Procedures
The following workflow provides a systematic approach to the disposal of this compound waste, ensuring safety and compliance at each stage.
Caption: Workflow for the safe disposal of this compound waste.
-
Preparation : Before handling any this compound waste, don the required PPE as specified in Table 1. Prepare your designated workspace within a BSC or fume hood by lining it with absorbent, plastic-backed paper.
-
Segregation : As you generate waste, immediately segregate it into the appropriate waste streams as detailed in Table 2. Do not mix this compound waste with general laboratory trash.
-
Containment and Labeling :
-
Solid Waste : Place all solid waste into the designated puncture-proof container lined with a yellow cytotoxic waste bag. Once the container is three-quarters full, securely close the lid. Label the container clearly.
-
Liquid Waste : Carefully pour all liquid waste into the designated leak-proof container. Avoid splashing. Securely fasten the cap and label the container with its contents.
-
Sharps Waste : Dispose of all contaminated sharps directly into the designated cytotoxic sharps container. Do not recap, bend, or break needles.
-
-
Decontamination of Work Surfaces : After completing your work, decontaminate all surfaces and equipment that may have come into contact with this compound. Use a suitable decontamination solution, such as a high-pH solution or a commercial product specifically designed for cytotoxic agents.
-
Doffing PPE : Remove your PPE in the reverse order it was put on, being careful to avoid self-contamination. Dispose of all disposable PPE as solid this compound waste.
-
Temporary Storage : Store the sealed and labeled waste containers in a designated, secure hazardous waste accumulation area, away from general laboratory traffic.
-
Final Disposal : Arrange for the collection of the this compound waste by a licensed hazardous waste disposal company. Do not attempt to dispose of this waste through standard laboratory or municipal waste streams.
IV. Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to contain the contamination and protect personnel.
Essential Safety and Logistical Information for Handling Bullatalicin
I. Personal Protective Equipment (PPE)
Due to its potential cytotoxicity, a comprehensive PPE protocol is mandatory to prevent exposure through skin contact, inhalation, or ingestion.[2][3]
Table 1: Personal Protective Equipment (PPE) for Handling Bullatalicin
| PPE Component | Specification | Rationale |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves.[4][5] | Prevents skin absorption. Double gloving provides an extra layer of protection against tears and contamination. |
| Gown | Disposable, lint-free, solid-front, back-closure gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene).[5][6] | Protects skin and personal clothing from splashes and contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield.[4][6] | Protects eyes and face from splashes of liquids or fine particles. |
| Respiratory Protection | A NIOSH-approved N95 or N100 respirator is required if there is a risk of generating aerosols or handling powders.[4][5] | Prevents inhalation of airborne particles. A fit test for the respirator is essential. |
| Additional Protection | Disposable cap and shoe covers.[4] | Minimizes the risk of contaminating hair and personal footwear. |
II. Operational Plan: Safe Handling Procedures
All handling of this compound should occur in a designated area with restricted access. Engineering controls are the primary method for minimizing exposure.
A. Engineering Controls:
-
Ventilation: All procedures involving this compound, especially the handling of powders or opening of vials, must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to prevent the release of aerosols and powders into the work environment.[6]
-
Isolation: Use a designated area for the storage, preparation, and use of this compound to prevent cross-contamination.
B. Procedural Guidance:
-
Preparation:
-
Before starting, ensure the work area is clean and decontaminated.
-
Gather all necessary supplies and PPE.
-
Don all required PPE in the correct order (gown, cap, shoe covers, mask, eye protection, inner gloves, outer gloves).
-
-
Handling:
-
When weighing solid this compound, do so in a containment device such as a fume hood to avoid aerosolization.
-
For reconstitution, use techniques that minimize aerosol generation, such as using a dispensing pin.
-
Avoid eating, drinking, or applying cosmetics in the designated handling area.
-
-
Post-Handling:
-
After completion of work, decontaminate all surfaces in the work area.
-
Remove PPE in a manner that avoids self-contamination (remove outer gloves first, then gown and other PPE, followed by inner gloves).
-
Wash hands thoroughly with soap and water after removing all PPE.[2]
-
III. Spill Management Plan
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination. A spill kit specifically for cytotoxic agents must be readily available.[6]
Table 2: Spill Management Protocol
| Step | Action |
| 1. Secure the Area | Alert others in the vicinity and restrict access to the spill area. |
| 2. Don PPE | Put on appropriate PPE from the spill kit, including a respirator, chemical-resistant gloves, gown, and eye protection.[3] |
| 3. Contain the Spill | Use absorbent pads from the spill kit to gently cover and contain the spill, working from the outside in.[3] |
| 4. Clean the Area | Carefully collect all contaminated materials (absorbent pads, broken glass, etc.) using scoops or forceps and place them into a designated cytotoxic waste container.[3] |
| 5. Decontaminate | Clean the spill area with an appropriate deactivating solution, followed by a thorough cleaning with detergent and water. |
| 6. Dispose of Waste | All materials used for cleanup must be disposed of as cytotoxic waste.[3] |
| 7. Report | Document the spill and the cleanup procedure according to your institution's policies. |
IV. Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and regulatory guidelines.
A. Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a puncture-resistant sharps container clearly labeled as "Cytotoxic Waste."
-
Solid Waste: Contaminated PPE (gloves, gowns, etc.), absorbent pads, and other solid materials should be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (typically a yellow bag or container).
-
Liquid Waste: Unused solutions or liquid waste containing this compound should be collected in a sealed, labeled container. Do not dispose of it down the drain.
B. Disposal Procedure:
-
All cytotoxic waste containers must be securely sealed.
-
Store the waste in a designated, secure area away from general laboratory traffic.
-
Arrange for pickup and disposal by a licensed hazardous waste management company.
V. Experimental Protocols
As specific experimental protocols for this compound are not widely available, researchers should adapt established protocols for handling other potent, non-volatile cytotoxic compounds. Methodologies should be designed to minimize the generation of aerosols and dust.
VI. Visual Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
- 1. This compound, 152323-84-7 [thegoodscentscompany.com]
- 2. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 3. ipservices.care [ipservices.care]
- 4. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. halyardhealth.com [halyardhealth.com]
- 6. Cytotoxic Drug Safety [tru.ca]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
